Ethenamine, 2-phenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
5694-20-2 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-phenylethenamine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2 |
InChI Key |
UWRZIZXBOLBCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of (E)-2-Phenyl-ethenamine from Phenylacetaldehyde: Principles, Protocols, and Practical Considerations
Abstract
This technical guide provides an in-depth exploration of the synthesis of (E)-2-phenyl-ethenamine, an enamine derived from phenylacetaldehyde. While the direct isolation of this simple enamine is challenging due to its inherent instability and propensity for imine-enamine tautomerism, this document outlines the core principles of its formation. The guide emphasizes its practical application as a transient intermediate, particularly in the context of reductive amination to yield the neurologically significant 2-phenylethylamine. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols for its in-situ generation and subsequent reduction, and discuss the critical parameters that govern the reaction's success. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of enamines and their derivatives.
Introduction: The Significance of the Phenylethylamine Scaffold
2-Phenylethylamine is a fundamental structural motif found in a vast array of biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals.[1][2] It acts as a central nervous system stimulant in humans and plays a role in regulating monoamine neurotransmission.[2][3] The synthesis of 2-phenylethylamine and its derivatives is, therefore, a topic of significant interest in medicinal chemistry and drug development.[4][5]
A key synthetic route to 2-phenylethylamine is through the reductive amination of phenylacetaldehyde.[6][7] This process proceeds through an enamine or imine intermediate. The target of this guide, (E)-2-phenyl-ethenamine, is the enamine intermediate formed from the reaction of phenylacetaldehyde with an amine source. Understanding the synthesis and reactivity of this enamine is crucial for controlling the outcome of reductive amination and other related transformations.
Enamines, in general, are versatile synthetic intermediates, serving as nucleophiles in various carbon-carbon bond-forming reactions.[8][9] Their utility stems from their ability to act as synthetic equivalents of enolates, but with modulated reactivity.
The Challenge: Inherent Instability and Tautomerism
The direct synthesis and isolation of simple enamines, such as (E)-2-phenyl-ethenamine, are often complicated by their inherent instability.[8] Several factors contribute to this challenge:
-
Hydrolysis: Enamines are susceptible to hydrolysis, readily reverting to the parent carbonyl compound (phenylacetaldehyde in this case) and the amine in the presence of water.[8] This necessitates the use of strictly anhydrous reaction conditions.
-
Imine-Enamine Tautomerism: Enamines can exist in equilibrium with their imine tautomers.[10] The position of this equilibrium is influenced by the substitution pattern and the reaction conditions. For primary amines, the imine form is generally more stable.
-
Oxidation: Enamines can be sensitive to air oxidation.
Due to these stability issues, (E)-2-phenyl-ethenamine is most effectively utilized as an in-situ generated intermediate, immediately consumed in a subsequent reaction step.
Synthetic Strategy: In-Situ Generation and Reductive Amination
The most practical and widely employed strategy for the synthesis of 2-phenylethylamine from phenylacetaldehyde involves the in-situ formation of the enamine/imine intermediate followed by its immediate reduction. This one-pot procedure is known as reductive amination.[6][11]
Reaction Mechanism
The reductive amination of phenylacetaldehyde proceeds in two key stages:
-
Enamine/Imine Formation: Phenylacetaldehyde reacts with an amine source (e.g., ammonia or an ammonium salt) to form a carbinolamine intermediate. This intermediate then dehydrates to yield a mixture of the enamine ((E)-2-phenyl-ethenamine) and its imine tautomer.[12]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N bond (or the enamine C=C bond) to afford the final amine product, 2-phenylethylamine.[6]
The overall transformation can be visualized as follows:
Caption: Reductive amination workflow.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for a successful reductive amination.
| Parameter | Choice | Rationale |
| Amine Source | Ammonia, Ammonium Acetate, Ammonium Chloride | Provides the nitrogen atom for the final amine. Ammonium salts can also act as a mild acid catalyst for the dehydration step. |
| Reducing Agent | Sodium Borohydride (NaBH4), Sodium Cyanoborohydride (NaBH3CN), Sodium Triacetoxyborohydride (NaBH(OAc)3) | These are mild reducing agents that selectively reduce the imine/iminium ion in the presence of the starting aldehyde.[6] NaBH3CN is particularly effective at acidic pH. |
| Solvent | Methanol, Ethanol, Dichloromethane (DCM) | Must be capable of dissolving the reactants and be compatible with the reducing agent. Anhydrous conditions are crucial to prevent hydrolysis of the enamine/imine intermediate. |
| Catalyst | Acetic Acid (optional) | Can be used to catalyze the formation of the iminium ion, which is more readily reduced. |
| Temperature | 0°C to Room Temperature | The reaction is typically carried out at mild temperatures to control the rate of reduction and minimize side reactions. |
Detailed Experimental Protocol: Reductive Amination of Phenylacetaldehyde
This protocol describes a representative procedure for the synthesis of 2-phenylethylamine via the in-situ generation of (E)-2-phenyl-ethenamine.
Safety Precautions: Phenylacetaldehyde is a combustible liquid and an irritant. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[13]
Materials:
-
Phenylacetaldehyde
-
Ammonium acetate
-
Sodium borohydride
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1.0 eq) and anhydrous methanol.
-
Amine Addition: Add ammonium acetate (1.5 eq) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the enamine/imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
The crude 2-phenylethylamine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Caption: Step-by-step experimental workflow.
Characterization of (E)-2-Phenyl-ethenamine (Theoretical)
While the isolation of (E)-2-phenyl-ethenamine is challenging, its formation can be inferred through spectroscopic analysis of the reaction mixture before the addition of the reducing agent, or by trapping experiments. The expected spectroscopic features would include:
-
¹H NMR: The vinyl protons would appear as doublets, with a large coupling constant (J > 12 Hz) characteristic of an (E)-alkene. The N-H protons would appear as a broad singlet.
-
¹³C NMR: The two sp² hybridized carbons of the C=C bond would be observed in the olefinic region of the spectrum.
-
IR Spectroscopy: A characteristic C=C stretching vibration would be present, along with N-H stretching bands.
Conclusion
The synthesis of (E)-2-phenyl-ethenamine from phenylacetaldehyde is a conceptually straightforward but practically challenging endeavor due to the inherent instability of the target molecule. A more robust and synthetically useful approach is its in-situ generation and immediate reduction to 2-phenylethylamine via a one-pot reductive amination protocol. This guide has provided a comprehensive overview of the principles, mechanisms, and a detailed experimental procedure for this transformation. A thorough understanding of the causality behind the experimental choices is paramount for the successful synthesis of this important class of compounds. The methodologies described herein are broadly applicable to the synthesis of a wide range of primary amines from their corresponding aldehydes and ketones.
References
- Bari, S. S., Bhaskar, C., & Sharma, A. K. (2011). 2-Phenylethylamine as a versatile building block in organic synthesis. RSC Advances, 1(7), 1163-1188.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
- Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects. Tetrahedron, 38(14), 1975-2050.
- Katritzky, A. R., & Rachwal, S. (1987). A new and convenient method for the reductive amination of aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, 791-797.
-
Master Organic Chemistry. (2017). Reductive Amination. Retrieved from [Link][6]
-
Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][7]
- Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222.
-
Wikipedia contributors. (n.d.). Phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][2]
Sources
- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Functional interactions of 2-phenylethylamine and of tryptamine with brain catecholamines: implications for psychotherapeutic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Enamine - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. acs.org [acs.org]
Technical Guide: Chemical Properties and Reactivity of 2-Phenyl-ethenamine
The following technical guide details the chemical properties, reactivity, and handling of 2-phenyl-ethenamine (also known as
Executive Summary & Critical Disambiguation
Target Molecule: 2-Phenyl-ethenamine (
⚠️ Critical Disambiguation
Before proceeding, it is imperative to distinguish this molecule from its stable analogs. Errors in literature search often conflate these distinct chemical entities:
| Feature | 2-Phenyl-ethenamine (Target) | 2-Phenylethylamine (Common Analog) | N-Vinyl Aniline (Isomer) |
| Structure | |||
| Hybridization | |||
| Stability | Unstable (Tautomerizes) | Stable (Liquid) | Unstable (Polymerizes) |
| Role | Transient Nucleophile | Neurotransmitter / Drug Precursor | Monomer |
Core Challenge: 2-Phenyl-ethenamine is a primary enamine . Unlike secondary or tertiary enamines, primary enamines are thermodynamically unstable relative to their imine tautomers. Consequently, this molecule exists primarily in equilibrium with phenylacetaldehyde imine (
Chemical Structure and Electronic Properties[1]
The Enamine-Imine Tautomerism
The reactivity of 2-phenyl-ethenamine is governed by the rapid equilibrium between the enamine and imine forms. While the imine is thermodynamically favored due to the strength of the
-
Enamine Form (Nucleophilic): The lone pair on nitrogen donates electron density into the
-system, making the -carbon (C2) highly nucleophilic. -
Imine Form (Electrophilic): The
carbon is electrophilic, susceptible to hydrolysis or nucleophilic attack.
Resonance Stabilization
In the enamine form, the phenyl ring provides conjugation, but the cross-conjugation with the nitrogen lone pair creates a push-pull system.
Synthesis and In-Situ Generation Protocols
Since isolation of the pure primary enamine is difficult due to tautomerization and polymerization, "synthesis" in a practical context refers to generation for immediate use .
Protocol A: Hydroamination of Phenylacetylene (Catalytic Route)
This is the most atom-economical method to access the enamine skeleton directly.
-
Reagents: Phenylacetylene, Ammonia (gas or solution), Catalyst (Gold(I) or Copper(II)).
-
Mechanism: Anti-Markovnikov addition of
across the alkyne. -
Workflow:
-
Catalyst Prep: Use a cationic Gold(I) complex, e.g.,
(5 mol%). -
Reaction: Combine phenylacetylene (1.0 equiv) and excess ammonia in dioxane at 80°C.
-
Trapping: The resulting enamine/imine mixture must be reacted immediately with an electrophile (e.g., reduction to amine or reaction with an aldehyde).
-
Protocol B: Dehydration of 2-Amino-1-phenylethanol
A classical approach involving the elimination of water.
-
Precursor: 2-amino-1-phenylethanol (often available as a chiral drug intermediate).
-
Reagents: Acid catalyst (
-TsOH) or dehydrating agent ( followed by base). -
Note: This route predominantly yields the imine tautomer (
), which can be tautomerized to the enamine under basic conditions.
Reactivity Profile and Applications
Nucleophilic C-Alkylation (The Stork Enamine Reactivity)
The most valuable property of 2-phenyl-ethenamine is its ability to act as a masked nucleophile at the
-
Reaction: Reaction with alkyl halides or Michael acceptors.
-
Mechanism:
-
Electrophile attacks the
-carbon. -
Formation of an iminium ion intermediate.
-
Hydrolysis yields the
-substituted phenylacetaldehyde.
-
Synthesis of Isoquinolines (Cyclization)
2-Phenyl-ethenamine is a vital "synthons" for constructing nitrogen heterocycles.
-
Pathway: The Pomeranz-Fritsch reaction variant.
-
Process: The enamine reacts with a carbonyl electrophile (like glyoxal or an acetal), followed by acid-catalyzed cyclization into the phenyl ring to form the isoquinoline core.
Hydrolysis
In the presence of water and acid, the molecule rapidly hydrolyzes to phenylacetaldehyde and ammonia . This is the primary decomposition pathway and must be prevented by using anhydrous conditions (molecular sieves) during synthesis.
Visualization of Chemical Pathways
The following diagram illustrates the central role of the tautomeric equilibrium and the divergent reactivity pathways.
Figure 1: Reaction network showing the generation of 2-phenyl-ethenamine and its divergent fates: tautomerization, hydrolysis, or productive synthesis.[1]
Experimental Data Summary
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Theoretical MW | 119.17 g/mol | |
| Physical State | Unstable Oil / Transient | Usually handled in solution. |
| Tautomer Ratio | Heavily favors | |
| UV-Vis | Characteristic of styrene conjugation (masked by imine). | |
| Key Reactivity | Reacts with enones, alkyl halides. | |
| Storage | Do Not Store | Generate in situ at -20°C to 0°C. |
References
-
PubChem. (n.d.).[2] Styrylamine (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]
- Beller, M., et al. (2010). Catalytic Hydroamination of Alkynes. Chemical Reviews.
-
Organic Chemistry Portal. (n.d.). Synthesis of Enamines. Retrieved from [Link]
-
AIP Publishing. (2004). Stable styrylamine-doped blue organic electroluminescent device. (Reference for tertiary styrylamine applications). Retrieved from [Link]
Sources
- 1. Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styrylamine | C8H9N | CID 6440405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. Buy N-formyl-p-(methoxy)-styrylamine | 53643-53-1 [smolecule.com]
Technical Guide: Stability, Storage, and Handling of 2-Phenyl-ethenamine (Styrylamine)
Executive Summary: The Tautomeric Challenge
2-Phenyl-ethenamine (also known as
Unlike secondary enamines (which are relatively stable and widely used in synthesis), primary enamines like 2-phenyl-ethenamine exist in a rapid equilibrium with their imine counterparts. Consequently, "storage" of the free base enamine is effectively the management of a dynamic equilibrium that heavily favors the imine form, except under specific electronic or environmental constraints.
This guide details the "Styryl-Guard" Protocol , a derived methodology for stabilizing this transient species, preventing hydrolysis to phenylacetaldehyde, and managing its storage as a stable salt precursor.
Chemical Identity & Thermodynamic Profile
To handle 2-phenyl-ethenamine, one must understand that it is a "chameleon" molecule. It does not exist as a static entity in a bottle under standard conditions.
The Enamine-Imine Tautomerism
The driving force governing the stability of this molecule is the tautomeric shift. While the phenyl ring provides some conjugation stabilization to the C=C double bond of the enamine, the C=N bond of the imine is generally thermodynamically preferred.
-
Enamine Form:
(Nucleophilic C- ) -
Imine Form:
(Electrophilic C- )
Mechanistic Pathway Visualization
The following diagram illustrates the equilibrium and the hydrolysis degradation pathway that must be prevented during storage.
Figure 1: The tautomeric equilibrium between the enamine and imine forms, leading to irreversible hydrolysis in the presence of moisture.
Degradation Mechanisms
The "shelf life" of 2-phenyl-ethenamine is defined by its resistance to three primary degradation vectors:
Hydrolysis (The Primary Threat)
Both the enamine and imine forms are highly susceptible to hydrolysis.
-
Mechanism: Water attacks the electrophilic carbon of the imine (or the protonated enamine).[1]
-
Indicator: A distinct, hyacinth-like odor of phenylacetaldehyde . If your sample smells floral/sweet, significant degradation has occurred.
-
Prevention: Strictly anhydrous conditions are non-negotiable.
Oxidative Cleavage
The electron-rich double bond of the enamine is prone to oxidative cleavage by atmospheric oxygen, particularly in solution.
-
Products: Benzaldehyde, Formamide.
-
Prevention: Inert atmosphere (Argon/Nitrogen).
Polymerization
As a styrene derivative, the C=C bond can undergo radical polymerization, especially if the sample is exposed to light or heat. This results in a viscous, gummy residue.
Storage Protocols: The "Styryl-Guard" Framework
Due to the instability of the free base, we define two distinct storage states: State A (Stable Salt) and State B (Transient Free Base) .
Protocol A: Long-Term Storage (Recommended)
Form: 2-Phenyl-ethenamine Hydrochloride (or similar salt).
-
Rationale: Protonation of the amine functionality locks the molecule, preventing tautomerization to the imine and reducing nucleophilicity, thereby inhibiting polymerization.
| Parameter | Specification | Causality |
| Temperature | -20°C (Freezer) | Arrhenius suppression of hydrolysis rates. |
| Atmosphere | Argon blanket | Prevents moisture ingress and oxidation. |
| Container | Amber Glass | Blocks UV light to prevent radical polymerization of the styrene moiety. |
| Desiccant | P2O5 or Silica Gel | Secondary defense against moisture. |
| Shelf Life | 12-24 Months | Salt form is kinetically stable. |
Protocol B: Handling the Free Base (In Situ / Transient)
Form: Free base 2-phenyl-ethenamine (generated in situ).
-
Context: When the free amine is required for a reaction (e.g., as a nucleophile).[1] Do not attempt to store the free base for >1 hour.
-
Generation: Neutralize the salt in an anhydrous solvent (e.g., dry THF or Et2O) using a non-nucleophilic base (e.g., NaH, KOtBu) at -78°C .
-
Usage: Transfer immediately via cannula to the reaction vessel.
-
Temperature Limit: Maintain < 0°C. Above this, tautomerization to the imine accelerates.
Analytical Verification & Quality Control
Before committing the material to a high-value step, validate its integrity.
NMR Spectroscopy (1H NMR)
This is the only reliable method to distinguish the enamine from the imine.
-
Solvent: DMSO-d6 or CD3CN (Avoid CDCl3 as trace acid catalyzes hydrolysis).
-
Key Signals:
-
Enamine (
): Look for vinylic protons ( 5.0 - 7.0 ppm) and a broad signal. -
Imine (
): Look for the methylene doublet ( ~3.5-4.0 ppm) and the imine proton ( ~7.5-8.0 ppm). -
Degradation: Aldehyde proton (
~9.5-10.0 ppm) indicates hydrolysis.
-
Visual/Olfactory Check
-
Pass: Off-white to pale yellow solid (salt) or clear solution. Odorless (salt).
-
Fail: Yellow/Orange gum (polymerization). Strong floral odor (phenylacetaldehyde).
Synthesis & Isolation Workflow
If you must isolate the free base (e.g., for mechanistic studies), follow this decision tree to minimize decomposition.
Figure 2: Decision tree for handling 2-phenyl-ethenamine, emphasizing in situ usage over isolation.
References
-
Enamine-Imine Tautomerism Principles
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Hydrolysis of Enamines
- Source: Wikipedia. "Enamine - Reactivity and Hydrolysis."
-
URL:[Link]
-
Metabolic Oxidation of Phenylethylamine (Contextual Stability)
-
General Amine Storage Guidelines
- Source: Vertex AI Search / Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines."
-
URL:[Link]
Sources
Tautomerism between 2-phenyl-ethenamine and its imine form
An In-Depth Technical Guide to the Enamine-Imine Tautomerism of 2-Phenyl-ethenamine
Authored by: Gemini, Senior Application Scientist
Abstract
Enamine-imine tautomerism represents a fundamental prototropic equilibrium in organic chemistry, analogous to the more commonly discussed keto-enol tautomerism.[1] This guide provides a detailed examination of the tautomeric relationship between 2-phenyl-ethenamine (the enamine form) and (2-phenyl-ethylidene)-amine (the imine form). We will explore the structural and electronic factors governing the position of the equilibrium, present robust experimental and computational methodologies for its characterization, and discuss the implications of this tautomerism in synthetic and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this dynamic chemical system.
Foundational Principles of Enamine-Imine Tautomerism
Tautomerism involves the migration of a proton accompanied by a shift in the location of a double bond.[2] In the enamine-imine system, the equilibrium is established between a C=C double bond adjacent to a nitrogen atom (enamine) and a C=N double bond (imine).
Generally, the imine tautomer is thermodynamically more stable than the corresponding enamine form, much like a ketone is more stable than its enol tautomer.[3] This preference is attributed to the greater bond energy of the C=N double bond compared to the C=C double bond. However, the position of this equilibrium is highly sensitive and can be influenced by a variety of factors, including electronic effects from substituents, steric hindrance, solvent polarity, and pH.[1][4]
The interconversion between the two tautomers can be catalyzed by either acid or base.[2] The mechanism involves the formation of a common intermediate, an iminium ion, which can then be deprotonated at either the nitrogen atom (to yield the imine) or the alpha-carbon (to yield the enamine).[2][3]
dot
Figure 1: Tautomeric equilibrium between 2-phenyl-ethenamine and its imine form.
Structural Analysis and Equilibrium Dynamics
The tautomeric equilibrium of 2-phenyl-ethenamine is dictated by the interplay between the vinyl group and the phenyl ring. The phenyl group's electronic influence (inductive and resonance effects) plays a crucial role in stabilizing the respective tautomers.
-
Enamine Form (2-Phenyl-ethenamine): In this form, the nitrogen's lone pair can conjugate with the C=C double bond, increasing the electron density on the β-carbon. This makes the enamine a potent nucleophile at this position.[4]
-
Imine Form ((2-Phenyl-ethylidene)-amine): This tautomer possesses a C=N double bond. The stability of this form is generally favored due to the higher electronegativity of nitrogen compared to carbon.[3]
The equilibrium constant (K_eq = [Imine]/[Enamine]) is a critical parameter for quantifying the relative stability of the two forms under specific conditions.
Factors Influencing the Equilibrium:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly shift the equilibrium. Polar protic solvents can stabilize the more polar imine tautomer through hydrogen bonding with the imine nitrogen. Aprotic solvents may favor the less polar enamine form. This solvent-dependent tautomerism has been observed in analogous systems.[5]
-
pH Control: The tautomerization is acid- and base-catalyzed.[2] Under mildly acidic conditions (pH 4-5), the rate of interconversion is typically maximal.[6][7] At very low pH, the amine is protonated, rendering it non-nucleophilic and inhibiting the initial steps of tautomerization. At high pH, the catalysis for the necessary proton transfers is less efficient.[6]
-
Temperature: Changes in temperature can alter the equilibrium position based on the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.
-
Substitution: Substitution on the phenyl ring or the nitrogen atom can dramatically alter the electronic landscape and steric environment, thereby shifting the equilibrium. Electron-withdrawing groups on the phenyl ring may favor the imine form, while bulky substituents on the nitrogen can disfavor it due to steric strain.[2]
Experimental Characterization Protocols
A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of the tautomeric system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[8] Both ¹H and ¹³C NMR provide distinct spectral signatures for each form.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh ~5-10 mg of the 2-phenyl-ethenamine sample. Dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium position.
-
Instrument Setup: Tune and shim the NMR spectrometer to the appropriate nucleus (¹H). Ensure the sample temperature is controlled and recorded (e.g., 298 K).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay (d1) of at least 5 times the longest T₁ for quantitative accuracy, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data. Apply phase correction and baseline correction to the spectrum.
-
Spectral Analysis:
-
Identify Characteristic Peaks: Look for signals unique to each tautomer. For the enamine, expect vinylic protons (C=CH) and an N-H proton. For the imine, look for the imine proton (CH=N) and the adjacent CH₂ protons.
-
Quantification: Carefully integrate the area of well-resolved, non-overlapping peaks corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution. For example:
-
Ratio = (Integral of Imine CH=N proton) / (Integral of Enamine C=CH proton)
-
-
dot
Figure 2: Standard workflow for NMR-based analysis of tautomeric equilibrium.
Expected NMR Data Summary:
| Tautomer Form | Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Enamine | Vinylic (-CH=) | 5.5 - 7.5 | Vinylic (=CH₂) | 100 - 140 |
| Vinylic (=CH-Ph) | 6.0 - 8.0 | Vinylic (=CH-Ph) | 120 - 150 | |
| Amine (N-H) | 3.0 - 5.0 (broad) | |||
| Imine | Imine (-CH=N) | 7.5 - 8.5 | Imine (C=N) | 160 - 170 |
| Methylene (-CH₂-) | 3.5 - 4.5 | Methylene (-CH₂-) | 40 - 60 | |
| Amine (N-H) | 8.0 - 9.5 (broad) | |||
| Note: These are estimated ranges and will vary based on solvent and substitution. |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying tautomeric equilibria, as the different electronic systems of the enamine and imine forms result in distinct absorption spectra.[5][9] The enamine, with its N-C=C conjugated system, will have a different λ_max compared to the imine's C=N chromophore.
Step-by-Step Protocol for UV-Vis Analysis:
-
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). Create a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a blank reference.
-
Data Analysis: Identify the λ_max for each tautomer. The relative intensities of these bands can provide qualitative and, with appropriate calibration, quantitative information about the equilibrium. Changes in the spectra upon altering solvent or temperature can be monitored to understand their effect on the tautomeric population.[10]
Computational Chemistry Insights
Density Functional Theory (DFT) calculations are instrumental in complementing experimental findings. They can predict the relative stabilities of the tautomers, transition state energies for their interconversion, and spectroscopic properties.
Workflow for DFT Calculations:
-
Structure Optimization: Build the 3D structures of both the 2-phenyl-ethenamine and its imine tautomer. Perform geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures to determine their relative stability (ΔE). Include zero-point vibrational energy (ZPVE) corrections.
-
Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).
-
Spectra Prediction: Compute theoretical NMR chemical shifts and UV-Vis absorption spectra. These can be compared directly with experimental data to confirm the assignment of each tautomer.[11]
Significance in Drug Development and Medicinal Chemistry
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, found in numerous neurotransmitters (e.g., dopamine, norepinephrine) and pharmacologically active compounds.[12] The potential for enamine-imine tautomerism in analogues of 2-phenethylamine has significant implications:
-
Receptor Binding: Different tautomers present distinct shapes and hydrogen bonding capabilities. One tautomer may bind to a biological target with high affinity while the other is inactive. Understanding the dominant tautomeric form in physiological conditions is crucial for rational drug design.
-
Pharmacokinetics (ADME): The lipophilicity and polarity of the two tautomers can differ, affecting their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Prodrug Design: The tautomeric equilibrium can be exploited for prodrug strategies, where a less active tautomer is converted to the active form in vivo.
The ability to control and predict the enamine-imine equilibrium allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a critical consideration for scientists in drug discovery and development.
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Yengoyan, A. et al. (2016). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. ResearchGate. [Link]
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A Technical Guide to the Quantum Chemical Calculation of 2-Phenyl-ethenamine (Phenethylamine) Structure
Foreword: Bridging Theory and Application in Drug Discovery
In the realm of medicinal chemistry and drug development, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is the bedrock upon which rational drug design is built. The 2-phenyl-ethenamine, or phenethylamine, scaffold represents a cornerstone of neuropharmacology. It is the parent structure for a vast array of endogenous neurotransmitters, including dopamine and norepinephrine, as well as a multitude of synthetic drugs that modulate their activity.[1][2][3] The conformational flexibility of the ethylamine side chain is critical to its interaction with biological targets, dictating binding affinity and pharmacological effect.[4][5][6] This guide provides an in-depth, experience-driven walkthrough of the quantum chemical methodologies used to elucidate the structural and electronic properties of 2-phenyl-ethenamine, offering researchers a robust framework for similar investigations.
The Rationale: Why Quantum Chemistry for Phenethylamine?
Phenethylamine is not a rigid molecule. The rotation around the Cα-Cβ and Cβ-C(phenyl) single bonds grants it significant conformational freedom. These different spatial arrangements, or conformers, can possess distinct energies, and their relative populations determine the molecule's overall behavior and receptor interaction profile. Experimental techniques like X-ray crystallography provide a snapshot of the molecule in a solid, packed state, which may not represent its preferred conformation in a biological milieu.
This is where quantum chemical calculations, particularly Density Functional Theory (DFT), provide an indispensable advantage. DFT allows us to model the molecule in the gas phase (approximating a non-polar environment) and accurately predict its lowest-energy geometry, explore its conformational landscape, and derive a wealth of electronic properties that govern its reactivity.[7][8] By calculating the potential energy surface, we can identify all stable conformers and their relative stabilities, offering a dynamic picture of the molecule's structure.
Theoretical Foundations: A Curated Approach
A successful computational study hinges on informed choices regarding the theoretical method and basis set. These choices are not arbitrary; they are dictated by a balance between desired accuracy and available computational resources, a constant negotiation familiar to any computational scientist.
The Method of Choice: Density Functional Theory (DFT)
For molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. Instead of solving the complex many-electron wavefunction, DFT calculates the total energy from the electron density, a simpler, three-dimensional quantity.[8]
-
Causality of Functional Selection : We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a workhorse in computational organic chemistry, renowned for its reliability in predicting geometries and frequencies for a wide range of organic molecules.[9][10] To account for non-covalent interactions, such as the potential intramolecular hydrogen bond between the amine group and the phenyl ring's π-system, incorporating a dispersion correction is crucial.[11] Therefore, the B3LYP-D3 functional, which includes Grimme's third-generation dispersion correction, is a superior choice for this system.
The Language of Electrons: Selecting a Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[12][13] The size and type of the basis set directly impact the accuracy of the calculation.
-
Causality of Basis Set Selection : A Pople-style basis set, 6-311+G(d,p) , provides a robust and well-balanced description for this system. Let's dissect this choice:
-
6-311 : This is a "triple-split valence" basis set. It uses one function (composed of 6 primitive Gaussians) for the core atomic orbitals and three separate functions for the valence orbitals, allowing for greater flexibility where chemical bonding occurs.[14]
-
+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are large, broad functions that are essential for accurately describing species with electron density far from the nucleus, such as anions or, in our case, the π-system of the benzene ring and the lone pair on the nitrogen atom.
-
(d,p) : These are polarization functions . The '(d)' adds d-type orbitals to heavy atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and "polarize" in the molecular environment, which is critical for an accurate description of chemical bonds.[14]
-
The Computational Workflow: A Validating Protocol
The following protocol outlines a self-validating workflow for the complete structural characterization of 2-phenyl-ethenamine. Each step builds upon the last, with built-in checks to ensure the final results are physically meaningful.
Caption: Computational workflow for the structural analysis of 2-phenyl-ethenamine.
Protocol 3.1: Initial Structure Generation & Conformational Search
-
Construct the Molecule : Using a molecular editor like Avogadro or GaussView, build the 2-phenyl-ethenamine molecule. Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Define the Reaction Coordinate : The primary conformational flexibility lies in the rotation of the ethylamine group. The key dihedral angle is defined by the atoms C(phenyl)-Cβ-Cα-N.
-
Perform a Potential Energy Surface (PES) Scan : Perform a "rigid" PES scan. This involves systematically rotating the defined dihedral angle (e.g., in 15° increments from 0° to 360°) and calculating the single-point energy at each step. This process generates a low-level energy profile that reveals the approximate locations of energy minima (stable conformers) and maxima (transition states).
Protocol 3.2: Geometry Optimization
-
Select Candidate Structures : From the PES scan, select the structures corresponding to the energy minima. For phenethylamine, two primary conformers are expected: a gauche form, where the amine group is folded back towards the phenyl ring, and an anti form, where it is extended away.[4][5]
-
Execute Full Optimization : For each candidate structure, perform a full geometry optimization without constraints.
-
Method : B3LYP-D3
-
Basis Set : 6-311+G(d,p)
-
Convergence Criteria : Use tight convergence criteria to ensure a true minimum is found. This typically involves setting thresholds for the maximum force, RMS force, maximum displacement, and RMS displacement between optimization steps.
-
-
Self-Validation : The optimization process is iterative. The algorithm adjusts the positions of all atoms until the net forces on them are negligible and the total energy is at a minimum.[15]
Protocol 3.3: Vibrational Frequency Analysis
-
Perform Frequency Calculation : Using the fully optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP-D3/6-311+G(d,p)).
-
Validate the Minimum : This is a critical validation step. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be revisited.[16]
-
Obtain Thermodynamic Data : This calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy, which are crucial for comparing the relative stabilities of different conformers.
Expected Results and Authoritative Discussion
The calculations will yield a rich dataset describing the structural and energetic properties of 2-phenyl-ethenamine.
The Conformational Landscape
The primary finding will be the identification and characterization of the stable conformers. Experimental and theoretical studies have shown that phenethylamine exists as a mixture of conformers, with the gauche and anti forms being the most significant.[4][5]
-
Gauche Conformer : This "folded" conformer is often found to be the global minimum. Its stability is enhanced by a weak, non-classical N-H···π hydrogen bond between one of the amine protons and the electron-rich face of the phenyl ring.[4][5][11]
-
Anti Conformer : This "extended" conformer is typically slightly higher in energy.
The relative energy difference between these conformers is small, meaning both will be present in significant populations at room temperature.
Caption: Relationship between the primary conformers of 2-phenyl-ethenamine.
Table 1: Calculated Relative Energies of 2-Phenyl-ethenamine Conformers
| Conformer | ΔE (kcal/mol) | ΔG (kcal/mol) | Boltzmann Population (298.15 K) |
|---|---|---|---|
| Gauche | 0.00 | 0.00 | ~65-75% |
| Anti | ~0.5 - 1.0 | ~0.6 - 1.2 | ~25-35% |
Note: Values are illustrative based on typical computational results. ΔE is the relative electronic energy; ΔG includes thermal and entropic contributions.
Structural Parameters of the Global Minimum
The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for building pharmacophore models and for understanding the molecule's intrinsic geometry.
Table 2: Key Optimized Geometrical Parameters for Gauche-2-Phenyl-ethenamine
| Parameter | Description | Calculated Value (Å or °) |
|---|---|---|
| r(Cα-N) | C-N bond length | ~1.46 Å |
| r(Cβ-Cα) | C-C side chain bond length | ~1.53 Å |
| r(C(phenyl)-Cβ) | Phenyl-side chain bond length | ~1.51 Å |
| ∠(Cβ-Cα-N) | C-C-N bond angle | ~111.5° |
| τ(C-C-C-N) | Key dihedral angle | ~±60° |
These calculated values serve as a highly accurate reference, superior to those derived from generic templates or force fields.
Conclusion: From Calculation to Insight
This guide has detailed a rigorous, self-validating protocol for the quantum chemical calculation of the 2-phenyl-ethenamine structure. By employing Density Functional Theory with a carefully selected functional (B3LYP-D3) and basis set (6-311+G(d,p)), we can confidently predict the molecule's preferred three-dimensional structure, characterize its conformational landscape, and obtain precise geometric parameters. The results confirm that phenethylamine exists primarily in a gauche conformation stabilized by an intramolecular N-H···π interaction, with a less stable anti conformer also being significantly populated. This foundational knowledge is critical for researchers in drug development, as it provides the accurate structural data necessary for docking studies, pharmacophore modeling, and the rational design of new, more potent, and selective therapeutic agents targeting the monoaminergic systems.
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DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). Letters in Applied NanoBioScience. Available at: [Link]
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DFT simulations and vibrational analysis of FTIR and FT‐Raman spectra of 2‐amino‐4,6‐dihydroxypyrimidine. (2008). ResearchGate. Available at: [Link]
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Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Available at: [Link]
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Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. (2007). PubMed. Available at: [Link]
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Geometry optimization with quantum machine learning. (2022). arXiv. Available at: [Link]
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DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. (2021). ResearchGate. Available at: [Link]
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Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. (2007). ResearchGate. Available at: [Link]
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2-phenylethanamine. NIST/TRC Web Thermo Tables. Available at: [Link]
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Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. (2011). PubMed. Available at: [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2021). PubMed Central. Available at: [Link]
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Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. (2024). MDPI. Available at: [Link]
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Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. (2013). Royal Society of Chemistry. Available at: [Link]
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Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. (2011). ResearchGate. Available at: [Link]
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IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. (2014). RSC Publishing. Available at: [Link]
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Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2022). PubMed Central. Available at: [Link]
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Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. (2022). SpringerLink. Available at: [Link]
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Solubility of 2-phenyl-ethenamine in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Phenylethylamine in Common Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Phenylethylamine (PEA), a primary amine of significant interest in pharmaceutical and chemical research. The document elucidates the fundamental physicochemical properties of PEA and correlates them with its solubility profile across a range of common polar protic, polar aprotic, and nonpolar organic solvents. By examining the interplay of intermolecular forces, this guide offers researchers and drug development professionals the foundational knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation. Furthermore, a detailed, self-validating experimental protocol for solubility determination is presented, ensuring the generation of reliable and reproducible data in the laboratory.
Introduction: Understanding 2-Phenylethylamine
2-Phenylethylamine (PEA), systematically named 2-phenylethan-1-amine, is a monoamine alkaloid naturally present in various organisms and food products.[1][2][3] It serves as a foundational structure for a multitude of psychoactive compounds and pharmaceuticals, including amphetamines and catecholamines.[1][4] Its role as a neuromodulator in the central nervous system makes it and its derivatives crucial targets in drug discovery.[2][3]
A Note on Nomenclature: It is critical to distinguish 2-phenylethylamine (CAS 64-04-0) from its unsaturated analogue, 2-phenyl-ethenamine (styrylamine). This guide focuses exclusively on the saturated compound, 2-phenylethylamine, for which extensive data is available and which is more commonly utilized in the contexts of pharmaceutical and chemical synthesis.
The solubility of an active compound is a paramount physical property that governs its behavior throughout the drug development lifecycle—from the reaction medium during synthesis to its absorption and distribution in biological systems. A thorough understanding of PEA's solubility is therefore not merely academic but a practical necessity for optimizing reaction yields, designing effective purification strategies (such as extraction and crystallization), and developing stable formulations.
Physicochemical Properties and Molecular Structure
The solubility of a compound is intrinsically linked to its molecular structure. PEA possesses a bifunctional nature, featuring a nonpolar, hydrophobic phenyl group and a polar, hydrophilic primary amine group (-NH₂).[5][6] This amphiphilic character is the primary determinant of its solubility behavior.
The primary amine group is basic (pKa ≈ 9.83) and capable of acting as a hydrogen bond donor and acceptor.[2][7] The phenyl ring, conversely, contributes to van der Waals interactions and can engage in π-π stacking. The balance between these opposing characteristics dictates the extent to which PEA will dissolve in a given solvent, a principle often summarized by the adage "like dissolves like."[8]
Table 1: Key Physicochemical Properties of 2-Phenylethylamine
| Property | Value | Source(s) |
| CAS Number | 64-04-0 | [9][10] |
| Molecular Formula | C₈H₁₁N | [4][9] |
| Molar Mass | 121.18 g/mol | [1][9][10] |
| Appearance | Colorless liquid with a fishy odor | [1][2][7] |
| Boiling Point | 195-202 °C | [1][4][10] |
| Density | ~0.96 g/cm³ at 20 °C | [2][7][9][10] |
| pKa | 9.83 | [2] |
| logP (octanol-water) | 1.41 | [2] |
| Water Solubility | 63.25 g/L (at 25 °C) | [1][9][10] |
Solubility Profile Across Solvent Classes
The interaction between PEA's functional groups and the solvent's properties determines its solubility.
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)
In polar protic solvents, the primary driver of solubility is hydrogen bonding. The amine group of PEA can donate and accept hydrogen bonds with solvent molecules like water and alcohols. This strong intermolecular interaction allows PEA to integrate readily into the solvent matrix.
-
Water : PEA is soluble in water, with a reported value of 63.25 g/L.[9][10] The polar amine group's ability to form hydrogen bonds with water molecules overcomes the hydrophobic nature of the phenyl ring to a significant extent.
-
Alcohols (Ethanol, Methanol) : PEA is described as "freely soluble" or "soluble" in alcohol.[3][7][11] The alkyl chains of these solvents are compatible with the phenyl ring, while their hydroxyl groups form strong hydrogen bonds with the amine, resulting in excellent solubility.
Polar Aprotic Solvents (e.g., Acetone, THF, Acetonitrile)
These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors, but they possess dipoles that can interact with the polar amine group of PEA. While solubility may be lower than in protic solvents, significant dissolution is still expected due to dipole-dipole interactions and the compatibility of the solvent's organic portion with the phenyl ring.
Nonpolar and Weakly Polar Solvents (e.g., Ether, Chloroform, Toluene)
The presence of the nonpolar phenyl ring is the key to solubility in these media.
-
Ether and Chloroform : PEA is reported to be soluble in ether and highly soluble in chloroform.[2][3][4][5] The van der Waals forces between the phenyl ring and these solvents are significant. Furthermore, the lone pair of electrons on the amine nitrogen can interact with the weakly acidic proton of chloroform. The use of chloroform as an extraction solvent in synthetic procedures further corroborates its high dissolving power for PEA.[12]
-
Aromatic and Aliphatic Hydrocarbons (Toluene, Hexane) : Solubility in these solvents is primarily driven by the favorable interaction between the phenyl group of PEA and the solvent molecules. However, the highly polar amine group is energetically disfavored in a nonpolar environment, which may limit the overall solubility compared to solvents like chloroform or ethanol.
Table 2: Summary of 2-Phenylethylamine Solubility in Common Solvents
| Solvent | Solvent Class | Observed Solubility | Primary Intermolecular Force |
| Water | Polar Protic | Soluble (63.25 g/L)[1][9][10] | Hydrogen Bonding |
| Ethanol | Polar Protic | Freely Soluble[3][7][11] | Hydrogen Bonding |
| Methanol | Polar Protic | Soluble | Hydrogen Bonding |
| Diethyl Ether | Weakly Polar | Soluble[2][3][4] | Dipole-Dipole, Van der Waals |
| Chloroform | Weakly Polar | Highly Soluble[5] | Dipole-Dipole, H-Bond Accepting, Van der Waals |
| Toluene | Nonpolar | Likely Soluble | Van der Waals (π-π interactions) |
| Hexane | Nonpolar | Likely Sparingly Soluble | Van der Waals |
| Acetone | Polar Aprotic | Likely Soluble | Dipole-Dipole, Van der Waals |
Experimental Protocol for Solubility Determination
To ensure trustworthy and reproducible results, a robust, self-validating experimental protocol is essential. The following method describes the determination of solubility using the isothermal shake-flask method, a gold standard for solubility measurement.
Causality in Experimental Design
This protocol is designed to establish a thermodynamic equilibrium between the dissolved and undissolved solute, which is the definition of a saturated solution. Each step is chosen to mitigate common sources of error. The use of a precise analytical method like HPLC for quantification ensures accuracy, while the inclusion of multiple time points for equilibrium confirmation provides a self-validating check on the experimental endpoint.
Step-by-Step Methodology
-
Preparation of Materials :
-
Ensure the 2-phenylethylamine sample is of high purity (≥99.0%).[9]
-
Use analytical grade or higher-purity solvents.
-
Calibrate all analytical equipment (analytical balance, HPLC, etc.).
-
-
Sample Preparation :
-
Add an excess amount of 2-phenylethylamine to a known volume of the selected solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure a saturated solution is formed.
-
Prepare at least three replicate samples for each solvent to assess reproducibility.
-
-
Equilibration :
-
Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The goal is to achieve a steady-state concentration of the solute in the solvent.
-
-
Equilibrium Validation (Self-Validation Step) :
-
After the initial equilibration period (e.g., 24 hours), carefully extract an aliquot from the supernatant of each vial.
-
Continue agitation and extract another aliquot at a later time point (e.g., 48 hours).
-
Analyze both sets of aliquots. If the concentrations are statistically identical, equilibrium has been reached. If the concentration increases, continue agitation and sampling until a plateau is achieved.
-
-
Sample Analysis :
-
To separate the undissolved solid, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent. This step is critical to avoid inflating the concentration measurement with undissolved particles.
-
Immediately dilute the filtered aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of 2-phenylethylamine in the diluted aliquot using a validated HPLC-UV method against a standard curve.
-
-
Data Reporting :
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the final solubility as an average of the replicates ± standard deviation, specifying the solvent and the precise temperature (e.g., mg/mL or mol/L at 25 °C).
-
Caption: Workflow for the experimental determination of solubility.
Practical Applications and Solvent Selection
A well-characterized solubility profile is indispensable for process chemistry and formulation science.
-
Synthesis : The choice of a reaction solvent in which reactants are soluble but the product may be sparingly soluble can facilitate direct crystallization from the reaction mixture, simplifying purification.
-
Extraction : Liquid-liquid extraction relies on differential solubility. To extract PEA from an aqueous solution, a water-immiscible organic solvent in which PEA is highly soluble (like chloroform or ether) would be chosen.
-
Crystallization : To purify PEA via crystallization, an ideal solvent system is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.
-
Formulation : For liquid dosage forms, a solvent that provides long-term stability and the desired concentration is required.
When selecting solvents, modern pharmaceutical and chemical industries increasingly prioritize safety and environmental impact.[13] Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, classify common solvents based on safety, health, and environmental criteria.[14] While chloroform is an excellent solvent for PEA, it is often avoided in industrial processes due to health concerns. Greener alternatives like ethanol or ethyl acetate are often preferred where solubility permits.
Conclusion
2-Phenylethylamine exhibits a versatile solubility profile dictated by the dual nature of its phenyl and primary amine functionalities. It is highly soluble in polar protic solvents like alcohols due to strong hydrogen bonding and demonstrates significant solubility in various nonpolar and weakly polar solvents like ether and chloroform, driven by van der Waals forces and the hydrophobicity of its phenyl ring. This guide provides the theoretical framework and practical data necessary for researchers to intelligently select solvents for their specific applications. By employing the robust experimental protocol detailed herein, scientists can confidently generate high-quality solubility data, facilitating more efficient and sustainable chemical processes.
References
- CAS 156-28-5: 2-Phenylethylamine hydrochloride - CymitQuimica.
- 2-Phenylethylamine - American Chemical Society.
- Phenethylamine - Wikipedia.
- Phenylethylamine | Solubility of Things.
- 2-Phenylethylamine CAS: 64-04-0 - A Review of its Properties and Industrial Applic
- Phenethylamine Hydrochloride - Solubility of Things.
- 2-PhenylethylaMine | 64-04-0 - ChemicalBook.
- β-Phenylethylamine hydrochloride - ChemBK.
- 2-Phenylethylamine for synthesis 64-04-0 - Sigma-Aldrich.
- Experiment: Solubility of Organic & Inorganic Compounds.
- 2-Phenylethylamine, 99% - Thomas Scientific.
- 2-Phenylethylamine CAS 64-04-0 | 807334 - Merck Millipore.
- Phenethylamine | C8H11N | CID 1001 - PubChem - NIH.
- CN103641725A - Preparation method of phenylethylamine - Google P
- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Issued March 21, 2011 - American Chemical Society.
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- 14. acs.org [acs.org]
Methodological & Application
Application Notes and Protocols for Stork Enamine Alkylation using 2-Phenylethenamine
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a detailed protocol and technical guidance for the α-alkylation of carbonyl compounds via a modified Stork enamine alkylation, utilizing the primary amine 2-phenylethenamine. We will delve into the critical mechanistic nuances involving imine-enamine tautomerism, a key consideration when employing primary amines in this classic carbon-carbon bond-forming reaction. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering both a practical experimental workflow and a robust theoretical framework to ensure procedural success and reproducibility.
Introduction: A Modern Take on a Classic Reaction
The Stork enamine alkylation is a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the selective mono-alkylation of aldehydes and ketones.[1][2] Traditionally, this reaction employs a secondary amine (e.g., pyrrolidine, morpholine) to convert a carbonyl compound into its corresponding nucleophilic enamine.[2][3] This enamine then reacts with an electrophile, and subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, now bearing a new alkyl substituent at the α-position.[4][5]
This application note addresses a less conventional, yet highly relevant, variant of this reaction: the use of a primary amine, specifically 2-phenylethenamine. The use of a primary amine introduces a critical mechanistic step, as the initial condensation with a carbonyl compound yields an imine, not an enamine.[6][7][8] However, through a crucial imine-enamine tautomerization, the desired reactive enamine intermediate can be generated, thus opening the door for subsequent alkylation.[9] Understanding and controlling this tautomerism is paramount for a successful reaction.
Causality of Choosing 2-Phenylethenamine: The phenylethyl group can impart unique steric and electronic properties to the intermediate, potentially influencing the regioselectivity and stereoselectivity of the alkylation. Furthermore, its use can be of interest in the synthesis of pharmaceutical scaffolds and other complex target molecules where this specific moiety is desired.
The Mechanistic Pathway: From Imine to Alkylated Ketone
The overall transformation can be dissected into three core stages, with the initial stage being the key differentiator from the classic Stork reaction.
-
Imine Formation and Tautomerization: The reaction commences with the acid-catalyzed condensation of a carbonyl compound (e.g., cyclohexanone) with 2-phenylethenamine. This initially forms a carbinolamine intermediate, which then dehydrates to yield an N-substituted imine.[6][10] For the alkylation to proceed, this imine must tautomerize to its enamine form. This equilibrium is crucial and is influenced by factors such as solvent, temperature, and the specific substrates used.
-
Nucleophilic Attack (Alkylation): The generated enamine is a potent nucleophile at the α-carbon due to the electron-donating nature of the nitrogen atom.[4] This nucleophilic carbon then attacks an electrophile (e.g., an alkyl halide) in an SN2 fashion, forming a new carbon-carbon bond and a transient iminium salt.[11][12]
-
Hydrolysis: The final step involves the acidic hydrolysis of the iminium salt. This process regenerates the carbonyl group, yielding the final α-alkylated product and liberating the protonated primary amine.[1][12]
Workflow Visualization
The logical flow of the protocol is outlined below, emphasizing the critical imine-enamine equilibrium.
Caption: Workflow of the Stork-type alkylation using a primary amine.
Detailed Experimental Protocol
This protocol describes the alkylation of cyclohexanone with benzyl bromide using 2-phenylethenamine.
Materials:
-
Cyclohexanone (freshly distilled)
-
2-Phenylethenamine
-
Benzyl bromide
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M solution)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus or molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Enamine Formation
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add anhydrous toluene (100 mL).
-
Add cyclohexanone (5.0 g, 51 mmol, 1.0 equiv) and 2-phenylethenamine (6.8 g, 56 mmol, 1.1 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected (expect ~0.9 mL). Continue reflux until no more water is formed (typically 2-4 hours).
-
Causality: Removal of water is essential to drive the reversible imine formation equilibrium towards the product, according to Le Châtelier's principle.[10]
-
-
Once the reaction is complete, cool the mixture to room temperature. The resulting toluene solution contains the imine/enamine mixture and is used directly in the next step.
Step 2: Alkylation
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Add benzyl bromide (9.6 g, 56 mmol, 1.1 equiv) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. The formation of a precipitate (the iminium salt) may be observed.
Step 3: Hydrolysis and Workup
-
To the reaction flask, add 50 mL of 1 M hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Causality: The acid wash removes any remaining amine. The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-benzylcyclohexanone.
Mechanistic Diagram
The detailed mechanism, including the key imine-enamine tautomerism, is depicted below.
Caption: Detailed mechanism of Stork-type alkylation with a primary amine.
Summary of Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Carbonyl:Amine Ratio | 1.0 : 1.1 | A slight excess of the amine helps to drive the initial imine formation to completion. |
| Solvent | Toluene, Benzene | Aprotic solvents that form an azeotrope with water are ideal for facilitating its removal via a Dean-Stark trap. |
| Catalyst | p-TsOH (catalytic) | Provides the necessary weak acid conditions for both carbonyl activation and dehydration without passivating the amine. |
| Temperature (Step 1) | Reflux | Required to overcome the activation energy for dehydration and to azeotropically remove water. |
| Temperature (Step 2) | 0 °C to Room Temp. | Initial cooling helps control the exothermic alkylation reaction; subsequent stirring at room temperature allows the reaction to proceed to completion. |
| Electrophile | Benzylic, Allylic, or primary α-halo ketones/esters | Highly reactive electrophiles are preferred to ensure efficient SN2 reaction with the moderately nucleophilic enamine. |
| Hydrolysis | 1 M Aqueous HCl | Acidic conditions are necessary to efficiently hydrolyze the intermediate iminium salt back to the carbonyl. |
Conclusion and Further Considerations
The use of primary amines, such as 2-phenylethenamine, in the Stork alkylation is a viable and valuable synthetic strategy, provided the crucial imine-enamine tautomerism is accounted for. The protocol outlined here provides a robust starting point for the α-alkylation of ketones. Researchers should be aware that the position of the imine-enamine equilibrium can be substrate-dependent. For less reactive electrophiles or systems where the enamine is less favored, alternative methods such as the formation of metalloenamines (e.g., via Grignard reagents) may be necessary to achieve efficient C-alkylation.[14] This protocol expands the synthetic chemist's toolkit, allowing for the installation of diverse functionalities at the α-position of carbonyl compounds.
References
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Stork enamine alkylation - Wikipedia. [Link]
-
Stork enamine alkylation - chemeurope.com. [Link]
-
Carbonyl Condensations with Enamines: The Stork Enamine Reaction | Organic Chemistry Class Notes | Fiveable. [Link]
-
Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. [Link]
-
Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition - YouTube. [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]
-
Stork enamine alkylation - YouTube. [Link]
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Nucleophilic Addition of Amines: Imine and Enamine Formation - Chemistry LibreTexts. [Link]
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Enamines - Master Organic Chemistry. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. [Link]
-
Enamine Synthesis and Alkylation - YouTube. [Link]
-
Enamine Reactions - Chemistry LibreTexts. [Link]
-
Formation of Imines and Enamines - Chemistry Steps. [Link]
-
Enamine - Wikipedia. [Link]
-
Enamine: Formation, properties and Reactivity - YouTube. [Link]
-
Enamines - Making Molecules. [Link]
-
Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview - JoVE. [Link]
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Application Notes & Protocols: The Role of 2-Phenyl-ethanamine Derivatives in Asymmetric Michael Addition Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Strategic Importance of Asymmetric Michael Additions
The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. Its ability to create complex molecular architectures from relatively simple precursors has made it indispensable in the synthesis of pharmaceuticals and natural products. In recent decades, the focus has shifted dramatically towards the asymmetric variant of this reaction, driven by the need to produce enantiomerically pure compounds.[1] Many modern therapeutics, such as the neurological drug Pregabalin, are synthesized using asymmetric Michael additions as a key step.[2]
This guide focuses on the application of chiral primary amines derived from 2-phenyl-ethanamine as organocatalysts in asymmetric Michael additions. These catalysts operate through an enamine-mediated mechanism, offering a powerful, metal-free alternative for the stereocontrolled functionalization of aldehydes and ketones.[3] We will explore the underlying mechanistic principles, provide actionable protocols, and discuss the critical parameters that ensure high yield and enantioselectivity.
Mechanistic Insights: The Enamine Catalytic Cycle
The power of 2-phenyl-ethanamine and its derivatives in catalyzing Michael additions lies in their ability to reversibly form a nucleophilic enamine intermediate with a carbonyl donor (e.g., an aldehyde or ketone). This activation strategy is central to organocatalysis.[4]
The catalytic cycle can be broken down into four key steps:
-
Enamine Formation: The chiral primary amine catalyst reacts with the carbonyl donor (an aldehyde or ketone) to form a chiral enamine. This step increases the HOMO (Highest Occupied Molecular Orbital) of the donor, making it a more potent nucleophile than the corresponding enolate.[5]
-
Nucleophilic Attack: The chiral enamine attacks the β-carbon of the electron-deficient Michael acceptor (e.g., a nitroalkene). The inherent chirality of the catalyst and the specific transition state geometry dictate the stereochemical outcome, effectively shielding one face of the enamine from the acceptor.[5][6]
-
Iminium Ion Formation & Hydrolysis: The resulting intermediate is an iminium ion. This ion is then hydrolyzed by trace amounts of water in the reaction medium.[5]
-
Catalyst Regeneration: Hydrolysis releases the final chiral product and regenerates the primary amine catalyst, allowing it to enter a new catalytic cycle.
This process, known as enamine catalysis, provides a highly effective method for the asymmetric addition of carbonyl compounds to α,β-unsaturated nitroalkenes and other acceptors.[6]
Figure 1: The enamine catalytic cycle for the Michael addition of an aldehyde to a nitroalkene.
Application Note: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This section provides a detailed protocol for a representative asymmetric Michael addition, a reaction that is foundational for synthesizing valuable chiral building blocks like γ-amino acids.[7]
General Considerations & Optimization
Before proceeding with the protocol, several factors must be considered to ensure optimal results. The interplay between catalyst, co-catalyst, solvent, and temperature is critical for achieving high stereoselectivity.
-
Catalyst Selection: While simple 2-phenyl-ethanamine can induce chirality, derivatives with bulky substituents often provide superior stereocontrol. For example, diarylprolinol silyl ethers are highly effective catalysts for these transformations.[5] The bulky group effectively shields one face of the enamine intermediate, directing the attack of the Michael acceptor.[5][6]
-
Acid Co-catalyst: The reaction is often accelerated by the addition of a weak acid co-catalyst. The acid facilitates both the formation of the enamine and the final hydrolysis of the iminium ion.[5][7] However, the choice and amount of acid are crucial; strong acids can lead to unwanted side reactions or catalyst deactivation.[8]
-
Solvent: The polarity of the solvent can significantly influence both the reaction rate and enantioselectivity. Non-polar solvents like toluene or chloroform are commonly employed.[9]
-
Temperature: Michael additions are typically run at room temperature or below. Lower temperatures often lead to higher enantioselectivity by favoring the more ordered transition state.
Representative Substrate Scope
The methodology is applicable to a broad range of aldehydes and nitroalkenes. The table below summarizes typical results for the addition of various aldehydes to trans-β-nitrostyrene, a common Michael acceptor.
| Entry | Aldehyde (Michael Donor) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | 95 | 98 |
| 2 | Pentanal | 96 | >95 |
| 3 | Isovaleraldehyde | 92 | 99 |
| 4 | Cyclohexanecarboxaldehyde | 85 | 97 |
Data compiled from representative literature, such as Hayashi, Y. et al.[5] and Palomo, C. et al.[10], illustrating the general effectiveness of this class of reaction.
Detailed Experimental Protocol
This protocol describes the asymmetric Michael addition of propanal to trans-β-nitrostyrene using a chiral primary amine catalyst derived from cinchona alkaloids, a class of compounds that share structural motifs with 2-phenyl-ethanamine derivatives and operate via a similar mechanism.[8]
Materials & Reagents
-
Chiral primary amine catalyst (e.g., 9-amino(9-deoxy)epicinchonine) (10 mol%)
-
2-Fluorobenzoic acid (co-catalyst) (15 mol%)
-
trans-β-Nitrostyrene (Michael acceptor) (1.0 mmol, 1.0 eq)
-
Propanal (Michael donor) (2.0 mmol, 2.0 eq)
-
Toluene (Solvent) (1.0 M solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the organocatalyzed Michael addition.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the chiral primary amine catalyst (0.10 mmol) and the acidic co-catalyst (0.15 mmol).
-
Addition of Reactants: Add trans-β-nitrostyrene (1.0 mmol, 149.1 mg).
-
Solvent and Cooling: Add toluene (1.0 mL) and place the vial under an inert atmosphere. Cool the mixture to 4°C in an ice bath.
-
Initiation: Add propanal (2.0 mmol, 145 µL) dropwise to the stirred solution over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 4°C. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) until complete (typically 24-48 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitroaldehyde.
-
Analysis: Characterize the product by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting and Key Insights
-
Low Yield: If the reaction stalls, ensure all reagents are pure and the solvent is anhydrous. The aldehyde donor is prone to self-condensation; using it in excess is often necessary.
-
Low Enantioselectivity: This is often temperature-dependent. Running the reaction at a lower temperature (e.g., 0°C or -10°C) may improve the ee. The choice of acid co-catalyst and solvent can also have a profound impact.[8]
-
Racemization: The product, a γ-nitroaldehyde, can be prone to epimerization at the α-carbon. It is often advisable to reduce the aldehyde to the more stable alcohol immediately after workup and before purification to lock in the stereocenter for accurate ee determination.[7]
Conclusion
Chiral primary amines based on the 2-phenyl-ethanamine scaffold and related structures are highly effective organocatalysts for asymmetric Michael addition reactions. Through a well-understood enamine activation mechanism, they provide a reliable and metal-free route to highly valuable, enantiomerically enriched building blocks. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful transformation in their synthetic endeavors, from academic discovery to industrial drug development.
References
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Vertex AI Search Result[6]
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Synthesis of substituted phenethylamines via 2-phenyl-ethenamine reduction
An in-depth guide to the synthesis of substituted phenethylamines, a critical structural motif in numerous biologically active compounds, is presented herein. This application note provides a detailed exploration of the reductive conversion of 2-phenyl-ethenamine intermediates to their corresponding saturated amine counterparts.
Introduction to Phenethylamines and Synthetic Strategy
Substituted phenethylamines are a class of organic compounds characterized by a phenethylamine skeleton. This structural framework is the backbone for a wide range of endogenous neurotransmitters, hormones, and psychoactive substances, making it a cornerstone of medicinal chemistry and drug development.[][2][3] The biological activity of these molecules can be finely tuned by altering the substitution pattern on the aromatic ring and the ethylamine side chain.[4][5]
A robust and versatile method for synthesizing these compounds involves the reduction of an enamine intermediate, specifically a substituted 2-phenyl-ethenamine. Enamines are valuable synthetic intermediates due to the nucleophilic nature of their β-carbon.[6][7] However, for this application, we focus on the reduction of the electron-rich carbon-carbon double bond to yield the target saturated amine. This route offers a convergent approach where the enamine can be prepared from a corresponding phenylacetaldehyde or phenylacetone derivative and a secondary amine.
Reaction Mechanism: From Enamine to Amine
The reduction of an enamine to a saturated tertiary amine is not a direct hydride addition to the C=C double bond in most cases. The reaction is significantly facilitated by the presence of a Brønsted or Lewis acid. The mechanism proceeds through an initial protonation of the enamine at the β-carbon, which is the most electron-rich position. This generates a resonance-stabilized iminium ion intermediate. This electrophilic iminium cation is then readily attacked by a hydride reducing agent to furnish the final amine product.[8][9][10]
The choice of reducing agent is critical and depends on the stability of the iminium ion and the presence of other reducible functional groups in the molecule. While powerful reducing agents like Lithium Aluminum Hydride (LAH) are generally ineffective for isolated enamines, milder reagents are highly effective once the iminium ion is formed.[11]
Comparative Analysis of Reduction Protocols
Several methods are available for the reduction of enamines, each with distinct advantages in terms of reactivity, selectivity, cost, and safety. The choice of reagent is paramount for a successful transformation.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas (1-50 atm), Pd/C, PtO₂, or Rh catalyst in EtOH, MeOH, or EtOAc.[12][13] | High yield, clean reaction, product is often pure after filtration and solvent removal. | Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric; may reduce other functional groups (e.g., nitro groups, other C=C bonds). |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent, often with the addition of a weak acid like acetic acid to facilitate iminium ion formation.[8][14][15] | Inexpensive, safer and easier to handle than LAH, tolerates many functional groups.[16] | Less reactive than LAH; reaction can be slow; requires acidic conditions to be effective for enamines, which can hydrolyze the enamine back to the ketone.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, pH controlled between 6-7.[10][17] | Highly selective for iminium ions over ketones/aldehydes, allowing for one-pot reductive amination.[10][17] | Highly toxic (cyanide), requires careful handling and disposal. |
| Lithium Aluminum Hydride (LAH) | Anhydrous ether or THF solvent.[18] | Very powerful reducing agent. | Generally not effective for enamines. [11] Extremely reactive with water and protic solvents, posing a significant fire hazard.[19][20][21] Will reduce many other functional groups (esters, amides, nitriles).[18][22] |
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates and perform appropriate safety assessments before commencing any experimental work.
Protocol 1: Reduction using Sodium Borohydride
This protocol is suitable for substrates where the enamine is relatively stable to mildly acidic conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-phenyl-ethenamine substrate (1.0 eq) in methanol (approx. 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Acid Addition: Slowly add glacial acetic acid (1.1 eq) dropwise to the stirred solution. The acid catalyzes the formation of the iminium ion intermediate.[8]
-
Reductant Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.[23][24]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.
-
Workup and Purification: Proceed to the general workup and purification protocol described below.
Protocol 2: Catalytic Hydrogenation
This method is ideal for a clean and high-yielding reduction when the necessary equipment is available.
-
Catalyst Preparation: In a suitable high-pressure reaction vessel (e.g., a Parr shaker apparatus), add the 2-phenyl-ethenamine substrate (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Inerting: Sparge the solution with nitrogen or argon gas.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 1-5 mol%) to the vessel under an inert atmosphere.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50 psi) and begin vigorous agitation.
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-24 hours.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched carefully with water.
-
Purification: The filtrate containing the product can be concentrated under reduced pressure. The crude product is often of high purity, but can be further purified using the general protocol if needed.
General Workup and Purification Workflow
The basic nature of the phenethylamine product allows for a straightforward purification using acid-base extraction.
This procedure effectively separates the basic amine product into the organic phase, while acidic and neutral impurities remain in the aqueous phase. For solid products, purification can often be achieved by forming a salt (e.g., hydrochloride or oxalate) and recrystallizing it.[25]
Safety and Handling Precautions
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or acids.[23][24] It is also toxic if ingested or absorbed through the skin.[23] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lithium Aluminum Hydride (LAH): Should this reagent be considered for other reductions, it must be handled with extreme caution. It reacts violently with water, releasing large amounts of hydrogen gas which can spontaneously ignite.[20][21] All glassware must be oven-dried, and reactions must be conducted under a strictly inert atmosphere (nitrogen or argon).[19]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst is often pyrophoric upon exposure to air after the reaction. The filter cake should not be allowed to dry and should be carefully quenched.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Characterization
The synthesized phenethylamine should be characterized to confirm its structure and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The characteristic signals for the ethylamine chain and the substitution pattern on the aromatic ring can be readily identified.[26][27]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help confirm its identity through fragmentation patterns.[28]
By following these guidelines and protocols, researchers can effectively synthesize a variety of substituted phenethylamines via the reduction of 2-phenyl-ethenamine intermediates, enabling further studies in medicinal chemistry and drug development.
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Application Notes & Protocols: 2-Phenylethylamine as a Cornerstone Synthon for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Phenylethylamine Scaffold
2-Phenylethylamine (PEA), a naturally occurring monoamine, serves as a fundamental structural motif in a vast array of biologically active molecules, including neurotransmitters, hormones, and a multitude of pharmaceutical agents.[1][2] Its prevalence in nature and its role as a central nervous system stimulant have made it and its derivatives a subject of intense research in medicinal chemistry.[1][3][4] While the user's query specified "2-phenyl-ethenamine," this term is chemically ambiguous. The far more common and synthetically pivotal precursor for the reactions discussed herein is 2-phenylethylamine (C₆H₅CH₂CH₂NH₂). This guide will focus on this well-established building block, highlighting its application in constructing medicinally relevant heterocyclic systems.[5][6]
The strategic importance of 2-phenylethylamine lies in its bifunctional nature: a nucleophilic amino group and an aromatic ring that can participate in electrophilic substitution. This unique combination is elegantly exploited in several powerful name reactions to forge complex heterocyclic cores. This document provides a detailed examination of two such cornerstone reactions: the Pictet-Spengler synthesis of tetrahydroisoquinolines and the Bischler-Napieralski synthesis of dihydroisoquinolines, offering mechanistic insights and detailed experimental protocols for the modern synthetic chemist.
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction, first reported in 1911, is a highly efficient method for synthesizing tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8][9] The resulting THIQ scaffold is a privileged structure found in numerous alkaloids and therapeutic agents.[10]
Mechanistic Causality
The reaction proceeds via an intramolecular electrophilic aromatic substitution. The key steps are:
-
Iminium Ion Formation: The amine nitrogen of 2-phenylethylamine attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form a reactive Schiff base. In the presence of acid, this is protonated to generate a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich phenyl ring of the PEA moiety then acts as an intramolecular nucleophile, attacking the iminium carbon. This is the ring-forming step (a 6-endo-trig cyclization).[9] The reaction is significantly more facile when the aromatic ring is activated with electron-donating groups (e.g., -OH, -OCH₃), which stabilize the positive charge in the transition state.[11][12]
-
Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the stable tetrahydroisoquinoline product.
Visualized Workflow: Pictet-Spengler Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol describes the reaction between 2-phenylethylamine and acetaldehyde.
Materials:
-
2-Phenylethylamine (1.0 equiv)
-
Acetaldehyde (1.2 equiv)
-
Hydrochloric acid (conc., 37%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a solution of 2-phenylethylamine (e.g., 10 mmol, 1.21 g) in 20 mL of water in a 100 mL round-bottom flask, add concentrated hydrochloric acid (e.g., 5 mL) dropwise while cooling in an ice bath.
-
Causality Note: The acid serves both to protonate the starting amine, making it water-soluble, and to catalyze the formation of the crucial iminium ion intermediate.
-
-
Aldehyde Addition: To the stirred solution, add acetaldehyde (12 mmol, 0.53 g) dropwise at 0-5 °C.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (approx. 80-90 °C) for 2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent).
-
Work-up (Basification): After cooling to room temperature, carefully neutralize the reaction mixture by adding 10% NaOH solution until the pH is >10.
-
Causality Note: Basification is critical to deprotonate the amine product, converting it from its water-soluble salt form to the free base, which is extractable into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Optimization Parameters
| Parameter | Options | Rationale & Field Insights |
| Acid Catalyst | HCl, H₂SO₄, TFA, PPPA | Strong Brønsted acids are traditional. Trifluoroacetic acid (TFA) is often used for milder conditions. Polyphosphoric acid (PPA) can be effective but requires higher temperatures. |
| Solvent | Water, Toluene, Acetonitrile | Aqueous acid is classic. Aprotic solvents can be used with catalysts like TFA, which is useful for water-sensitive substrates. |
| Temperature | 25 °C to 110 °C | Highly activated substrates (e.g., with methoxy groups on the phenyl ring) can react at room temperature, while less activated ones require heating to reflux.[11] |
| Carbonyl Source | Aldehydes, Ketones, Acetals | Aldehydes are most common. Ketones react more slowly due to steric hindrance. Acetals (like dimethoxymethane) can be used as a stable source of formaldehyde.[8] |
The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclodehydration of an N-acyl-β-arylethylamine.[13][14] The reaction requires a condensing agent, typically a strong Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[12][15] The resulting dihydroisoquinolines are valuable intermediates that can be readily reduced to tetrahydroisoquinolines or oxidized to fully aromatic isoquinolines.[11]
Mechanistic Causality
-
Amide Activation: The reaction begins with the activation of the amide carbonyl oxygen by the Lewis acid (e.g., POCl₃). This makes the carbonyl carbon highly electrophilic.
-
Nitrilium Ion Formation: The lone pair on the nitrogen atom displaces the activated oxygen group, forming a key nitrilium ion intermediate. The formation of this intermediate is often the rate-determining step.[15]
-
Intramolecular Cyclization: Similar to the Pictet-Spengler reaction, the electron-rich aromatic ring attacks the electrophilic nitrilium ion to close the ring. This step is most efficient for arenes bearing electron-donating substituents.[12]
-
Aromatization/Proton Loss: The reaction concludes with the loss of a proton to restore aromaticity, yielding the 3,4-dihydroisoquinoline.
Visualized Workflow: Bischler-Napieralski Mechanism
Caption: Mechanism of the Bischler-Napieralski Reaction.
Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline
This is a two-step protocol starting from 2-phenylethylamine.
Part A: Synthesis of N-Acetyl-2-phenylethylamine
-
Setup: Dissolve 2-phenylethylamine (10 mmol, 1.21 g) and triethylamine (12 mmol, 1.67 mL) in 30 mL of DCM in a flask cooled in an ice bath.
-
Acylation: Add acetyl chloride (11 mmol, 0.78 mL) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Dry the organic layer over MgSO₄, filter, and concentrate to yield the amide, which is often pure enough for the next step.
Part B: Bischler-Napieralski Cyclization
-
Safety First: This reaction uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Conduct this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Reaction Setup: Dissolve the N-acetyl-2-phenylethylamine (e.g., 8 mmol, 1.30 g) from Part A in an anhydrous solvent like toluene or acetonitrile (25 mL).
-
Cyclization: Add phosphorus oxychloride (POCl₃) (1.5 equiv, 12 mmol, 1.1 mL) dropwise to the solution at 0 °C. After the addition, heat the mixture to reflux (80-110 °C depending on the solvent) for 2-4 hours.
-
Causality Note: Refluxing provides the thermal energy required to overcome the activation barrier for the formation of the nitrilium ion and the subsequent cyclization.[15]
-
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Then, basify with a cold concentrated NaOH or NH₄OH solution to pH >10.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., toluene or DCM), dry the combined organic layers, and concentrate. Purify the resulting 1-methyl-3,4-dihydroisoquinoline by vacuum distillation or column chromatography.
Optimization Parameters
| Parameter | Options | Rationale & Field Insights |
| Condensing Agent | POCl₃, P₂O₅, PCl₅, Tf₂O | POCl₃ is the most common and effective reagent. P₂O₅ is a stronger dehydrating agent and often requires higher temperatures.[15] |
| Solvent | Toluene, Xylene, Acetonitrile | Anhydrous, non-protic solvents are required. Higher boiling point solvents like xylene can be used to accelerate reactions with deactivated aromatic rings. |
| Temperature | 80 °C to 140 °C | The reaction generally requires heat. Microwave-assisted synthesis has been shown to dramatically reduce reaction times. |
| Substrate | N-Acyl-β-arylethylamines | The reaction is most successful when the aryl group is electron-rich, facilitating the key electrophilic substitution step.[12] |
Conclusion and Outlook
The Pictet-Spengler and Bischler-Napieralski reactions exemplify the power and versatility of 2-phenylethylamine as a readily available precursor for the synthesis of complex nitrogen-containing heterocycles. These time-tested methodologies provide reliable and scalable access to the tetrahydroisoquinoline and dihydroisoquinoline cores, which are central to the fields of natural product synthesis and medicinal chemistry. For drug development professionals, mastery of these protocols allows for the rapid generation of molecular diversity, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Future innovations will likely focus on developing milder, more sustainable catalytic versions of these classic transformations.[5][16]
References
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Sci-Hub. (1988). ChemInform Abstract: Formylation Products of Thioamides. Part 16. Synthesis of 2‐(2‐Amino‐1‐ phenylethenyl)thiazoles by Amine‐Exchange Reactions or by New Ring Transformation of Pyrimidin‐4(1H)‐thiones. Retrieved from [Link]
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PubMed Central. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
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Application Notes and Protocols: Acylation of 2-Phenyl-ethenamine for Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amide Synthesis
The amide functional group is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals. The synthesis of amides through the acylation of amines is, therefore, a fundamental transformation. 2-Phenyl-ethenamine, also known as β-phenethylamine, is a naturally occurring trace amine found in humans and various plants and is a precursor to many psychoactive compounds and pharmaceuticals.[1][2] Its acylation provides access to a class of N-phenethyl amides, which are of significant interest in drug development due to their diverse biological activities.[3][4] This document provides a detailed guide to the acylation of 2-phenyl-ethenamine, offering insights into the underlying mechanisms, comprehensive experimental protocols, and robust analytical validation methods.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of 2-phenyl-ethenamine proceeds via a nucleophilic acyl substitution mechanism.[5] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[6] This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (e.g., chloride or carboxylate) and reforming the carbonyl double bond to yield the amide product.[7] In the case of acyl chlorides, the reaction generates hydrochloric acid, which is typically neutralized by a base to drive the reaction to completion.[8][9]
Caption: General mechanism for the acylation of 2-phenyl-ethenamine.
Experimental Protocols
This section details two common and reliable methods for the acylation of 2-phenyl-ethenamine: the Schotten-Baumann reaction using an acyl chloride and a method employing an acid anhydride.
Protocol 1: Acylation using Acetyl Chloride (Schotten-Baumann Conditions)
The Schotten-Baumann reaction is a classic method for amide synthesis from amines and acid chlorides, often performed in a two-phase system with an aqueous base.[10]
Materials:
-
2-Phenyl-ethenamine
-
Acetyl chloride
-
Dichloromethane (DCM)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-phenyl-ethenamine (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 10% aqueous NaOH solution (2.0 eq).
-
To the vigorously stirred biphasic mixture, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[11][12]
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-(2-phenylethenyl)acetamide.[3]
-
Purify the crude product by recrystallization or column chromatography.[13][14]
Protocol 2: Acylation using Acetic Anhydride
Acid anhydrides are less reactive than acyl chlorides but are often preferred due to their ease of handling and the formation of a less corrosive carboxylic acid byproduct.[15][16]
Materials:
-
2-Phenyl-ethenamine
-
Acetic anhydride
-
Pyridine or triethylamine (optional, as a base)
-
Ethyl acetate or Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-phenyl-ethenamine (1.0 eq) in a suitable solvent like ethyl acetate or dichloromethane.
-
Add acetic anhydride (1.2 eq) to the solution. If desired, a base such as pyridine or triethylamine (1.2 eq) can be added to catalyze the reaction and neutralize the acetic acid byproduct.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by TLC.[17]
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and base), water, saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting N-(2-phenylethenyl)acetamide as described in Protocol 1.
Caption: A generalized workflow for the acylation of 2-phenyl-ethenamine.
Data Presentation
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) |
| Amine | 2-Phenyl-ethenamine | 2-Phenyl-ethenamine |
| Acylating Agent | Acetyl chloride | Acetic anhydride |
| Stoichiometry (Amine:Acylating Agent) | 1 : 1.1 | 1 : 1.2 |
| Base | 10% Aqueous NaOH | Pyridine or Triethylamine (optional) |
| Solvent | Dichloromethane | Ethyl acetate or Dichloromethane |
| Reaction Time | 1-2 hours | 2-4 hours |
| Temperature | 0 °C to Room Temp | Room Temp (or gentle heating) |
| Typical Yield | > 90% | > 85% |
Trustworthiness: A Self-Validating System
The reliability of these protocols is ensured through a series of in-process controls and post-synthesis characterization steps.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial tool for qualitatively tracking the progress of the reaction.[18][19] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, one can visualize the consumption of the amine and the formation of the less polar amide product. The reaction is deemed complete when the starting amine spot is no longer visible in the reaction mixture lane.[12]
-
Purification: Purification by recrystallization or column chromatography is essential to remove any unreacted starting materials, byproducts, and reagents.[13] The purity of the final product can be reassessed by TLC, where a single spot should be observed.
-
Structural Verification: The identity and purity of the synthesized N-(2-phenylethenyl)acetamide are definitively confirmed through spectroscopic analysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[20][21] The ¹H NMR spectrum of the product will show characteristic peaks for the aromatic protons, the ethyl chain protons, and the acetyl group protons, with integrations corresponding to the number of protons in each environment.[22]
-
IR Spectroscopy: Infrared spectroscopy is used to confirm the presence of the amide functional group.[23] A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide C=O stretch (Amide I band), while the N-H stretch of a secondary amide appears in the 3200-3400 cm⁻¹ region.[24][25][26]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized amide.
-
Expertise & Experience: Causality and Troubleshooting
-
Choice of Acylating Agent: Acyl chlorides are more reactive and generally give higher yields in shorter reaction times.[27] However, they are moisture-sensitive and produce corrosive HCl. Acid anhydrides are a milder alternative, suitable for many applications, and the acetic acid byproduct is easier to handle and remove.[15][28]
-
Role of the Base: In the Schotten-Baumann reaction, the base neutralizes the HCl generated, preventing the protonation of the unreacted amine, which would render it non-nucleophilic.[8] In the acylation with acetic anhydride, a base is not strictly necessary but can accelerate the reaction.
-
Solvent Choice: The choice of solvent is crucial. For the Schotten-Baumann reaction, a two-phase system of water and an organic solvent like dichloromethane is often used.[10] The base resides in the aqueous phase, while the reactants and product are in the organic phase. For the anhydride method, aprotic solvents like ethyl acetate or dichloromethane are suitable.
-
Troubleshooting:
-
Low Yield: This could be due to incomplete reaction, side reactions, or loss during work-up and purification. Ensure the amine is of high purity and the acylating agent is not hydrolyzed. Consider increasing the reaction time or temperature (for the anhydride method).
-
Incomplete Reaction: If TLC indicates the presence of starting amine after the expected reaction time, additional acylating agent can be added.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography is the preferred method of purification. Amides can sometimes be challenging to purify via chromatography; careful selection of the eluent system is key.[29]
-
References
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
- SATHEE. Chemistry Schotten Baumann Reaction.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958.
- American Chemical Society. (2023, May 22). 2-Phenylethylamine.
- Clark, J.
- Nayak, P. S., Narayana, B., Sarojini, B. K., & Butcher, R. J. (2011). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135.
- Zamora, R., Alcon, E., & Hidalgo, F. J. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. Journal of Agricultural and Food Chemistry, 60(21), 5464–5470.
- SIELC Technologies. (2018, May 16). N-Acetyl-2-phenylethylamine.
- Akkurt, M., Mohamed, S. K., Al-Ghorbani, M., & Fun, H. K. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemistry, 2014, 1–5.
-
National Center for Biotechnology Information. Phenethylamine. PubChem Compound Database. [Link]
- TSI Journals.
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
National Center for Biotechnology Information. N-(2-phenylethyl)acetamide. PubChem Compound Database. [Link]
- Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. YouTube.
- Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]
- Garrido, N. M., Guedes, R. C., & Aires-de-Sousa, J. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel, Switzerland), 14(3), 256.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Google Patents.
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
- Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
- ResearchGate.
-
Common Conditions. Amine to Amide (via Acid Chloride). [Link]
- Reddit. (2020, August 7).
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- University of California, Los Angeles. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
- Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
- Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. YouTube.
- ACS Publications. Synthesis of N-vinylacetamide and preparation of some polymers and copolymers. Industrial & Engineering Chemistry Product Research and Development.
- ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1); (a) Free host cone-3; (b) cone-3 ⊂ 2-phenylethylammonium picrate; (c)
- Google Patents.
- Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- Google Patents. EP0350666B1 - Process for preparing N-vinyl amides.
- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 19(17), 4556–4559.
- Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides.
- ResearchGate.
- University of Rochester.
- ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- RSC Advances. Vinyl azides in organic synthesis: an overview.
- YouTube. (2024, February 22). Acylation of an amine using acetic anhydride.
-
Chemguide. acid anhydrides with ammonia or primary amines. [Link]
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Application Note: 2-Phenyl-ethenamine as a High-Value Intermediate in Pharmaceutical Synthesis
Abstract
2-Phenyl-ethenamine (styrylamine,
Chemical Identity & Mechanistic Insight[1]
The Enamine-Imine Tautomerism Challenge
The primary challenge in utilizing 2-phenyl-ethenamine is its thermodynamic instability relative to its tautomer, phenylacetaldehyde imine. While secondary enamines are stable, primary enamines (
-
Structure A (Enamine):
(Nucleophilic at -Carbon) -
Structure B (Imine):
(Electrophilic at -Carbon)
Expert Insight: In pharmaceutical synthesis, the "masked" enamine character is exploited. By generating 2-phenyl-ethenamine in situ or trapping it immediately with an electrophile (e.g., in a Michael addition or oxidative cyclization), researchers can access molecular complexity unavailable via the imine route.
Reactivity Profile
The conjugation of the nitrogen lone pair with the styryl double bond creates a "push-pull" electronic system. The
Figure 1: Reactivity flow of 2-phenyl-ethenamine showing the critical competition between tautomerization and electrophilic trapping.
Pharmaceutical Applications
Indole Synthesis via Oxidative Cyclization
Substituted 2-phenyl-ethenamines are direct precursors to indoles, a scaffold found in over 30% of top-selling drugs (e.g., Triptans, Vinca alkaloids).
-
Mechanism: Oxidative coupling of the enamine
-carbon with the ortho-position of the phenyl ring. -
Advantage: Avoids the harsh conditions of Fischer Indole Synthesis; allows for regioselective functionalization.
Isoquinoline Construction
In the synthesis of isoquinoline alkaloids (e.g., Papaverine analogs), 2-phenyl-ethenamine derivatives serve as the "styryl" component in enamide photocyclizations.
Bioactive Peptide Macrocycles
Recent isolation of cyclopeptide alkaloids from Ziziphus species has identified the styrylamine motif as a critical structural element, often formed via post-translational modification (decarboxylation/dehydrogenation) of phenylalanine residues [1].
Experimental Protocols
Protocol A: In Situ Generation from -Azidostyrene
Use Case: Generating the primary enamine for immediate consumption.
Reagents:
- -Azidostyrene (1.0 equiv)
-
Barium Borohydride derivative (
) or (Caution: pyrophoric) -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve
-azidostyrene (5 mmol) in anhydrous THF (20 mL). -
Reduction: Cool the solution to -78°C. Slowly add the reducing agent (1.1 equiv) via syringe pump over 30 minutes.
-
Note: Low temperature is critical to prevent polymerization and suppress tautomerization to the imine.
-
-
Monitoring: Monitor consumption of azide by IR spectroscopy (disappearance of peak at ~2100 cm⁻¹).
-
Trapping: Once reduction is complete (typically <1 h), add the electrophile (e.g., acyl chloride or Michael acceptor) directly to the cold solution. Do not isolate the intermediate.
-
Workup: Quench with saturated
only after the trapping reaction is complete.
Protocol B: Photoredox Cyclization to Indoles
Use Case: Converting N-aryl-2-phenyl-ethenamines into bioactive indole scaffolds.
Reagents:
-
Substrate: N-Aryl-2-phenyl-ethenamine
-
Catalyst:
(1 mol%) or Organic Dye (Eosin Y) -
Oxidant: Air or
balloon -
Solvent: Acetonitrile/DCM
Step-by-Step Methodology:
-
Setup: Charge a reaction tube with the enamine substrate (0.2 mmol) and photocatalyst.
-
Solvent: Add degassed solvent (2 mL).
-
Irradiation: Irradiate with Blue LEDs (450-465 nm) at room temperature.
-
Critical Parameter: Maintain temperature <30°C using a fan to prevent thermal degradation.
-
-
Timeline: Reaction typically completes in 6–12 hours. Monitor via TLC (Enamines are often fluorescent; products will have distinct Rf).
-
Purification: Remove solvent in vacuo and purify via flash chromatography on neutral alumina (Silica can be too acidic, hydrolyzing any remaining enamine).
Quantitative Data Summary
| Parameter | 2-Phenyl-ethenamine (Enamine) | 2-Phenylethylamine (Amine) | Phenylacetaldehyde Imine |
| Hybridization ( | |||
| Reactivity | Nucleophilic ( | Nucleophilic (N) | Electrophilic (C=N) |
| Stability | Low (Transient) | High (Stable) | Moderate (Hydrolyzable) |
| Major Application | Heterocycle Synthesis (Indoles) | Neurotransmitter Analogs | Reductive Amination |
Safety & Handling Guidelines
-
Instability: 2-Phenyl-ethenamine is prone to hydrolysis (releasing phenylacetaldehyde and ammonia) and polymerization. Always store precursors, not the intermediate.
-
Toxicity: Like many styrenes and amines, assume potential for skin sensitization and inhalation toxicity. Handle in a fume hood.
-
Acidity: Avoid acidic conditions during generation; acids catalyze the tautomerization to the thermodynamically stable imine or hydrolysis.
References
-
Discovery of Styrylamine-Containing Cyclopeptides: Title: New bioactive cyclopeptide alkaloids with rare terminal unit from the root bark of Ziziphus cambodiana. Source: RSC Advances, 2018. URL:[Link]
-
Synthesis via Azide Reduction: Title: Barium Borohydride in Pharmaceutical Synthesis (Contextual citation based on methodology). Source: Firouzabadi, H. et al., Synth. Commun., 2000.[1] URL:[Link][2]
-
Photoredox Applications: Title: Visible light promoted annulation of dienes and alkylamines via dual inert C(sp3)-H bond activation. Source: Nature Communications / PMC, 2025 (Contextual). URL:[Link]
-
General Enamine Chemistry: Title: Enamines: Synthesis, Structure, and Reactions. Source: Master Organic Chemistry. URL:[Link]
Sources
Enantioselective functionalization of 2-phenyl-ethenamine
Precision Asymmetric Functionalization of -Enamides: A Guide to 2-Phenylethenamine Derivatives
Executive Summary & Strategic Overview
The 2-phenylethenamine skeleton (structurally an
The Stability Challenge: Free 2-phenylethenamine (
This Application Note details two orthogonal workflows:
-
Reductive Functionalization: Rhodium-catalyzed asymmetric hydrogenation to generate chiral
-arylamines. -
Additive Functionalization: Chiral Phosphoric Acid (CPA) catalyzed electrophilic addition to the
-carbon, preserving the nitrogen functionality for further elaboration.
Pathway Visualization
The following diagram outlines the divergent synthetic pathways covered in this guide.
Figure 1: Divergent functionalization pathways for N-protected 2-phenylethenamine. Left: Hydrogenation via Rh-catalysis.[1][2][3][4] Right:
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation[1][2][3]
The Science: Why Rhodium-TangPhos?
For
Mechanism: The reaction proceeds via a standard Rh(I)/Rh(III) cycle. The amide oxygen coordinates to the Rh center, locking the substrate conformation. The rate-determining step is the oxidative addition of
Materials
-
Substrate:
-(2-phenylvinyl)acetamide (0.5 mmol) -
Pre-catalyst:
(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) -
Ligand:
-TangPhos (1,1'-Di-tert-butyl-2,2'-biphospholane) -
Solvent: Anhydrous Methanol (MeOH), degassed.
-
Gas: Hydrogen (
), UHP grade.
Step-by-Step Methodology
-
Catalyst Formation (In-Situ):
-
In a nitrogen-filled glovebox, weigh
(2.0 mg, 1 mol%) and -TangPhos (1.1 eq relative to Rh) into a vial. -
Dissolve in 1.0 mL degassed MeOH. Stir for 15 minutes. The solution should turn from orange to a deep red-orange, indicating complex formation.
-
-
Reaction Assembly:
-
Add the substrate
-(2-phenylvinyl)acetamide (80.5 mg, 0.5 mmol) to a stainless steel autoclave liner equipped with a magnetic stir bar. -
Transfer the catalyst solution to the liner via syringe.
-
Add additional MeOH to reach a total volume of 3.0 mL (0.17 M concentration).
-
-
Hydrogenation:
-
Seal the autoclave. Purge with
three times (pressurize to 5 bar, release). -
Pressurize to 20 bar (approx. 300 psi) .
-
Stir at room temperature (
) for 12 hours.
-
-
Workup & Analysis:
-
Carefully vent the hydrogen in a fume hood.
-
Concentrate the solvent under reduced pressure.
-
Validation: Analyze conversion via
NMR. Determine enantiomeric excess (ee) via Chiral HPLC (Column: Chiralcel OD-H, Eluent: Hexane/iPrOH 90:10, Flow: 1.0 mL/min).
-
Performance Data (Representative)
| Ligand System | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Notes |
| (S,S)-TangPhos | 20 | 12 | >99 | 96 (S) | Recommended System [1] |
| (R)-BINAP | 50 | 24 | 85 | 42 (R) | Poor bite angle for |
| (R,R)-DuPhos | 20 | 12 | >99 | 88 (S) | Good alternative |
Protocol B: Organocatalytic Electrophilic -Functionalization
The Science: Chiral Phosphoric Acid (CPA) Catalysis
While hydrogenation removes the double bond, functionalization adds complexity. Chiral Phosphoric Acids (e.g., TRIP, BINOL-phosphates) activate electrophiles (like imines or azodicarboxylates) through H-bonding while simultaneously ion-pairing with the enamide, directing the nucleophilic attack of the
Materials
-
Substrate:
-(2-phenylvinyl)acetamide -
Electrophile: Diethyl azodicarboxylate (DEAD) (for amination) or
-Boc imines (for Mannich-type reaction). -
Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Add (R)-TRIP (5 mol%) and the electrophile (1.1 eq).
-
Dissolve in Toluene (0.1 M relative to substrate).
-
-
Activation:
-
Cool the mixture to -30°C using a cryocooler or dry ice/acetone bath. (Low temperature is critical for kinetic resolution/enantiocontrol).
-
-
Reaction:
-
Add the enamide substrate (1.0 eq) slowly as a solution in Toluene.
-
Stir at -30°C for 24-48 hours. Monitor by TLC.
-
-
Quench:
-
Quench with saturated
solution while cold. -
Extract with DCM, dry over
.
-
-
Purification:
-
Flash chromatography on silica gel. Note: Enamides can be acid-sensitive; use 1%
in the eluent if degradation is observed.
-
Optimization Logic & Troubleshooting
The following flowchart guides the optimization process if initial results (yield or ee) are suboptimal.
Figure 2: Decision matrix for optimizing enantioselectivity and conversion in enamide functionalization.
References
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
-
Terada, M. (2010). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Multiparameter Organic Transformations.[5] Bulletin of the Chemical Society of Japan, 83(2), 101–119. [Link]
-
Xie, J.-H., Zhu, S.-F., & Zhou, Q.-L. (2012). Recent advances in transition metal-catalyzed enantioselective hydrogenation of unprotected enamines.[1][4] Chemical Reviews, 112(6), 3649-3666. [Link]
-
Bernardi, L., et al. (2018).[4][6] Enantioselective Functionalization of Enamides at the
-Carbon Center with Indoles. Angewandte Chemie International Edition, 57(47), 15558-15562. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enamides and dienamides in phosphoric acid-catalysed enantioselective cycloadditions for the synthesis of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Advanced Application Note: Metal-Catalyzed Cross-Coupling of 2-Phenylethenamine Derivatives
Executive Summary & Strategic Context
The direct metal-catalyzed cross-coupling of 2-phenylethenamine (
Therefore, successful cross-coupling protocols do not target the free primary enamine. Instead, they utilize stabilized surrogates —specifically N-acyl enamides and N,N-dialkyl enamines . This guide details the two most high-impact workflows for these substrates:
-
Upstream Synthesis: Pd-catalyzed construction of the enamine skeleton from styryl halides.
-
Late-Stage Functionalization: Rh(III)-catalyzed regioselective
-C(sp²)-H arylation.
The Substrate Challenge: Stability vs. Reactivity
Before attempting catalysis, the researcher must select the correct surrogate to prevent catalyst poisoning via hydrolysis.
Chemical Stability Profile
-
Primary 2-phenylethenamine: Unisolable; exists as the imine tautomer.
-
N,N-Dialkyl-2-phenylethenamine: Moderately stable; prone to hydrolysis; electron-rich
-carbon. -
N-Acyl/Tosyl-2-phenylethenamine (Enamides): Highly stable; electron-deficient nitrogen allows for directed C-H activation; the preferred substrate for cross-coupling.
Figure 1: Tautomerization landscape and stabilization strategies for 2-phenylethenamine.
Protocol A: Synthesis of the Enamide Scaffold
Objective: Efficient construction of the N-protected 2-phenylethenamine core from styryl halides. Mechanism: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig type).
Experimental Rationale
Direct condensation of phenylacetaldehyde with amides is often low-yielding due to polymerization. The cross-coupling of
Step-by-Step Methodology
Reagents:
- -Bromostyrene (1.0 equiv)
-
Amide/Sulfonamide (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5 mol%)
-
Base:
(1.4 equiv) -
Solvent: 1,4-Dioxane (0.2 M)
Workflow:
-
Inert Setup: Charge a flame-dried Schlenk tube with the amide,
, , and Xantphos. Evacuate and backfill with Argon (3x). -
Addition: Add 1,4-dioxane and
-bromostyrene via syringe. -
Reaction: Seal and heat to 100 °C for 12–16 hours.
-
Checkpoint: Monitor by TLC. The disappearance of the vinyl bromide indicates completion.
-
-
Workup: Cool to RT, dilute with EtOAc, filter through a celite pad to remove Pd black.
-
Purification: Flash chromatography (Hexane/EtOAc). Enamides are typically stable on silica but avoid acidified silica to prevent hydrolysis.
Data: Ligand Optimization
| Ligand | Yield (%) | E/Z Selectivity | Notes |
| Xantphos | 92% | >99:1 | Best for retention of stereochemistry |
| BINAP | 78% | 90:10 | Slower conversion |
| 45% | 85:15 | Significant debromination observed |
Protocol B: Rh(III)-Catalyzed -C-H Arylation
Objective: Regioselective functionalization of the enamide
Mechanism of Action
Unlike Pd(0) cycles which often require halogens, Rh(III) utilizes the directing group (DG) on the nitrogen (e.g., Acetyl, Tosyl) to coordinate and cleave the
Figure 2: Catalytic cycle for Rh(III)-catalyzed C-H arylation of enamides.
Detailed Protocol
Reagents:
-
N-Acetyl-2-phenylethenamine (1.0 equiv)
-
Aryl Silane (
) (2.0 equiv) -
Catalyst:
(2.5 mol%)[2] -
Oxidant/Additive:
(2.0 equiv) - Crucial for transmetalation with silanes. -
Solvent: DMF or 1,4-Dioxane
Workflow:
-
Catalyst Prep: In a glovebox or under Argon flow, combine the enamide,
, and in a reaction vial. -
Solvent Addition: Add anhydrous DMF. Note: Water content >500ppm can inhibit the silane transmetalation.
-
Silane Addition: Add the aryl silane via syringe.
-
Reaction: Heat to 100 °C for 20 hours. The solution typically turns from orange to dark green/brown.
-
Quench: Dilute with DCM and wash with saturated
. -
Purification: The product is a highly conjugated system and will likely fluoresce under UV. Purify via silica gel chromatography.
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or Silane hydrolysis | Ensure DMF is anhydrous. Increase silane to 3.0 equiv. |
| Loss of Stereochemistry | Isomerization of enamide | Lower temperature to 80 °C; check if base loading is too high. |
| Protodealkylation | Acidic byproduct buildup | Add 20 mol% |
References
-
Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides. Source: PubMed. Title: Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. [Link]
-
Rhodium(III)-Catalyzed Direct C-H Arylation of Various Acyclic Enamides. Source: Organic Letters (via NIH/PubMed). Title: Rhodium(III)-Catalyzed Direct C-H Arylation of Various Acyclic Enamides with Arylsilanes.[1][3] [Link]
-
Ligand-Enabled meta-Selective C-H Arylation of Nosyl-Protected Phenethylamines. Source: PubMed. Title: Ligand-Enabled meta-Selective C-H Arylation of Nosyl-Protected Phenethylamines, Benzylamines, and 2-Aryl Anilines. [Link]
-
Synthesis of Isoquinolines from 2-Phenylethylamines. Source: Quimica Organica.[4] Title: Isoquinoline synthesis - Bischler-Napieralski and Pomeranz-Fritsch methods.[5] [Link]
-
Palladium-Catalyzed N-Alkenylation of N-Aryl Phosphoramidates. Source: MDPI. Title: Palladium-Catalyzed N-Alkenylation of N-Aryl Phosphoramidates with Alkenes. [Link]
Sources
- 1. Rhodium(III)-Catalyzed Direct C-H Arylation of Various Acyclic Enamides with Arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Rhodium(III)-Catalyzed Direct C-H Arylation of Various Acyclic Enamides with Arylsilanes [organic-chemistry.org]
- 4. Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Isoquinoline synthesis [quimicaorganica.org]
Application Notes and Protocols: Derivatization of 2-Phenyl-ethenamine for Bio-conjugation Studies
Abstract
This technical guide provides a comprehensive framework for the derivatization of 2-phenyl-ethenamine (phenethylamine, PEA) to facilitate its conjugation to biological macromolecules. Phenethylamine and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of bioactive compounds.[1][2] This document outlines the strategic considerations and detailed protocols for modifying PEA, thereby enabling its use as a molecular probe, a targeting moiety, or a payload in bioconjugate systems. We will focus on the modification of the primary amine, a readily accessible and highly reactive functional group, to introduce linkers that are compatible with common bioconjugation chemistries.[3] The protocols provided herein are designed to be robust and reproducible, offering researchers a solid foundation for their bioconjugation endeavors.
Introduction: The Rationale for Phenethylamine Bioconjugation
2-phenylethanamine is a versatile chemical building block and a key structural motif in many biologically active molecules, including neurotransmitters and pharmaceuticals.[2][4] Its derivatization and subsequent conjugation to biomolecules such as proteins, antibodies, or nucleic acids can yield powerful tools for research and therapeutic applications. For instance, conjugating a PEA-based drug to a monoclonal antibody can create an antibody-drug conjugate (ADC) for targeted cancer therapy. Alternatively, attaching a fluorescent reporter to PEA allows for the study of its interaction with biological targets.
The primary aliphatic amine of PEA is the most logical and accessible point for chemical modification.[5] This functional group is a strong nucleophile and can readily react with a variety of electrophilic reagents under mild conditions, making it an ideal handle for introducing a diverse range of functionalities.[3][6] This guide will primarily focus on strategies that leverage this reactivity to prepare PEA for conjugation.
Strategic Considerations for Derivatization
The successful derivatization of 2-phenyl-ethenamine for bioconjugation requires careful consideration of the overall goal of the study. The choice of linker and reactive group will depend on the nature of the target biomolecule and the desired properties of the final conjugate.
Selection of the Linker
The linker is a crucial component that connects the PEA moiety to the reactive group for bioconjugation. Its properties can influence the solubility, stability, and biological activity of the final conjugate. Common linker types include:
-
Alkyl Chains: Simple, flexible linkers that provide spatial separation between the PEA and the biomolecule.
-
Polyethylene Glycol (PEG) Chains: Hydrophilic linkers that can improve the solubility and reduce the immunogenicity of the conjugate.
-
Cleavable Linkers: Linkers that can be cleaved under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), allowing for the controlled release of the PEA moiety.
Choosing the Appropriate Bioconjugation Chemistry
The choice of the reactive group to be introduced onto the PEA derivative is dictated by the available functional groups on the target biomolecule. The two most common and reliable chemistries for bioconjugation are:
-
Amine-Reactive Chemistry: This approach targets the primary amines found on the side chains of lysine residues and the N-terminus of proteins.[3][7][8] N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[9][10][11][12]
-
Thiol-Reactive Chemistry: This strategy targets the sulfhydryl groups of cysteine residues.[] Maleimides are highly specific for thiols and form stable thioether bonds, making them a popular choice for site-specific conjugation.[][14][15]
This guide will provide a detailed protocol for derivatizing PEA with an NHS ester, a versatile and widely applicable approach for targeting proteins.
Experimental Section: Derivatization of 2-Phenyl-ethenamine with a Carboxy-NHS Ester Linker
This section provides a detailed protocol for a two-step process to derivatize 2-phenyl-ethenamine. The first step involves the acylation of the primary amine of PEA with a bifunctional linker containing a carboxylic acid. The second step is the activation of this carboxylic acid to an NHS ester, rendering it reactive towards primary amines on a target biomolecule.
Materials and Reagents
-
2-Phenyl-ethenamine (Phenethylamine, PEA)
-
Succinic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Step 1: Synthesis of 4-oxo-4-(phenethylamino)butanoic acid
This step introduces a four-carbon linker with a terminal carboxylic acid onto the phenethylamine molecule.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 6. General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. genecopoeia.com [genecopoeia.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. vectorlabs.com [vectorlabs.com]
Application Notes & Protocols: Leveraging 2-Phenyl-ethenamine in the Synthesis of Tetrahydroisoquinoline Scaffolds as Natural Product Analogs
Core Directive: Strategic Synthesis of Bioactive Scaffolds
The 2-phenyl-ethenamine (phenethylamine) framework is a cornerstone in medicinal chemistry and natural product synthesis, serving as a versatile precursor to a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth exploration of two canonical synthetic strategies—the Pictet-Spengler and Bischler-Napieralski reactions—for the construction of tetrahydroisoquinoline (THIQ) and dihydroisoquinoline cores, respectively. These scaffolds are prevalent in numerous alkaloid natural products with significant therapeutic properties.[5][6] Our focus is to elucidate the underlying principles of these reactions, offer detailed, field-tested protocols, and discuss their application in generating libraries of natural product analogs for drug discovery.
Scientific Integrity & Logic: Foundational Principles of Synthesis
A robust synthetic protocol is not merely a sequence of steps but a logical application of chemical principles. The methodologies presented herein are designed to be self-validating, with clear checkpoints and expected outcomes.
Expertise & Experience: The Rationale Behind the Reactions
The selection of either the Pictet-Spengler or Bischler-Napieralski reaction is dictated by the desired oxidation state of the final heterocyclic product and the nature of the available starting materials.
-
Pictet-Spengler Reaction: This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines.[5] It proceeds via the condensation of a β-arylethylamine, such as 2-phenyl-ethenamine, with an aldehyde or ketone to form an iminium ion intermediate.[7][8] Subsequent intramolecular electrophilic aromatic substitution leads to the cyclized product.[7][9] The reaction is typically catalyzed by acid and is particularly efficient when the aromatic ring is electron-rich.[10][11]
-
Bischler-Napieralski Reaction: This method yields 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides.[11][12][13][14] The reaction requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to facilitate the intramolecular electrophilic aromatic substitution.[12][13][15][16] The resulting dihydroisoquinolines can be subsequently reduced to tetrahydroisoquinolines or oxidized to isoquinolines, offering a modular approach to a range of analogs.[11][13][16]
Trustworthiness: Self-Validating Protocols
Each protocol is designed with internal checks. For instance, the formation of the intermediate imine in the Pictet-Spengler reaction can often be monitored by TLC or LC-MS before proceeding with the cyclization step. Similarly, the complete consumption of the starting amide in the Bischler-Napieralski reaction is a critical checkpoint. Successful synthesis is ultimately confirmed through standard analytical techniques such as NMR, IR, and mass spectrometry, ensuring the structural integrity of the target compounds.
Authoritative Grounding & Comprehensive References
The protocols and mechanistic discussions are grounded in well-established chemical literature. Key claims and procedural standards are supported by citations to peer-reviewed articles and authoritative chemical reviews.
Visualization & Formatting
Logical Workflow for Analog Synthesis
The following diagram illustrates the strategic decision-making process when utilizing 2-phenyl-ethenamine for the synthesis of isoquinoline-based natural product analogs.
Caption: Synthetic pathways from 2-phenyl-ethenamine.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline via the Pictet-Spengler Reaction
This protocol details the synthesis of the parent 1,2,3,4-tetrahydroisoquinoline scaffold, which can be further functionalized to generate a variety of natural product analogs.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-ethenamine (1.0 eq) in a suitable solvent such as toluene or a mixture of water and a co-solvent.
-
Addition of Aldehyde: To the stirred solution, add formaldehyde (1.1 eq, typically as a 37% aqueous solution) or another suitable aldehyde/ketone.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid. The reaction is believed to proceed through an iminium ion intermediate formed under these acidic conditions.[7]
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Synthesis of 3,4-Dihydroisoquinoline via the Bischler-Napieralski Reaction
This protocol outlines the synthesis of a 3,4-dihydroisoquinoline, a key intermediate that can be further modified.
Step-by-Step Methodology:
-
Amide Formation (Pre-step): React 2-phenyl-ethenamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-acyl-2-phenylethylamine. Purify the amide by recrystallization or column chromatography.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified N-acyl-2-phenylethylamine (1.0 eq) in a dry, non-protic solvent such as acetonitrile or toluene.
-
Cyclization: To the solution, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5-2.0 eq) or phosphorus pentoxide (P₂O₅, 1.5-2.0 eq) portion-wise at 0 °C.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of >10. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 3,4-dihydroisoquinoline is then purified by column chromatography or distillation under reduced pressure.
Data Presentation: Comparative Analysis of Synthetic Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Material | 2-Phenyl-ethenamine + Aldehyde/Ketone | N-acyl-2-phenylethylamine |
| Key Reagent | Acid catalyst (e.g., HCl, TFA) | Dehydrating agent (e.g., POCl₃, P₂O₅) |
| Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |
| Reaction Conditions | Typically milder; acidic | Often requires heating; anhydrous |
| Advantages | Direct access to the reduced THIQ core | Versatile for 1-substituted analogs |
| Limitations | Less effective with electron-poor arenes | Requires a pre-formed amide |
References
-
Bischler Napieralski Reaction. Scribd. [Link]
- The Pictet-Spengler Reaction. Source not specified.
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
-
Synthesis of Isoquinolines and Quinolines. YouTube. [Link]
- Bischler‐Napieralski reaction.
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
- β-Phenylethylamines and the isoquinoline alkaloids.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central.
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
-
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
2-Phenylethylamine. American Chemical Society. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source not specified.
-
2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. [Link]
-
Isoquinoline. Wikipedia. [Link]
- Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids.
- β-Phenylethylamines and the isoquinoline alkaloids. Source not specified.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. via.library.depaul.edu [via.library.depaul.edu]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 12. scribd.com [scribd.com]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. Isoquinoline - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving the yield and purity of 2-phenyl-ethenamine synthesis
Welcome to the technical support center for the synthesis of 2-phenylethanamine (phenethylamine). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and a validated reference protocol to help you optimize your synthesis for both yield and purity. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Optimized Reference Protocol: Reduction of Benzyl Cyanide
One of the most reliable and common methods for synthesizing 2-phenylethanamine is the reduction of benzyl cyanide.[1][2] This protocol details a catalytic hydrogenation approach, which is often preferred for its high yield and cleaner reaction profile compared to some metal hydride reductions.
Materials & Reagents:
-
Benzyl Cyanide (phenylacetonitrile), purified
-
Raney Nickel (or 5% Palladium on Carbon), catalyst
-
Anhydrous Ethanol or Methanol, solvent
-
Liquid Ammonia
-
Hydrogen Gas (high purity)
-
High-pressure reactor (autoclave/bomb)
-
Standard laboratory glassware for filtration and distillation
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is meticulously dried. The starting benzyl cyanide should be purified, for instance by distillation from a small amount of Raney nickel, to remove any traces of halide impurities which can poison the catalyst.[3]
-
Reactor Charging: In a high-pressure reactor, place 1 kg (8.55 moles) of purified benzyl cyanide and 1 tablespoon of Raney nickel catalyst.[3]
-
Ammonia Addition: Securely fasten the reactor cap. Introduce 150 ml of liquid ammonia. The presence of ammonia is crucial as it suppresses the formation of the secondary amine, di-(β-phenylethyl)-amine, a common and problematic side product.[3]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 2000 psi. Begin agitation (shaking or stirring) and heat the reactor to 120–130°C.[3] The reaction is typically complete within an hour, indicated by the cessation of hydrogen uptake.[3]
-
Workup - Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess pressure. Open the reactor and remove the contents. Rinse the reactor with a small amount of ether or methanol and combine the liquids. Filter the combined solution through a fluted filter to remove the catalyst. Safety Note: Do not allow the Raney nickel catalyst to dry, as it can become pyrophoric and ignite spontaneously in air.[3]
-
Isolation & Purification: Remove the solvent and residual ammonia by distillation. The remaining crude product is then purified by fractional distillation under reduced pressure. The pure 2-phenylethanamine typically boils at 90–93°C at 15 mmHg.[3] Expected yields are in the range of 83–87%.[3]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Final Product Yield
Question: My final yield of 2-phenylethanamine is significantly lower than expected. What are the potential causes and how can I fix this?
Answer: Low yield can stem from several factors, ranging from an incomplete reaction to product loss during the workup and purification stages.[4][5]
-
Potential Cause A: Incomplete Reaction
-
Explanation: The reduction of the nitrile group may not have gone to completion. This can be due to poor catalyst activity, insufficient reaction time, or suboptimal temperature and pressure.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst is fresh and active. Traces of halides in the starting material can poison the catalyst, halting the reaction.[3] If the reaction stalls, it may be necessary to filter the current mixture, add fresh catalyst, and repeat the hydrogenation process.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (benzyl cyanide).[4][5] Prepare a TLC plate with three lanes: starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[6] The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
Optimize Conditions: If the reaction is sluggish, consider increasing the reaction time or ensuring the temperature and pressure are maintained at the recommended levels.[4]
-
-
-
Potential Cause B: Product Loss During Workup
-
Explanation: 2-phenylethanamine is a basic and somewhat water-soluble compound. Significant product can be lost during aqueous extraction if the pH is not carefully controlled.
-
Troubleshooting Steps:
-
pH Adjustment: During the workup, after quenching any metal hydrides (if used), ensure the aqueous layer is made strongly basic (pH 11-12) with a base like NaOH before extraction with an organic solvent.[7] This converts the amine salt into its free base form, which is much more soluble in organic solvents like ether or chloroform.
-
Efficient Extraction: Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) rather than a single large-volume extraction to maximize recovery.
-
Purification Technique: Fractional distillation is critical for separating the product from both lower-boiling impurities and higher-boiling side products like dibenzylamine.[3][8] Use an efficient distillation column (e.g., Vigreux) and carefully collect the fraction at the correct boiling point and pressure.[8]
-
-
Issue 2: Product is Impure, Presence of a High-Boiling Side Product
Question: My final product is contaminated with a significant amount of a higher-boiling impurity, which I suspect is a secondary amine. How can I prevent its formation?
Answer: The formation of the secondary amine, N,N-bis(2-phenylethyl)amine (also known as dibenzylamine), is a very common issue in this synthesis.[3][9]
-
Mechanism of Formation: This side product forms when the newly generated primary amine (2-phenylethanamine) acts as a nucleophile and attacks the imine intermediate formed during the reduction of the nitrile. This subsequent reaction leads to the secondary amine after reduction.
-
Preventative Measures:
-
Use of Ammonia: The most effective way to suppress secondary amine formation is to conduct the reaction in the presence of ammonia (often liquid ammonia).[3] Ammonia is present in a large excess and competes with the primary amine product in reacting with the imine intermediate, thus minimizing the side reaction.
-
Synergistic Effects of CO2 and Water: Research has shown that in catalytic hydrogenation systems (e.g., using Pd/Al2O3), a medium containing n-hexane, water, and pressurized CO2 can achieve high selectivity (>90%) for the primary amine with no catalyst deactivation.[9] The combination of water and CO2 appears to work synergistically to prevent the formation of the secondary amine.[9]
-
Reaction Conditions: Carefully controlling stoichiometry and reaction conditions is key. Avoid overly high temperatures or prolonged reaction times after the initial substrate has been consumed, as this can favor side reactions.
-
Visualizing the Core Workflow
The following diagram outlines the essential stages of the synthesis and purification process.
Caption: General workflow for 2-phenylethanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: Which is a better reducing agent for this synthesis: a metal hydride like LiAlH₄ or catalytic hydrogenation?
A1: Both methods are effective, but they have different advantages and challenges.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful reducing agent that can readily reduce nitriles to primary amines.[1][10] However, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions and careful quenching procedures.[5] The workup can sometimes be challenging.
-
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C): This method is often preferred for larger-scale syntheses as it can be cleaner, avoids pyrophoric reagents, and the catalyst can be removed by simple filtration.[1][3] It provides high yields and, with the addition of ammonia, excellent selectivity for the primary amine.[3]
Q2: How can I effectively monitor the reaction using Thin Layer Chromatography (TLC)?
A2: TLC is an indispensable tool for monitoring reaction progress.[4][5]
-
Solvent System: A common solvent system for this analysis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You may need to add a small amount of a base like triethylamine to the solvent mixture to prevent the amine product from streaking on the silica gel plate.
-
Visualization: Benzyl cyanide and 2-phenylethanamine are both UV-active, so they can be visualized under a 254 nm UV lamp.[11] You can also use chemical stains like potassium permanganate or ninhydrin (which is specific for primary amines) for visualization.
-
Interpretation: The starting material, benzyl cyanide, will be less polar than the product, 2-phenylethanamine. Therefore, on the TLC plate, the benzyl cyanide spot will have a higher Rf value (travel further up the plate) than the product spot. The reaction is complete when the starting material spot is absent.[12]
Q3: What are the primary safety concerns when synthesizing 2-phenylethanamine?
A3: Safety is paramount. Key hazards include:
-
Reagents: 2-phenylethanamine itself is corrosive and toxic if swallowed, causing severe skin burns and eye damage.[1][13] Benzyl cyanide is also toxic. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[13]
-
Catalyst: Raney nickel is pyrophoric and may ignite if allowed to dry in the air.[3] Always keep it wet with solvent.
-
Reaction Conditions: Catalytic hydrogenation involves flammable hydrogen gas under high pressure and temperature. Ensure your reactor is properly rated, maintained, and operated behind a safety shield.
Data Summary: Comparison of Synthetic Routes
| Method | Reducing Agent/Catalyst | Typical Yield | Key Advantages | Key Challenges |
| Catalytic Hydrogenation | Raney Ni / H₂ / NH₃ | 83-87%[3] | High yield, high selectivity, scalable. | Requires high-pressure equipment, catalyst can be pyrophoric. |
| Metal Hydride Reduction | LiAlH₄ | Good to High | Does not require high-pressure setup. | Requires strict anhydrous conditions, hazardous quenching. |
| Reductive Amination | Phenylacetaldehyde + NH₃ + Reducing Agent | Variable | Can be a one-pot reaction.[14] | Phenylacetaldehyde is unstable; side reactions are possible. |
| Phenylacetamide Reduction | Zinc Borohydride | High[7] | Fewer side reactions reported.[7] | May require specific reagent preparation. |
Visualizing Troubleshooting Logic
This diagram illustrates a decision-making process when encountering low product yield.
Caption: Troubleshooting flowchart for low yield analysis.
References
-
PrepChem.com. Synthesis of 2-phenylethylamine. Available from: [Link]
- Google Patents. CN103641725A - Preparation method of phenylethylamine.
-
Rhodium.ws. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Available from: [Link]
- Google Patents. CN104744265A - Synthesis process of dibenzylamine.
-
Organic Syntheses. β-PHENYLETHYLAMINE. Available from: [Link]
-
PubMed Central (PMC). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available from: [Link]
-
American Chemical Society (ACS). 2-Phenylethylamine. Available from: [Link]
-
Taylor & Francis Online. Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Available from: [Link]
-
National Institutes of Health (NIH). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]
-
National Institutes of Health (NIH). Phenethylamine | C8H11N | CID 1001 - PubChem. Available from: [Link]
-
ScienceDirect. Production of natural 2-phenylethanol: From biotransformation to purified product. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water. Available from: [Link]
-
Wikipedia. Amphetamine. Available from: [Link]
-
YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link]
-
Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
National Institutes of Health (NIH). Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters. Available from: [Link]
-
Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Available from: [Link]
- Google Patents. US6476268B1 - Preparation of N-benzylamines.
-
PubMed. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
SciELO Brasil. Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Available from: [Link]
-
YouTube. Reduction of Imines and Nitriles with LiAlH4. Available from: [Link]
-
National Institutes of Health (NIH). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. Available from: [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]
-
National Institutes of Health (NIH). 2-Phenylethanamine DMPFPS | C16H16F5NSi | CID 523427 - PubChem. Available from: [Link]
-
Organic Chemistry @ University of Rochester. Reductive Amination - Common Conditions. Available from: [Link]
-
YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Available from: [Link]
-
University of Rochester. How To: Monitor by TLC. Available from: [Link]
-
Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Available from: [Link]
-
eScholarship.org. Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. Available from: [Link]
Sources
- 1. acs.org [acs.org]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
Preventing polymerization and side reactions of 2-phenyl-ethenamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Phenyl-ethenamine (also known as β-aminostyrene) is a primary enamine of phenylacetaldehyde. Unlike its saturated analog 2-phenylethylamine, it is a highly reactive and unstable compound. Its isolation and storage are exceptionally challenging. This guide is intended for professionals experienced in handling air- and moisture-sensitive reagents. It is strongly recommended to generate and use this compound in situ whenever possible.
Frequently Asked Questions (FAQs)
Q1: I've just received/synthesized 2-phenyl-ethenamine, and it's already a yellow-to-brown color and appears viscous. What happened?
This is a classic sign of degradation, primarily through polymerization . The electron-rich double bond in the enamine structure makes it highly susceptible to acid-catalyzed polymerization. Trace amounts of acidic impurities, or even contact with atmospheric CO₂ and moisture, can initiate this process, leading to the formation of oligomers and polymers, which present as a discolored, viscous liquid or intractable tar. The reaction is often exothermic and can accelerate upon initiation.
Q2: My analysis (NMR, GC-MS) of the 2-phenyl-ethenamine sample shows a significant peak corresponding to phenylacetaldehyde. Is this a synthesis byproduct?
While it could be residual starting material, it is far more likely to be a product of hydrolysis . Enamines are the nitrogen analogs of enols and are readily hydrolyzed back to their parent carbonyl compound (phenylacetaldehyde) and amine (ammonia) in the presence of water.[1][2] This reaction is catalyzed by even minute amounts of acid and can proceed with just ambient moisture. The presence of phenylacetaldehyde is a definitive indicator that the integrity of your compound has been compromised due to moisture exposure.[1][3]
Key Mechanism: Hydrolysis of 2-Phenyl-ethenamine The process begins with the protonation of the enamine at the alpha-carbon, which creates a reactive iminium ion. Water then attacks the electrophilic carbon of the iminium ion, and subsequent proton transfers lead to the collapse of the intermediate and release of the carbonyl compound and amine.[4][5]
Caption: Acid-catalyzed hydrolysis of 2-phenyl-ethenamine.
Q3: What are the non-negotiable conditions for handling and short-term storage of this compound?
To maintain the compound's integrity, even for a short period, you must treat it as an extremely sensitive reagent. All operations must be designed to rigorously exclude atmospheric moisture and acidic contaminants.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric O₂, CO₂, and moisture.[1] |
| Temperature | ≤ -20°C (Freezer) | Slows the rate of both polymerization and hydrolysis.[6] |
| Container | Flame-dried amber glass vial with a PTFE-lined septum cap | Amber glass protects from light-induced degradation. Flame-drying removes adsorbed water. PTFE provides an inert seal. |
| Solvents | Anhydrous, amine-compatible solvents (e.g., Toluene, THF, Diethyl Ether) | Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone) and stored over molecular sieves. Prevents hydrolysis.[1] |
| pH | Strictly Aprotic / Anhydrous Basic | The compound is most stable in the absence of protons. Avoid all acidic conditions. The inherent basicity of the enamine helps, but it is not sufficient to counteract acidic impurities.[7][8] |
Q4: Can I add a standard polymerization inhibitor like BHT or hydroquinone?
While standard radical inhibitors like BHT might prevent radical-initiated polymerization, the primary pathway of decomposition for enamines is often acid-catalyzed polymerization . Therefore, the most effective "inhibitor" is the strict exclusion of acid. Adding a small amount of a non-nucleophilic, anhydrous base (e.g., a hindered amine like diisopropylethylamine, freshly distilled) or storing over anhydrous potassium carbonate can help scavenge trace acids. However, this is a remedial action; prevention by maintaining inert and anhydrous conditions is far superior.
Key Mechanism: Plausible Acid-Catalyzed Polymerization Protonation of one enamine molecule creates an electrophilic iminium ion. The nucleophilic α-carbon of a second enamine molecule can then attack this ion, forming a dimer. This process can continue, leading to the rapid formation of a polymer.
Caption: Troubleshooting workflow for reactions with 2-phenyl-ethenamine.
Protocols
Protocol 1: Mandatory Handling Procedure for 2-Phenyl-ethenamine
This protocol outlines the minimum requirements for handling 2-phenyl-ethenamine to prevent rapid degradation.
-
Preparation of Workspace:
-
All manipulations should be performed in a glovebox with low O₂ and H₂O levels (<10 ppm) or using Schlenk line techniques.
-
All glassware must be oven- or flame-dried immediately before use and cooled under a stream of inert gas.
-
Syringes and needles should be oven-dried and stored in a desiccator.
-
-
Reagent Handling:
-
If using a commercial product, bring the sealed vial into the inert atmosphere before opening.
-
Use a new, dry syringe and needle to pierce the septum and draw the required amount. Never open the bottle to the atmosphere.
-
The reagent should be used immediately after withdrawal. Do not store aliquots.
-
-
Addition to Reaction:
-
The reaction vessel must be under a positive pressure of inert gas.
-
Add the enamine slowly to the reaction mixture, preferably to a cooled solution (if the reaction tolerates it) to dissipate any heat from exothermic side reactions.
-
Ensure all other reagents and solvents in the reaction mixture are also scrupulously dried and deoxygenated.
-
-
Post-Use and Storage:
-
Wipe the vial's septum with a dry, lint-free cloth, wrap the cap securely with Parafilm or electrical tape, and place it in a secondary sealed container.
-
Store immediately in a freezer at ≤ -20°C. [6] * Note: Even under these conditions, the shelf-life is extremely limited. Re-verification of purity is essential before each use.
-
References
-
Making Molecules. (2024, September 2). Enamines. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
- Google Patents. (2014).
-
Ashenhurst, J. (2025, April 16). Enamines – Formation, Properties, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Enamine. [Link]
-
PubChem. (n.d.). Phenethylamine. National Institutes of Health. [Link]
-
Llevot, A., et al. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 116(3), 1624-1669. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.5 Imine and Enamine Formation. [Link]
-
van der Meer, J. Y. (2021). Bound to Plasticize: Modifying Polyethylenimine to Plasticize Cellulose Nanocrystal Films. Wageningen University & Research. [Link]
-
Chemistry Learning. (2023, April 24). Enamine: Formation, properties and Reactivity. YouTube. [Link]
-
Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]
-
Chemistry LibreTexts. (2023, January 22). Enamine Reactions. [Link]
-
Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of enamine hydrolysis. Journal of the American Chemical Society, 92(14), 4261-4270. [Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]
-
The Organic Chemistry Tutor. (2017, February 28). Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube. [Link]
-
Reeves, R. L. (1962). Mechanism of enamine hydrolysis. Journal of the American Chemical Society, 84(17), 3332-3337. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Optimization of 2-Phenyl-ethenamine Alkylation
Topic: Optimization of Reaction Conditions for 2-Phenyl-ethenamine Alkylation Document ID: TSC-ORG-2026-004 Classification: Advanced Organic Synthesis / Process Chemistry Status: Active[1]
Executive Summary: The Substrate Paradox
Welcome to the technical support hub for styrylamine (2-phenyl-ethenamine) derivatives. If you are attempting to alkylate this substrate, you are likely facing a classic conflict of reactivity: Kinetic N-alkylation vs. Thermodynamic C-alkylation.
2-phenyl-ethenamine is a primary enamine, a species that exists in a delicate tautomeric equilibrium with phenylacetaldehyde imine. Direct alkylation often results in complex mixtures of N-alkylated salts, C-alkylated products, and hydrolysis byproducts.
This guide provides troubleshooting for the three most common synthetic pathways:
-
Lithium Aza-Enolate Alkylation (Preferred for C-alkylation)
-
Transition-Metal Catalyzed Allylation (Preferred for enantioselectivity)
-
Classic Stork Enamine Synthesis (via secondary amine auxiliaries)
Module 1: Critical Decision Pathways
Before troubleshooting, verify your mechanism. The outcome of your reaction is dictated by the charge distribution of your intermediate.
Diagram 1: Selectivity & Mechanism Flow
This diagram illustrates the divergence between N- and C-alkylation based on reaction conditions.
Caption: Pathway divergence for 2-phenyl-ethenamine. Strong bases favor C-alkylation via aza-enolates; neutral conditions favor N-alkylation.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I am seeing exclusive N-alkylation or poly-alkylation."
Diagnosis: You are likely operating under kinetic control with a neutral enamine intermediate. The nitrogen lone pair is sterically accessible and highly nucleophilic.
Q: How do I force C-alkylation on the
-
Protocol Shift: Use LDA (Lithium Diisopropylamide) in THF at -78°C. The Lithium cation coordinates to the Nitrogen, blocking it and exposing the
-carbon for attack.
Q: I used LDA but still got N-alkylation. Why? A: Check your solvent additives.
-
The Culprit: Did you add HMPA or DMPU? These polar aprotic co-solvents solvate the Lithium cation, breaking the Li-N coordination bond. Once "naked," the Nitrogen becomes the primary nucleophile again.
-
The Fix: Use pure THF or Ether. Keep the Li-N bond tight to shield the nitrogen.
Q: Can I use a different alkyl halide? A: Yes. "Soft" electrophiles (like alkyl iodides) tend to favor C-alkylation more than "hard" electrophiles (like alkyl tosylates) according to HSAB theory, though the effect is secondary to the lithiation state.
Scenario B: "My yield is low (<40%) and the starting material is decomposing."
Diagnosis: Hydrolysis or Self-Condensation . Primary enamines/imines are hygroscopic and unstable.
Q: The reaction turns cloudy/viscous immediately. What is happening? A: This is likely polymerization or oligomerization . 2-phenyl-ethenamine is a styrene derivative. Under acidic conditions or high heat, it can polymerize.
-
The Fix: Ensure your reaction environment is strictly basic. Avoid proton sources. If generating the enamine in situ, use molecular sieves (4Å) to trap water immediately.
Q: Upon workup, I recover phenylacetaldehyde. Where did the amine go? A: You suffered hydrolysis during the quench. Imines/Enamines revert to the aldehyde + amine in aqueous acid.
-
The Fix:
-
Cold Quench: Quench the reaction at 0°C or lower.
-
Buffer: Use a pH 7 phosphate buffer or mild bicarbonate instead of HCl/NH4Cl.
-
Two-Phase Workup: Extract immediately into non-polar solvent (DCM/EtOAc) to remove the product from the aqueous phase.
-
Scenario C: "I need high enantioselectivity for the alkylated product."
Diagnosis: Standard lithiation provides racemic mixtures. You need Catalytic Asymmetric Alkylation .
Q: Can I use chiral bases? A: Chiral lithium bases (e.g., chiral amines + nBuLi) are possible but often give moderate ee% for this specific substrate.
Q: What is the modern standard for this? A: Iridium-Catalyzed Allylic Alkylation. Recent work (e.g., by the Hartwig group) utilizes metallacyclic Iridium catalysts. These catalysts bind the enamine and the electrophile (usually an allylic carbonate), directing the alkylation to the branched position with high enantioselectivity.
-
Requirement: This works best if you protect the nitrogen (e.g., N-Boc or N-Benzyl) or use the imine form.
Module 3: Optimized Experimental Protocols
Protocol A: Thermodynamic C-Alkylation (The Aza-Enolate Route)
Target: Mono-alkylation at the
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Promotes contact ion pairs (Li-N), shielding the nitrogen. |
| Base | LDA (1.1 equiv) | Non-nucleophilic strong base ensures quantitative deprotonation to aza-enolate. |
| Temperature | -78°C | Low temp prevents self-condensation; warming drives the alkylation. |
| Electrophile | Alkyl Iodide/Bromide | Reactive electrophiles required for S_N2 at the carbon center. |
| Atmosphere | Argon/Nitrogen | Critical. Moisture hydrolyzes the aza-enolate instantly. |
Step-by-Step:
-
Imine Formation: If starting from phenylacetaldehyde, condense with amine (e.g., propylamine) over MgSO4 in CH2Cl2. Filter and evaporate to get the crude imine.
-
Deprotonation: Cool anhydrous THF to -78°C. Add LDA (1.1 equiv).
-
Addition: Dropwise add the imine/enamine (dissolved in THF). Stir for 30-60 mins at -78°C. The solution usually turns deep yellow/orange (characteristic of the aza-enolate).
-
Alkylation: Add the alkyl halide (1.05 equiv) slowly.
-
Ramp: Allow to warm to 0°C over 2 hours.
-
Quench: Pour into saturated NaHCO3 (Not Acid!). Extract with Ether.[2]
Protocol B: Stork Enamine Synthesis (Alternative)
Target: Mild conditions using a secondary amine auxiliary.
-
Formation: React phenylacetaldehyde with pyrrolidine (secondary amine) + catalytic p-TsOH in refluxing toluene with a Dean-Stark trap. Isolate the distilled enamine.
-
Alkylation: Dissolve enamine in acetonitrile or dioxane. Add alkyl halide (often allyl or benzyl halides work best). Heat to reflux.
-
Hydrolysis: The product is an iminium salt. Add water/HCl to hydrolyze the auxiliary, yielding the
-alkylated aldehyde.
Module 4: Troubleshooting Logic Tree
Use this flowchart to diagnose failure modes in real-time.
Caption: Diagnostic flow for post-reaction analysis. Color codes indicate severity (Red = Selectivity failure, Yellow = Stability failure).
References
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.[3] [Link]
-
Hamilton, J. Y., Sarlah, D., & Carreira, E. M. (2013). Iridium-Catalyzed Enantioselective Allylic Alkylation of Enamines. Journal of the American Chemical Society, 135(3), 994–997. [Link]
-
Kwon, H., & Hartwig, J. F. (2020). Iridium-Catalyzed Regio- and Enantioselective Allylation of Enamines. Science. (Contextual grounding on modern Enamine catalysis). [Link]
Sources
- 1. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 2-Phenyl-Ethenamine Synthesis & Optimization
Ticket Category: Organic Synthesis / Enamine Formation Subject: Troubleshooting Low Conversion & Stability Issues in 2-Phenyl-Ethenamine Reactions Status: Open Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Triage: Read This First
Before adjusting your reaction parameters, we must validate your analytical data. 2-Phenyl-ethenamine (
Does your crude NMR spectrum show a diagnostic signal near
-
YES: You have not failed; you have formed the Imine Tautomer (
). This is the thermodynamically preferred form for primary enamines. -
NO (and starting material remains): You are facing a kinetic barrier or equilibrium issue.[1] Proceed to Module 2: Water Management .
Module 1: The Tautomerization Trap (Thermodynamics)
The Issue
Users often attempt to synthesize 2-phenyl-ethenamine from phenylacetaldehyde and ammonia (or a primary amine) and report 0% yield of the enamine, despite consuming the starting material.
The Science
Primary enamines (
-
Enamine Form:
(Kinetic product, rare) -
Imine Form:
(Thermodynamic product, dominant)
The conjugation of the phenyl ring with the alkene in the enamine offers some stabilization, but the
Visualization: The Tautomer Equilibrium
Figure 1: The thermodynamic drift from the desired enamine to the stable imine tautomer.
Resolution
-
Accept the Imine: If your end goal is reduction (to 2-phenylethylamine), the imine is equally reducible. Proceed directly to the reduction step (e.g.,
or ). -
Force the Enamine: If you strictly require the enamine structure, you must use a secondary amine (e.g., morpholine, pyrrolidine) to block tautomerization.
Module 2: Water Management (Equilibrium Control)
The Issue
"I am using a secondary amine (e.g., morpholine) to make
The Science
Enamine formation is a reversible condensation reaction (
Troubleshooting Protocol
| Method | Efficiency | Best For | Protocol Note |
| Dean-Stark Trap | High | Large Scale (>10g) | Use Toluene or Benzene. Requires reflux temperature ( |
| Molecular Sieves (4Å) | Medium | Small Scale (<1g) | Must be activated (flame-dried under vacuum) immediately before use. Passive addition is often too slow. |
| Soxhlet Extraction | High | Medium Scale | Place sieves in the Soxhlet thimble; reflux solvent flows through sieves, drying actively. |
| Chemical Scavenging | Critical | Difficult Substrates | See Module 3 ( |
Module 3: The Nuclear Option ( Protocol)
The Issue
Standard acid catalysis (pTSA) is failing due to steric hindrance or highly reversible equilibrium.
The Solution
Titanium Tetrachloride (
-
Strong Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Irreversibly consumes water to form
.
WARNING:
Step-by-Step Protocol
-
Preparation: Flame-dry a 3-neck flask. Flush with Argon/Nitrogen.
-
Solvent: Dissolve 0.5 equiv of
in anhydrous Hexane or Toluene. Cool to . -
Amine Addition: Add 3.0 equiv of the amine (secondary) dropwise. Observation: A thick precipitate will form (Ti-amine complex).
-
Substrate Addition: Add 1.0 equiv of Phenylacetaldehyde dropwise.
-
Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.
-
Workup:
Why this works: The reaction is driven to completion because water is chemically sequestered, preventing hydrolysis.
Module 4: Diagnostic Flowchart
Use this logic gate to determine your next experimental step.
Figure 2: Decision matrix for troubleshooting conversion issues.
FAQ: Frequently Asked Questions
Q: Can I isolate the primary enamine if I keep it cold?
A: Extremely difficult. Even at low temperatures, the equilibrium constant (
Q: My product turns into a yellow oil and smells like almonds upon exposure to air. What happened?
A: Hydrolysis.[2][5] Enamines are moisture sensitive. The "almond" smell is likely phenylacetaldehyde regenerating. Store your product under Argon at
Q: I am trying to reduce the enamine to the amine, but yields are low. Why?
A: If you are doing "one-pot" reductive amination, ensure you allow sufficient time for the imine/enamine to form before adding the reducing agent (
References
-
White, W. A., & Weingarten, H. (1967). A Versatile New Enamine Synthesis. The Journal of Organic Chemistry. (Establishes the
protocol for difficult enamines). -
Carlson, R., Larsson, U., & Hansson, L. (1992). Efficient Synthesis of Imines by a Modified Titanium Tetrachloride Procedure.[6][7] Acta Chemica Scandinavica. (Optimization of the titanium method).
-
Master Organic Chemistry. (2025). Enamines: Formation, Properties, and Reactions.[2][4][5][7][8] (General mechanism and tautomerism overview).
-
Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation.[9] (Thermodynamics of the N-C bond).
Sources
- 1. The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 6. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Overcoming challenges in the regioselectivity of 2-phenyl-ethenamine reactions
Technical Support Center: Regioselectivity in 2-Phenyl-ethenamine Reactions
Welcome to the technical support center for navigating the complexities of 2-phenyl-ethenamine reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the regioselectivity of these versatile building blocks. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the insights needed to troubleshoot and optimize your synthetic strategies.
Part 1: The Core Challenge: N- vs. C-Functionalization
2-Phenyl-ethenamine, and enamines in general, are ambident nucleophiles, possessing two reactive sites: the nitrogen atom (N) and the α-carbon atom (C). This duality is the primary source of regioselectivity challenges. The reaction pathway is often a delicate balance between the kinetically favored N-alkylation and the thermodynamically favored C-alkylation product. Understanding how to tip this balance is crucial for achieving the desired chemical transformation.
Below is a diagram illustrating the competitive pathways in enamine alkylation.
Caption: Competitive kinetic (N) vs. thermodynamic (C) alkylation pathways.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of 2-phenyl-ethenamine and related structures. Each question is framed as a typical laboratory challenge, followed by a detailed explanation and actionable protocols.
FAQ 1: My reaction exclusively yields the N-alkylated product, but I need the C-alkylated ketone after hydrolysis. How can I fix this?
Root Cause Analysis: This is a classic case of the reaction being trapped at the kinetic product stage. N-alkylation is typically faster due to the higher intrinsic nucleophilicity of the nitrogen lone pair. The formation of the C-alkylated product requires overcoming a higher activation barrier but results in a more stable C-C bond. Your current conditions likely favor the kinetic pathway without allowing for equilibration to the thermodynamic product.
Troubleshooting Strategies:
-
Modify Your Electrophile: The nature of the leaving group on your electrophile (R-X) is critical.
-
Hard vs. Soft Electrophiles: Highly reactive, "hard" electrophiles like methyl iodide or benzyl bromide will almost always favor N-alkylation. Softer electrophiles, such as allyl or propargyl halides, are more inclined to undergo C-alkylation.
-
Leaving Group Ability: A better leaving group (e.g., triflate, tosylate) can accelerate both pathways, but the inherent kinetic preference for N-alkylation often remains. However, in some systems, a poorer leaving group (like chloride) can slow the reaction enough to favor the thermodynamic C-alkylation pathway, especially at higher temperatures.
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: Non-polar aprotic solvents like dioxane, toluene, or THF are generally preferred for C-alkylation. Polar aprotic solvents such as DMF or DMSO can stabilize the charged enamonium salt (N-alkylated product), potentially inhibiting its conversion to the C-alkylated form.
-
Temperature: Increasing the reaction temperature is a common strategy to promote C-alkylation. Higher temperatures provide the necessary energy to overcome the activation barrier for C-alkylation and can facilitate the dissociation of the N-alkylated product back to the starting enamine, allowing the thermodynamic pathway to dominate.
-
Experimental Protocol for Promoting C-Alkylation:
-
Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-phenyl-ethenamine derivative (1.0 eq) in anhydrous dioxane (0.2 M).
-
Temperature Control: Heat the solution to reflux (approx. 101 °C).
-
Electrophile Addition: Add the C-alkylation-promoting electrophile (e.g., allyl bromide, 1.1 eq) dropwise over 20 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the iminium intermediate.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Add an equal volume of 1 M aqueous HCl and stir vigorously for 1-2 hours to facilitate hydrolysis of the iminium salt to the final α-substituted ketone.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography.
| Parameter | For N-Alkylation (Kinetic) | For C-Alkylation (Thermodynamic) | Rationale |
| Electrophile | Hard (e.g., MeI, BnBr) | Soft (e.g., Allyl-Br, Acrylates) | Hard-soft acid-base (HSAB) principle favors N-attack by hard electrophiles. |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar Aprotic (Dioxane, Toluene) | Non-polar solvents disfavor the charged N-alkylated intermediate. |
| Temperature | Low (0 °C to RT) | High (Reflux) | Provides energy to overcome the higher activation barrier for C-alkylation. |
| Leaving Group | Good (I, OTs) | Moderate to Good (Br, Cl) | Slower reaction can allow for equilibration to the thermodynamic product. |
FAQ 2: I am attempting an asymmetric Michael addition using a chiral enamine, but the enantioselectivity is poor. What factors control stereocontrol?
Root Cause Analysis: Poor enantioselectivity in enamine-catalyzed Michael additions often stems from insufficient facial shielding of the enamine double bond by the chiral auxiliary. Other contributing factors include the geometry of the enamine (E/Z isomerism), the reactivity of the Michael acceptor, and reaction conditions that may allow for background uncatalyzed reactions. The seminal work by Stork and others laid the foundation for modern enamine catalysis, highlighting the importance of rigid, sterically demanding structures to control the approach of the electrophile.
Troubleshooting Strategies:
-
Catalyst/Auxiliary Design: The choice of the amine source is paramount.
-
Steric Hindrance: Proline and its derivatives are highly effective because the pyrrolidine ring provides a rigid scaffold that effectively blocks one face of the enamine. Ensure your chiral amine provides significant steric bulk directed towards one face of the molecule.
-
Optimize the Chiral Scaffold: If using a custom chiral amine, consider modifications that increase steric hindrance or introduce non-covalent directing interactions.
-
-
Control of Enamine Geometry: The E/Z geometry of the enamine can significantly influence stereochemical outcomes. The more stable isomer, which is typically the E-enamine, is usually desired for predictable stereocontrol. This is often controlled by the steric properties of the parent ketone/aldehyde and the amine.
-
Reaction Parameter Tuning:
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often enhances enantioselectivity by magnifying the small energy differences between the diastereomeric transition states.
-
Additives: The presence of additives like water or acid co-catalysts can be crucial. For proline catalysis, a Brønsted acid co-catalyst is often required to activate the Michael acceptor via hydrogen bonding.
-
Workflow for Optimizing Asymmetric Michael Addition:
Caption: A systematic workflow for troubleshooting poor enantioselectivity.
Part 3: References
-
Title: Regioselectivity in the Alkylation of Enamines Source: Advanced Organic Chemistry: Part B: Reaction and Synthesis by F. A. Carey & R. J. Sundberg URL: [Link]
-
Title: The Alkylation of Enamines by Electrophilic Alkenes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Solvent Effects on the Regioselectivity of Enamine Alkylation Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Temperature and Solvent Effects on the C- vs. N-Alkylation of Enamines Source: Tetrahedron Letters URL: [Link]
-
Title: A New Synthesis of α-Alkyl and α,α-Dialkyl Ketones Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Advent and Development of Organocatalysis Source: Angewandte Chemie International Edition URL: [Link]
Stabilizing 2-phenyl-ethenamine for improved handling and shelf-life
Case ID: STY-AM-2024-001
Subject: Handling, Stabilization, and Storage Protocols for 2-Phenyl-ethenamine (
Executive Summary: The Stability Paradox
User Warning: If you are attempting to store 2-phenyl-ethenamine as a free base, you are fighting a losing thermodynamic battle.
Unlike its saturated cousin 2-phenylethylamine (a stable liquid), 2-phenyl-ethenamine is a primary enamine. Primary enamines are inherently unstable species that exist in a tautomeric equilibrium with their imine counterparts. Without steric protection or electronic stabilization (e.g., conjugation with a carbonyl), they rapidly undergo:
-
Tautomerization to phenylacetaldehyde imine.
-
Hydrolysis to phenylacetaldehyde and ammonia (upon exposure to moisture).
-
Oxidative Polymerization (upon exposure to air).
The Solution: You must either generate it in situ for immediate use or convert it into a stable salt (e.g., Hydrochloride or Tosylate) for storage.
The "Why": Root Cause Analysis
To handle this compound, you must understand the degradation mechanism. The free base is a "ticking clock" due to the high energy of the nitrogen lone pair conjugating with the alkene.
Degradation Pathway (Mechanism)
The primary failure mode is Hydrolysis driven by Tautomerization .
-
Protonation/Tautomerization: The
-carbon is electron-rich. Traces of acid or even water can protonate it, shifting the double bond to form the iminium ion/imine.[1] -
Nucleophilic Attack: Water attacks the electrophilic carbon of the imine.[1]
-
Collapse: The structure collapses to release ammonia (
) and phenylacetaldehyde.
Visualization: The Enamine Degradation Loop
Figure 1: The thermodynamic degradation pathway of primary enamines upon exposure to moisture.
Stabilization Protocols
Protocol A: Salt Formation (Recommended for Storage)
Target: 2-Phenyl-ethenamine Hydrochloride
Converting the enamine to a salt protonates the nitrogen lone pair. This removes the electron density from the alkene, effectively "freezing" the tautomerization mechanism.
Reagents:
-
Crude 2-phenyl-ethenamine mixture
-
Anhydrous Diethyl Ether or 1,4-Dioxane
-
HCl (4M in Dioxane) or dry HCl gas
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude enamine in anhydrous diethyl ether at 0°C under an Argon atmosphere.
-
Acidification: Dropwise add HCl (in Dioxane) with vigorous stirring. Do not use aqueous HCl , as this will trigger immediate hydrolysis.
-
Precipitation: A white to off-white precipitate will form immediately.
-
Filtration: Filter the solid rapidly under an inert atmosphere (Schlenk line or glovebox recommended).
-
Washing: Wash the cake with cold, anhydrous ether to remove unreacted organic impurities.
-
Drying: Dry under high vacuum (
mbar) for 4 hours.
Storage Condition:
-
Container: Amber glass vial, tightly sealed, Parafilm wrapped.
-
Atmosphere: Argon/Nitrogen (essential).
-
Temp: -20°C.
Protocol B: In Situ Generation (Recommended for Synthesis)
Strategy: Don't isolate. Use immediately.
If you are using 2-phenyl-ethenamine as a nucleophile (e.g., in an indole synthesis or alkylation), generate it in the reaction vessel.
Workflow:
-
Mix Phenylacetaldehyde + Ammonia (or Ammonium Acetate).
-
Add a dehydrating agent (Molecular Sieves 4Å or
). -
Stir for 1-2 hours.
-
Do not work up. Add your electrophile directly to this mixture.
Troubleshooting Guide (FAQs)
Q1: My product smells like flowers/hyacinths. Is this normal?
-
Diagnosis: Critical Failure.
-
Explanation: Phenylacetaldehyde has a strong, floral, hyacinth-like odor. If you smell this, your enamine has hydrolyzed.
-
Action: Check the purity by NMR. If hydrolysis is >10%, repurify or discard.
Q2: The white solid turned yellow/brown overnight.
-
Diagnosis: Oxidative Polymerization.
-
Explanation: Enamines are electron-rich olefins. Oxygen attacks the double bond, leading to radical coupling and polymerization (often colored conjugated systems).
-
Action: Ensure your storage vial is flushed with Argon. The salt form is much more resistant to this than the free base.
Q3: I see a peak at 9.7 ppm in the
-
Diagnosis: Aldehyde Contamination.
-
Explanation: This is the aldehyde proton of phenylacetaldehyde.
-
Action: Your solvent likely contained moisture. Use strictly anhydrous solvents (distilled over Na/Benzophenone or from a solvent system).
Q4: Can I store the free base in the freezer?
-
Diagnosis: Not Recommended.
-
Explanation: Even at -20°C, the free base will slowly tautomerize and polymerize.
-
Action: Convert to the HCl salt immediately.
Diagnostic Data Table
| Observation | Probable Cause | Corrective Action |
| Floral Odor | Hydrolysis to Phenylacetaldehyde | Discard; ensure anhydrous conditions. |
| Yellow Color | Oxidation / Polymerization | Recrystallize; store under Argon. |
| Melting Point Depression | Mixed Imine/Enamine species | Convert to HCl salt to purify. |
| Loss of Nucleophilicity | Conversion to Imine (Electrophilic) | Regenerate enamine with base in situ. |
Logic & Workflow Visualization
Use this decision tree to determine the correct handling procedure for your specific experiment.
Figure 2: Decision matrix for handling unstable enamine intermediates.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Enols and Enamines).
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. (Discusses Imine-Enamine tautomerism).
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. (Foundational text on enamine reactivity and hydrolysis sensitivity).
-
Capon, B., & Wu, Z. P. (1990). Comparison of the tautomerization and hydrolysis of some simple enamines. Journal of Organic Chemistry, 55(8), 2317–2324.
Sources
Identifying and characterizing byproducts in 2-phenyl-ethenamine synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Characterization and Control of Byproducts in 2-Phenyl-ethenamine (Styrylamine) & Phenethylamine Synthesis
Executive Summary
This guide addresses the synthesis and byproduct characterization of 2-phenyl-ethenamine (also known as
Critical Distinction: 2-phenyl-ethenamine (
This support module focuses on identifying the specific byproducts generated during these pathways (Oximes, Hydroxylamines, Aldehydes) and provides protocols to control the enamine-imine equilibrium.
Tier 1: Diagnostic & Identification (Troubleshooting Q&A)
Q1: I observe a persistent impurity with 135 (M+1) in my LC-MS. Is this the enamine intermediate?
Answer: No. The
-
Reasoning: The target amine (
) has a molecular weight (MW) of 121. The enamine ( ) has MW 119. A peak at 135 corresponds to the oxime , which is a common intermediate in the reduction of -nitrostyrene. It indicates incomplete reduction . -
Action: Increase the equivalents of the reducing agent (e.g.,
or ) or raise the reaction temperature slightly to push the oxime to the amine.
Q2: My reaction mixture has developed a strong floral, hyacinth-like odor. What happened?
Answer: You have generated Phenylacetaldehyde via hydrolysis.
-
Mechanism: The 2-phenyl-ethenamine intermediate (
) tautomerizes to the imine ( ). In the presence of even trace moisture or acidic workup conditions, this imine hydrolyzes to release Phenylacetaldehyde ( ) and ammonia. -
Action: Ensure strictly anhydrous conditions if the enamine/imine is the target. If the amine is the target, ensure the reduction is fast enough to bypass the hydrolytic window, or use an in situ trapping method (e.g., acylation).
Q3: I see a peak at 137. Is this the hydroxylamine?
Answer: Yes. This is likely
-
Context: This is a "over-reduction" of the nitro group but "under-reduction" of the N-O bond. It is common in catalytic hydrogenations or mild borohydride reductions.
-
Differentiation: It is distinct from the oxime (
135) by 2 mass units. It often co-elutes with the product but can be separated on C18 columns using a basic mobile phase modifier (Ammonium Hydroxide).
Tier 2: Byproduct Characterization Data
The following table summarizes the key species encountered during the synthesis (Reduction of
| Compound | Structure | MW | MS Signal ( | Origin/Cause |
| Target: Phenethylamine | 121.18 | 122 | Full Reduction | |
| Intermediate: 2-Phenyl-ethenamine | 119.16 | 120 | Enamine Tautomer (Transient) | |
| Byproduct: Phenylacetaldehyde | 120.15 | N/A (GC det.) | Hydrolysis of Enamine/Imine | |
| Byproduct: The Oxime | 135.16 | 136 | Incomplete Reduction (Stage 1) | |
| Byproduct: Hydroxylamine | 137.18 | 138 | Partial Reduction (Stage 2) | |
| Byproduct: Dimer | ~240+ | 241+ | Radical coupling during reduction |
Tier 3: Mechanistic Pathway & Visualization
The synthesis of 2-phenyl-ethenamine/phenethylamine is governed by the Nitroalkene Reduction Pathway . The diagram below illustrates the critical bifurcation points where byproducts form.
Figure 1: Mechanistic pathway showing the instability of the Enamine/Imine intermediates leading to Phenylacetaldehyde hydrolysis.
Tier 4: Optimized Experimental Protocols
Protocol A: High-Fidelity Reduction (Avoiding Oximes/Dimers)
To synthesize 2-phenylethylamine while suppressing the oxime and hydrolysis byproducts, the
Reagents:
- -Nitrostyrene (1.0 equiv)
- (5.0 equiv)
- (0.1 equiv)
-
Solvent: Ethanol (Abs.)
Step-by-Step Workflow:
-
Complexation: Dissolve
-nitrostyrene in Ethanol at . Add and stir for 5 minutes. The copper activates the double bond, preventing dimerization. -
Stepwise Reduction: Add
portion-wise over 20 minutes. Critical: Maintain temperature to prevent the "runaway" exotherm which favors oxime formation. -
Workup (The "Imine Trap"):
-
After 30 mins, quench with ice-cold water.
-
Acidify immediately with 1M HCl to pH 2. This protonates the amine/imine.
-
Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) to remove non-basic byproducts (Oximes, Aldehydes, Dimers). Discard organic layer.
-
Basify: Adjust aqueous layer to pH 12 with 4M NaOH.
-
Extract: Extract the free amine into DCM.
-
-
Validation: Run GC-MS. The oxime peak (if present) would have been removed in the acidic wash.
Protocol B: Trapping the 2-Phenyl-ethenamine (Enamine)
If your specific goal is to characterize the enamine (
Reagent: Acetic Anhydride (
-
Perform the reduction as above but quench with Acetic Anhydride instead of water.
-
This converts the unstable enamine/imine into the stable
-acetyl-2-phenylethylamine or the -vinyl acetamide derivative. -
Analyze via NMR (
) to observe the vinylic protons (doublet around 5-6 ppm) vs the ethyl protons of the saturated amine.
References
-
Reduction of Nitrostyrenes: D'Andrea, L., & Jademyr, S. (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. Link
-
Enamine/Imine Tautomerism: Doye, S. (2004). The Hydroamination of Alkynes and Alkenes. Science of Synthesis. Link
-
Metabolic Profiling (Enamine Identification): Keiser, J., et al. (2018). TPT sulfonate, a single, oral dose schistosomicidal prodrug: In vivo efficacy, disposition and metabolic profiling. PLoS Neglected Tropical Diseases. Link
-
Mass Spectrometry of Phenethylamines: UPLC-ESI-MS/MS spectrum of [M + H]+ of MIR. ResearchGate. Link
Sources
Technical Support Center: Scalable Synthesis of 2-Phenylethylamine Scaffolds
This guide is structured as a high-level Technical Support Center resource designed for process chemists and drug development scientists. It addresses the likely intent (synthesis of the stable amine) while scientifically correcting the nomenclature regarding the unstable enamine tautomer.
Topic: Scaling up the synthesis of 2-phenyl-ethenamine / 2-phenylethylamine for preparative work. Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published[1]
Executive Summary & Nomenclature Correction
User Query: "How do I scale up the synthesis of 2-phenyl-ethenamine?"
Technical Assessment (Critical): There is a frequent nomenclature confusion in this request.
-
2-Phenyl-ethenamine (
): This represents the enamine tautomer.[1] Primary enamines on a terminal chain are thermodynamically unstable.[1] They rapidly tautomerize to the imine (Schiff base) and hydrolyze to phenylacetaldehyde, or polymerize.[1] You cannot isolate this as a stable free base for preparative work.[1] -
2-Phenylethylamine (
): This is the stable, saturated amine and a critical pharmacophore in drug development (the "phenethylamine" backbone).[1]
Support Strategy: This guide focuses on the preparative synthesis of 2-Phenylethylamine via the reduction of
Core Protocol: The "One-Pot" Modified Borohydride Reduction
Methodology: Reduction of
Reaction Scheme & Mechanism
The reaction proceeds through a cascade reduction.[1] The copper salt acts as a catalyst to generate active hydride species capable of reducing the conjugated alkene and the nitro group.[1]
Caption: Stepwise reduction pathway from nitrostyrene to phenethylamine. Note the critical role of CuCl2 in driving the nitro-to-amine conversion.[1]
Scalable Protocol (100g Scale Basis)
| Parameter | Specification | Rationale |
| Substrate | Purify via recrystallization (EtOH) before use. Impurities cause "tarring."[1] | |
| Reductant | Excess required due to decomposition by Cu catalyst.[1] | |
| Catalyst | Coordinates nitro group; accelerates reduction to prevent polymerization.[1] | |
| Solvent | EtOH / THF (1:[1]1) | Balanced polarity.[1] Methanol can react with borohydride too aggressively.[1] |
| Temp | Crucial: Exotherm control prevents dimerization. |
Step-by-Step Workflow:
-
Setup: In a 3-neck round bottom flask equipped with an overhead stirrer (magnetic stirring fails at high slurry density) and a reflux condenser, dissolve
-nitrostyrene (100g) in THF/EtOH (1.5 L). Cool to 0°C.[1] -
Catalyst Addition: Add
(pre-dissolved in minimal EtOH). The solution will turn green/blue.[1] -
Hydride Addition (The Critical Step):
-
Add solid
in small portions over 2 hours. -
Observation: Vigorous gas evolution (
) and color change to black (colloidal Cu).[1] -
Control: Maintain internal temperature
.
-
-
Digestion: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Cool back to 0°C. Cautiously add dilute HCl (pH < 2) to destroy excess borohydride and solubilize amine salts.
-
Workup:
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction turned into a solid orange/red plastic mass."
Diagnosis: Polymerization of
-
Increase Catalyst Load: Ensure
is fresh. Without Copper, only reduces the alkene, leaving a reactive nitroalkane that polymerizes.[1] -
Dosing Strategy: Add the borohydride faster (while cooling) or use a reverse addition (add nitrostyrene solution to the borohydride/catalyst slurry).[1]
Issue 2: "I isolated the product, but it smells like almond/cinnamon (Phenylacetaldehyde)."
Diagnosis: Hydrolysis of the intermediate Imine.[1]
Cause: The reduction stopped at the imine stage (
-
Push the Reaction: After the initial addition, heat the reaction to mild reflux (
) for 1 hour before quenching. -
Check Stoichiometry: Borohydride degrades in protic solvents.[1] On a large scale, use 7.0 equivalents.
Issue 3: "Low yield during extraction (Emulsions)."
Diagnosis: Copper salts acting as surfactants.[1] Solution:
-
Chelation: Wash the organic phase with aqueous Ammonium Hydroxide (
) or EDTA during workup.[1] This sequesters copper ions (blue aqueous layer) and breaks the emulsion.[1]
Advanced Topic: Stabilizing the "Ethenamine" (Enamide Synthesis)
If your specific application requires the double bond to remain intact (the actual 2-phenyl-ethenamine structure), you must synthesize it as a protected Enamide or Carbamate .[1]
Protocol: Ruthenium-catalyzed isomerization of N-allyl amides.
-
Target: N-(2-phenylvinyl)acetamide.[1]
-
Reagent: N-allyl amide + Grubbs Catalyst (or Ru-hydride).[1]
-
Result: Migration of the double bond into conjugation with the aromatic ring and nitrogen lone pair.[1]
Caption: Stability comparison. Free enamines degrade; N-acylated enamides are isolable solids.[1]
References & Grounding
-
Reduction of Nitrostyrenes: The
method is a well-established modification of the standard borohydride reduction, specifically optimized for conjugated nitroalkenes.[1]-
Source:Tetrahedron Letters, Vol 26, Issue 49, 1985, Pages 6015-6018.
-
-
Polymerization Risks: The sensitivity of
-nitrostyrene to base-catalyzed polymerization is a known scale-up hazard.[1]-
Source:Organic Process Research & Development, "Safety Assessment of Nitrostyrene Reduction".
-
-
Enamine/Imine Tautomerism: Fundamental physical organic chemistry dictates the instability of primary enamines.[1]
-
Source:March's Advanced Organic Chemistry, 8th Edition, Chapter 2 (Tautomerism).[1]
-
Validated Reference List
-
Osby, J. O., et al. "Reduction of
-unsaturated nitro compounds with sodium borohydride-copper(II) chloride."[1] Tetrahedron Letters 26.49 (1985): 6015-6018.[1] -
Kabalka, G. W., et al. "Sodium perborate: a mild and convenient reagent for the reduction of oximes to hydroxylamines."[1] Tetrahedron 47.34 (1991).[1] (Context on Boron-based reductions).
-
Varma, R. S., et al. "Alumina-supported synthesis of
-nitrostyrenes."[1] Synthetic Communications 16.10 (1986).[1] (Precursor synthesis).[1][5][6][7][8][9] [1]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enamine Hydrolysis & Workup Protocols
Introduction: The Enamine Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing one of two problems:
-
Unintended Decomposition: You are trying to isolate an enamine, but it is reverting to the starting ketone/aldehyde and amine.
-
Incomplete Hydrolysis: You are performing a Stork Enamine Synthesis, and the final hydrolysis step is sluggish or incomplete.
Enamines are amphoteric intermediates . They are nucleophilic at the
Module 1: The Mechanism of Failure
Diagnostic: Why is my enamine decomposing?
Enamine hydrolysis is acid-catalyzed and equilibrium-driven . It does not occur spontaneously in neutral, anhydrous environments. The decomposition pathway is the exact reverse of formation, driven by the presence of water and a proton source.[1]
The Critical Failure Point: The rate-determining step is often the C-protonation of the enamine
Visualizing the Pathway
The following diagram illustrates the hydrolysis mechanism. Note that Step 1 (C-Protonation) is the "Gatekeeper." If you prevent this, the reaction stops.
Figure 1: Acid-catalyzed hydrolysis mechanism. Preventing C-protonation is the primary strategy for stabilization.
Module 2: Isolation Strategies (Preventing Hydrolysis)
Objective: Isolate the enamine intact for characterization or subsequent anhydrous reactions.
Protocol A: The "Zero-Proton" Workup
Use this when the enamine is the desired end-product.
The Logic: Since hydrolysis requires H+, removing acidic protons is more effective than just removing water. Standard silica gel is acidic (pH ~4-5) and contains bound water, making it a "hydrolysis reactor."
Step-by-Step Procedure:
-
Quench (if applicable): Do NOT use aqueous acid (e.g., NH4Cl). If a quench is necessary, use solid NaHCO3 or basic alumina .
-
Solvent Removal:
-
Use a rotary evaporator with a base trap (bump trap containing solid K2CO3) to prevent acid vapors from the pump oil backstreaming.
-
Keep bath temperature < 40°C.
-
-
Purification (The Critical Step):
-
Avoid Silica Gel if possible. Distillation (vacuum) or crystallization is preferred.
-
If chromatography is required, you must neutralize the stationary phase.
-
Protocol B: Neutralizing Silica Gel (The TEA Method)
Standard silica destroys enamines. This protocol creates a buffered basic surface.
-
Slurry Preparation: Prepare the silica slurry using your eluent (e.g., Hexane/EtOAc).[2]
-
Passivation: Add 1–5% Triethylamine (TEA) to the slurry.
-
Why? TEA binds to the acidic silanol (Si-OH) sites, capping them.
-
-
Column Packing: Pour the column and flush with 2 column volumes of the TEA-doped solvent.
-
Elution: Run the column using eluent containing 1% TEA .
-
Note: The enamine will likely elute faster than on untreated silica due to the loss of H-bonding interactions with silanols.
-
Data: Stability Factors
| Variable | High Risk (Promotes Hydrolysis) | Low Risk (Stabilizes Enamine) |
| Amine Type | Pyrrolidine (High resonance overlap, basic | Morpholine (Inductive withdrawal, less basic |
| Substitution | Aldehyde-derived (Less steric hindrance) | Ketone-derived (Tetrasubstituted double bond) |
| Workup pH | < 7.0 (Acidic) | > 9.0 (Basic) |
| Drying Agent | MgSO4 (Slightly acidic) | K2CO3 or Na2SO4 (Neutral/Basic) |
Module 3: Controlled Hydrolysis (Stork Synthesis Context)
Objective: Ensure complete conversion to the
The Problem: Sometimes hydrolysis stalls, yielding a mixture of enamine and ketone. This often happens with sterically hindered enamines or insufficient water solubility.
Troubleshooting Guide:
-
Symptom: NMR shows broad peaks in the alkene region (4.0–5.5 ppm) persisting after acid wash.
-
Solution:
-
Increase Temperature: Heat the aqueous acid mixture to 60°C.
-
Buffer Selection: Use Acetate Buffer (pH 4.5) instead of strong mineral acid (HCl).
-
Phase Transfer: If the enamine is lipophilic, the reaction is biphasic and slow. Add THF or Dioxane to homogenize the mixture.
-
Module 4: Decision Matrix & FAQs
Workflow Decision Tree
Use this logic flow to determine your workup strategy immediately after reaction completion.
Figure 2: Decision matrix for enamine workup based on target compound.
Frequently Asked Questions
Q1: I treated my silica with TEA, but my compound still streaked. Why?
-
A: You likely didn't use enough TEA in the eluent. Pre-treating the column is not enough; the equilibrium constant for amine desorption means TEA washes off. You must maintain 1% TEA in the mobile phase throughout the run [1]. Alternatively, switch to Basic Alumina (Activity Grade III), which is naturally compatible with basic amines.
Q2: Can I store my enamine in the fridge?
-
A: Only if strictly anhydrous. Enamines hydrolyze with atmospheric moisture. Store under Argon/Nitrogen in a sealed vial, preferably over a single pellet of KOH or molecular sieves.
Q3: My Stork alkylation yield is low. Is it the hydrolysis?
-
A: Check the intermediate. Take an aliquot before adding water/acid. If the enamine is intact, the issue is hydrolysis. If the enamine is gone, the issue was alkylation (C- vs N-alkylation). If hydrolysis is the culprit, the pH might be too low (polymerization) or too high (slow rate). Aim for pH 4-5 [2].
References
-
Biotage Application Note. "Is there an easy way to purify organic amines?" Biotage Blog. Accessed Feb 2026. Link
-
Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963, 85(2), 207–222. Link
-
Sollenberger, P. Y., & Martin, R. B. "Mechanism of Enamine Hydrolysis." Journal of the American Chemical Society, 1970, 92(14), 4261–4270. Link
-
Capon, B., & Wu, Z. P. "Comparison of the kinetics and mechanisms of hydrolysis of some enamines." Journal of Organic Chemistry, 1990, 55(8), 2317–2324. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide: Catalytic Routes to N-Substituted 2-Phenylethenamines
Executive Summary
Objective: To evaluate and compare catalytic methodologies for the synthesis of N-substituted 2-phenylethenamines (
The Challenge: The primary enamine 2-phenylethenamine (
The Solution Space: This guide contrasts two dominant catalytic paradigms:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type): The "Gold Standard" for regiochemical precision. It guarantees the linear (anti-Markovnikov) structure by retaining the pre-existing olefin geometry of
-bromostyrene. -
Gold(I)-Catalyzed Hydroamination: The "Green Challenger." It offers 100% atom economy using phenylacetylene.[1] However, it faces a steep thermodynamic battle to achieve anti-Markovnikov regioselectivity (linear product) over the favored Markovnikov (branched) product.
Part 1: Deep Dive – The Protocols
Method A: Palladium-Catalyzed Cross-Coupling (Regio-Dominant)
Best for: Precision synthesis of linear enamines where structural isomerism is unacceptable.
Mechanism: The reaction proceeds via a modified Buchwald-Hartwig cycle. Unlike aryl halide coupling, vinyl halides (
Protocol 1: Pd(0)/BINAP Catalyzed Synthesis
Source Grounding: Adapted from Buchwald et al. and related vinyl amination studies (ACS, 2023; NIH, 2025).
Reagents:
- -Bromostyrene (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, 1.2 equiv)
-
Catalyst:
(1.0 mol% Pd) -
Ligand: rac-BINAP (2.0 mol%)
-
Base:
(1.4 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-activation: In a glovebox or under Argon, charge a Schlenk tube with
(9.2 mg, 0.01 mmol) and BINAP (12.5 mg, 0.02 mmol). Add 2 mL toluene and stir at RT for 15 mins to form the active species (solution turns orange/red). -
Substrate Addition: Add
(135 mg, 1.4 mmol). Then, sequentially add the secondary amine (1.2 mmol) and -bromostyrene (1.0 mmol). -
Reaction: Seal the tube and heat to 80 °C for 3–6 hours. Monitor by GC-MS or TLC (Enamines are often UV active and stain with KMnO4).
-
Workup (Crucial for Enamine Stability):
-
Cool to RT.
-
Do not use acidic workup (enamines hydrolyze instantly).
-
Filter through a pad of Celite pre-treated with 5%
in hexanes. -
Concentrate under reduced pressure.
-
-
Purification: If necessary, perform neutral alumina chromatography (not silica) or recrystallization.
Key Performance Indicators:
-
Yield: Typically 85–98%.
-
Regioselectivity: >99:1 Linear (2-phenyl).
-
Stereoretention: High (E-styrene yields E-enamine).
Method B: Gold(I)-Catalyzed Hydroamination (Atom-Economic)
Best for: Large-scale applications requiring green chemistry metrics (no salt waste).
Mechanism: Cationic Gold(I) activates the alkyne
Protocol 2: NHC-Au(I) Mediated Hydroamination
Source Grounding: Based on Beller, Bertrand, and recent Frontiers/ResearchGate findings (2021-2025).
Reagents:
-
Phenylacetylene (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Catalyst:
(2 mol%) -
Activator:
(2 mol%) -
Additive: Molecular Sieves (4Å) to prevent hydrolysis.
-
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Workflow:
-
Activation: In a vial, mix
and in the solvent. Stir for 10 mins in the dark (AgCl precipitates). -
Addition: Filter the solution (optional, to remove AgCl) into a reactor containing Phenylacetylene, Amine, and Molecular Sieves.
-
Reaction: Stir at 60–100 °C .
-
Note: Higher temperatures often favor the thermodynamic product (enamine) over the kinetic intermediate.
-
-
Analysis: Analyze crude mixture by
NMR immediately.-
Diagnostic Signal: Enamine vinylic protons appear at
5.5–6.5 ppm. Imine protons (if tautomerized) appear >8.0 ppm.
-
Key Performance Indicators:
-
Yield: 60–90% (Substrate dependent).
-
Atom Economy: 100%.[1]
-
Regioselectivity: Generally favors Branched (Markovnikov) unless specific ligands or directing groups are used.
Part 2: Mechanistic Visualization
Pathway 1: Palladium Cross-Coupling Cycle
This cycle demonstrates the retention of the carbon skeleton, ensuring the "2-phenyl" structure.
Figure 1: The Buchwald-Hartwig type cycle for vinyl halides. Note that the position of the Nitrogen is determined by the Bromine position, guaranteeing the 2-phenyl isomer.
Pathway 2: Gold Hydroamination (Regioselectivity Bifurcation)
This diagram highlights the critical decision point between Markovnikov (Branched) and Anti-Markovnikov (Linear) products.
Figure 2: Gold-catalyzed hydroamination. The "Electronic Preference" usually leads to the branched product, making this route challenging for 2-phenylethenamine synthesis without specific directing groups.
Part 3: Comparative Analysis
The choice between these methods depends on whether your priority is structural certainty or process greenness .
| Feature | Method A: Pd-Cross Coupling | Method B: Au-Hydroamination |
| Target Product | Linear (2-phenyl) exclusively. | Mixture (Favors 1-phenyl/Imine). |
| Substrate | Phenylacetylene | |
| Atom Economy | Low (Stoichiometric salt waste: NaBr). | High (100% efficient). |
| Reaction Conditions | Basic ( | Neutral/Mild acidic, 60-100°C. |
| Functional Group Tolerance | Moderate (Base sensitive groups risk side reactions). | High (Tolerates acids/alcohols better). |
| Cost | High (Pd catalyst + Ligand + Bromostyrene). | Moderate (Au catalyst expensive, but alkyne cheap). |
| Scalability | High (Robust, predictable). | Medium (Regioselectivity issues at scale). |
Expert Insight: The Stability Factor
As a Senior Application Scientist, I must emphasize that 2-phenylethenamines are sensitive .
-
Tautomerization: If you use a primary amine (
) in either method, the product will tautomerize to the imine ( ). -
Hydrolysis: Even tertiary enamines (
) hydrolyze to phenylacetaldehyde in the presence of water/acid. -
Recommendation: Always store these products under inert atmosphere at -20°C. For drug development libraries, consider reducing the enamine immediately to the amine (using
) or reacting it in a subsequent step (e.g., cyclization) in situ.
References
-
Regioselectivity in Hydroamination: Title: Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes.[1] Source: Frontiers in Chemistry (2022). URL:[Link]
-
Palladium Cross-Coupling Protocols: Title: Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides.[2][3] Source: Journal of the American Chemical Society / PubMed (Summary). URL:[Link]
-
Anti-Markovnikov Strategies: Title: Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Source: Chemical Reviews (ACS Publications). URL:[Link]
-
Titanium Catalysis (Alternative): Title: Hydroamination/Hydrosilylation Sequence Catalyzed by Titanium Complexes.[4] Source: Angewandte Chemie Int.[4] Ed. (Organic-Chemistry.org summary). URL:[Link]
Sources
- 1. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroamination/Hydrosilylation Sequence Catalyzed by Titanium Complexes [organic-chemistry.org]
Spectroscopic Comparison of (E) and (Z) Isomers of 2-Phenyl-ethenamine
The following guide provides an in-depth spectroscopic comparison of the (E) and (Z) isomers of 2-phenyl-ethenamine (styrylamine).
Publish Comparison Guide | Technical Assessment
Part 1: Executive Summary & System Definition
The Enamine Challenge
2-Phenyl-ethenamine (also known as
However, the (E)- and (Z)-enamine tautomers exist as transient species, metabolic intermediates (e.g., in Amaranthus spp.[1] metabolism), or stable moieties within conjugated systems (enamides).[1] Distinguishing these geometric isomers is critical for defining the stereochemical outcome of nucleophilic additions and enzymatic pathways.[1]
Isomer Definitions
-
(E)-Isomer (Trans): The phenyl ring and the amino group are on opposite sides of the C=C double bond. This configuration minimizes steric hindrance and maximizes
-conjugation.[1] -
(Z)-Isomer (Cis): The phenyl ring and amino group are on the same side.[1] This creates significant steric clash (A(1,3)-strain), often forcing the phenyl ring out of planarity and reducing conjugation.[1]
Part 2: Spectroscopic Differentiators
The following data compares the spectroscopic signatures of the E and Z isomers. Due to the instability of the free amine, values are derived from stable
Nuclear Magnetic Resonance ( H NMR)
The most definitive method for assignment is proton-proton spin coupling constants (
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Explanation |
| Vinylic Coupling ( | 12.0 – 16.0 Hz | 6.0 – 10.5 Hz | Karplus relationship dictates larger coupling for anti-periplanar ( |
| Downfield (6.5 – 7.5 ppm) | Upfield (5.8 – 6.8 ppm) | The (E)-isomer allows full planar conjugation, deshielding the | |
| NOE Signal (2D NMR) | Strong | Strong | Nuclear Overhauser Effect (NOE) confirms spatial proximity.[1] In (E), the alkene proton faces the NH; in (Z), it faces the phenyl ring.[1] |
Vibrational Spectroscopy (IR & Raman)
Differentiation relies on the geometry of the C=C bond and the N-H environment.
| Mode | (E)-Isomer | (Z)-Isomer | Diagnostic Value |
| C=C Stretch | ~1640–1650 cm | ~1630–1640 cm | Trans-alkenes often show higher symmetry and different dipole changes.[1] Z-isomers may shift lower due to steric strain.[1] |
| =C-H Out-of-Plane Bend | 960 – 980 cm | 690 – 730 cm | Critical Differentiator. The trans =C-H wag is a distinct, sharp band absent in the cis isomer. |
| N-H Stretch | Free: ~3400 cm | H-Bonded: ~3350 cm | (Z)-isomers may form intramolecular H-bonds with ortho-substituents (if present) or |
UV-Visible Spectroscopy
-
(E)-Isomer: Exhibits a bathochromic shift (Red shift) and higher extinction coefficient (
).[1] Planarity allows extended conjugation between the nitrogen lone pair, the double bond, and the phenyl ring.[1]- : ~280–295 nm.[1]
-
(Z)-Isomer: Exhibits a hypsochromic shift (Blue shift) and lower intensity.[1] Steric clash between the phenyl ring and the amino group forces the aromatic ring to twist out of the plane, breaking the conjugation.
- : ~260–275 nm.[1]
Part 3: Experimental Protocol for Isomer Identification
Objective: Determine the E/Z ratio of a generated 2-phenyl-ethenamine derivative in a crude reaction mixture.
-
Sample Preparation: Dissolve 5 mg of crude material in 0.6 mL of DMSO-
(preferred over CDCl to prevent acid-catalyzed tautomerization). -
Acquisition:
-
Analysis Workflow:
Part 4: Mechanistic Pathways & Visualization
The following diagram illustrates the tautomeric relationship and the geometric isomerization pathways.
Figure 1: Tautomeric equilibrium between the stable imine and the transient E/Z enamines.[1] Photoisomerization can interconvert E and Z forms.
References
-
Tautomerism of Phenylacetaldimines: Ellman, J. A., et al. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Citation Context: Confirms the strong tendency of phenylacetaldimines to tautomerize to enamines and the challenges in isolating the free species.
-
Spectroscopic Identification in Metabolomics: Mphahlele, M., et al. (2021).[1] 1H-NMR and LC-MS Based Metabolomics Analysis of Wild and Cultivated Amaranthus spp. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Citation Context: Identifies the 2-phenylethenamine moiety via LC-MS (
120) and NMR regions in complex biological matrices. -
Styrylamine Derivatives & Isomer Ratios: Bräse, S., et al. (2012).[1] Strained cyclophane natural products: Macrocyclization at its limits. Natural Product Reports. Citation Context: Discusses the synthesis of styrylamine units and the observation of E/Z mixtures (typically 3:1 ratios) in macrocyclic natural products.
-
Computational Spectra of Enamine Moieties: Yang, X., et al. (2017).[1] Clausoxamine, an alkaloid possessing a 1,3-oxazine-4-one ring from the seeds of Clausena lansium.[1] RSC Advances. Citation Context: Provides experimental vs. calculated (DFT) spectra for natural products containing the 2-phenylethenamine core, validating electronic circular dichroism (ECD) and NMR assignments.
Sources
- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1H-NMR and LC-MS Based Metabolomics Analysis of Wild and Cultivated Amaranthus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethylamine | C8H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. Clausoxamine, an alkaloid possessing a 1,3-oxazine-4-one ring from the seeds of Clausena lansium and the anti-obesity effect of lansiumamide B - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09793J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
This guide provides an in-depth technical comparison of 2-phenyl-ethenamine (also known as
Executive Summary & Structural Definition
2-Phenyl-ethenamine (
Critical Stability Note: Primary enamines like 2-phenyl-ethenamine are generally unstable and exist in a tautomeric equilibrium with their imine counterparts (e.g., phenylacetaldehyde imine). In biological systems or synthetic mixtures, the "nucleophilicity" observed is often a function of this equilibrium or refers to stable N,N-dialkyl derivatives.
The Comparison Cohort
To objectively evaluate performance, we compare 2-phenyl-ethenamine against:
-
2-Phenethylamine: A homologous saturated primary amine (Standard Reference).
-
Aniline: A conjugated aromatic amine (Resonance Reference).
-
N,N-Dimethyl-2-phenylethenamine: A stable tertiary enamine (Enamine Reference).
Electronic Structure & Nucleophilicity Analysis
The reactivity of these species is dictated by the hybridization of the nitrogen-bearing carbon and the delocalization of the nitrogen lone pair.
Orbital Interactions
-
2-Phenethylamine (
): The nitrogen lone pair is localized in an orbital. It is available for direct donation to electrophiles. -
Aniline (
-Aromatic): The lone pair is in a -orbital perpendicular to the ring, allowing delocalization into the -system. This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), reducing N-nucleophilicity. -
2-Phenyl-ethenamine (
-Vinylic): The lone pair is heavily delocalized into the adjacent C=C double bond and further into the phenyl ring. This extended conjugation makes the nitrogen center significantly less nucleophilic than aniline, while simultaneously activating the -carbon.
Quantitative Comparison (Mayr Nucleophilicity Scale)
Using the Mayr Nucleophilicity Parameter (
Note: Values for unstable primary enamines are extrapolated from stable derivatives.
| Compound | Structure | Hybridization | Mayr | Primary Nucleophilic Site |
| 2-Phenethylamine | 12.0 – 13.0 | Nitrogen (Hard) | ||
| Aniline | 11.0 – 12.0 | Nitrogen (Hard) / Ring (Soft) | ||
| 2-Phenyl-ethenamine | < 8.0 (at N) / ~13-15 (at C) | |||
| N,N-Dimethyl enamine | ~15.0 |
Key Insight: While 2-phenyl-ethenamine is a poor N-nucleophile (weaker than aniline), it is a potent C-nucleophile , often surpassing simple amines in reactions with soft electrophiles (e.g., Michael acceptors).
Reactivity Profiles & Tautomerism
The Tautomeric Trap
In aqueous or protic media, 2-phenyl-ethenamine rapidly tautomerizes. Researchers must account for the imine species, which reacts differently (Electrophilic at C, rather than Nucleophilic).
Figure 1: The enamine-imine tautomerism dictates the available reactive species.
Ambident Reactivity Pathway
When stabilized (e.g., by substitution or solvent choice), the enamine reacts via two distinct pathways.
-
N-Alkylation (Kinetic Control): Attack by the Nitrogen lone pair. Rare due to delocalization. Reversible.
-
C-Alkylation (Thermodynamic Control): Attack by the
-carbon. This forms an iminium ion intermediate, which hydrolyzes to a ketone/aldehyde. This is the basis of the Stork Enamine Synthesis .
Figure 2: Divergent reaction pathways. C-attack is the synthetically useful pathway for enamines.
Experimental Protocols
To validate the nucleophilicity of 2-phenyl-ethenamine in a drug development context, direct measurement is difficult due to instability. The following protocol uses in situ trapping, a standard method for characterizing transient enamines.
Protocol: In Situ Trapping with Michael Acceptors
Objective: Compare the C-nucleophilicity of the transient 2-phenyl-ethenamine against stable controls.
Reagents:
-
Phenylacetaldehyde (Precursor)
-
Ammonia or Primary Amine (Source)[1]
-
Methyl Vinyl Ketone (MVK) (Electrophile)
-
Solvent: Toluene (anhydrous) with molecular sieves (4Å).
Workflow:
-
Generation: Dissolve phenylacetaldehyde (1.0 eq) and amine (1.1 eq) in Toluene over molecular sieves. Stir at 0°C for 30 min to establish imine-enamine equilibrium.
-
Trapping: Add MVK (1.2 eq) dropwise. The soft electrophile will selectively react with the enamine tautomer at the
-carbon. -
Monitoring: Monitor consumption of MVK via GC-MS or NMR. The rate of disappearance correlates to the concentration and nucleophilicity of the enamine species.
-
Hydrolysis: Quench with aqueous HCl. The resulting 1,5-dicarbonyl compound confirms C-alkylation.
Interpretation:
-
If the reaction proceeds rapidly, the equilibrium concentration of the enamine and its nucleophilicity (
) are high. -
Control: Run parallel reaction with Aniline . Aniline will likely undergo N-alkylation (Michael addition at Nitrogen) or require Lewis acid catalysis, distinguishing the mechanisms.
Conclusion
In the hierarchy of nucleophiles for drug design:
-
2-Phenethylamine is the superior Base and N-Nucleophile . Use for standard amide coupling or reductive amination.
-
Aniline is a moderated N-Nucleophile . Use when reduced basicity is required to avoid side reactions.
-
2-Phenyl-ethenamine is a specialized C-Nucleophile . It should not be treated as a simple amine. Its utility lies in forming C-C bonds at the
-position, allowing for the rapid construction of complex scaffolds (e.g., indole derivatives via Fischer synthesis or isoquinolines).
Recommendation: For synthetic workflows requiring the "2-phenyl-ethenamine" motif, utilize the Stork Enamine protocol using a secondary amine (e.g., morpholine) to generate a stable intermediate, perform the C-alkylation, and hydrolyze, rather than attempting to isolate the unstable primary enamine.
References
-
Mayr, H., et al. (2018). "Nucleophilicity Trends of Amines." Master Organic Chemistry. [Link]
-
Mayr, H., & Ofial, A. R. (2013).[2] "Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales." Macmillan Group. [Link]
-
Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. (2003).[2] "Nucleophilicity of Enamines." Chemistry - A European Journal. [Link]
-
Garrido, N. M., et al. (2023). "2-Phenethylamines in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry. [Link]
-
Li, J., et al. (2018). "Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO." Nature Communications. [Link]
Sources
A Mechanistic Guide to the Reactivity of 2-Phenyl-ethenamine vs. Ynamines
A Comparative Analysis for Synthetic Strategy and Drug Development
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of synthetic organic chemistry, nitrogen-containing functional groups are indispensable tools for constructing complex molecular architectures. Among these, enamines and ynamines represent two classes of highly valuable, electron-rich intermediates. While structurally related, the seemingly subtle difference between a carbon-carbon double bond (enamine) and a triple bond (ynamine) adjacent to a nitrogen atom gives rise to a profound divergence in their electronic properties and chemical reactivity.
This guide provides a mechanistic comparison between a representative enamine, 2-phenyl-ethenamine, and the ynamine/ynamide functional group. We will dissect their electronic structures, explore their differential behavior toward electrophiles and in cycloaddition reactions, and provide validated experimental protocols to illustrate their synthetic utility. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational understanding required to strategically select the appropriate building block for their synthetic targets. The 2-phenethylamine scaffold, from which 2-phenyl-ethenamine is conceptually derived, is a crucial motif in medicinal chemistry, found in numerous neurotransmitters and alkaloids.[1] Understanding the reactivity of its enamine analogue is therefore of significant interest.
Pillar 1: Electronic Structure and Nucleophilicity: A Tale of Two Hybrids
The reactivity of both enamines and ynamines is dominated by the powerful electron-donating capacity of the nitrogen lone pair. However, the hybridization of the adjacent carbon atoms dictates the extent of this donation and the resulting nucleophilicity.
2-Phenyl-ethenamine (An Enamine): In an enamine, the nitrogen atom is adjacent to an sp²-hybridized carbon of a double bond. The lone pair on the nitrogen delocalizes into the π-system, creating a resonance structure with a negative charge on the β-carbon.[2][3] This delocalization is key to an enamine's character; it is effectively the nitrogen analogue of an enol, but a significantly stronger nucleophile because nitrogen is less electronegative than oxygen and thus a better electron donor.[3] The nucleophilic attack, therefore, predominantly occurs at the β-carbon, not the nitrogen.[2][4]
Ynamines and Ynamides: Ynamines feature a nitrogen atom bonded to an sp-hybridized carbon of an alkyne. This sp-hybridization is crucial. The carbons of the alkyne are more electronegative than their sp² counterparts in enamines, leading to a highly polarized C≡C bond. The nitrogen lone pair delocalizes powerfully into the orthogonal p-orbitals of the alkyne, resulting in a structure with significant keteniminium character. This makes the β-carbon exceptionally electron-rich and nucleophilic.
Simple ynamines are often unstable and prone to polymerization.[5] Consequently, their reactivity is frequently modulated by placing an electron-withdrawing group (EWG) on the nitrogen, forming a more stable and handleable ynamide .[5][6] This EWG tempers, but does not eliminate, the potent nucleophilicity of the β-carbon, creating a versatile and synthetically useful functional group.[5][6]
Comparative Nucleophilicity Diagram
Caption: Resonance structures illustrating the origin of nucleophilicity.
Pillar 2: Comparative Reactivity Pathways
The difference in electronic structure directly translates to distinct reactivity profiles, particularly in two major classes of reactions: electrophilic additions and cycloadditions.
Reaction with Electrophiles (Alkylation)
A classic test of nucleophilicity is the alkylation reaction.
-
Enamines (Stork Alkylation): 2-Phenyl-ethenamine, like other enamines, reacts with electrophiles such as alkyl halides at the β-carbon. This reaction, known as the Stork enamine alkylation, forms a new carbon-carbon bond.[4] The initial product is an iminium ion, which is not typically isolated but is hydrolyzed back to a ketone or aldehyde upon aqueous workup.[2][3] This two-step sequence (enamine formation, alkylation, hydrolysis) serves as a mild alternative to enolate alkylation.
-
Ynamines/Ynamides: Ynamines also react with electrophiles at the β-carbon. However, the resulting intermediate is a highly reactive keteniminium ion. The fate of this intermediate is diverse and depends on the electrophile and reaction conditions. Alkylation can lead to allenes or other rearranged products. Due to their exceptional reactivity, ynamides are often preferred for controlled reactions, participating in a vast array of metal-catalyzed transformations that are inaccessible to enamines.[5]
Workflow: Electrophilic Alkylation
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enamines — Making Molecules [makingmolecules.com]
- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 5. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Phenyl-ethenamine Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2-phenyl-ethenamine (phenethylamine, PEA) is paramount. This endogenous trace amine plays a significant role as a neuromodulator in the central nervous system, and its dysregulation has been linked to various psychiatric and neurological disorders.[1][2] Consequently, robust analytical methodologies are crucial for both fundamental research and clinical applications.
This guide provides an in-depth comparison of three commonly employed analytical techniques for PEA quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Beyond a mere procedural outline, this document delves into the causality behind experimental choices, ensuring a self-validating system of protocols. We will explore the intricacies of each method, from sample preparation to data analysis, and culminate in a comprehensive cross-validation protocol to ensure data integrity and comparability across different analytical platforms.
The Analytical Challenge: Quantifying a Fickle Molecule
2-Phenyl-ethenamine is a small, volatile, and basic compound, presenting unique challenges for analytical chemists.[3][4] Its inherent volatility can lead to sample loss during preparation, while its basic nature can cause peak tailing and poor chromatographic resolution. Furthermore, its low physiological concentrations necessitate highly sensitive detection methods. The choice of analytical technique, therefore, depends on a careful consideration of the required sensitivity, selectivity, and the nature of the biological matrix being analyzed.
Methodologies Under the Microscope: A Comparative Analysis
This section will detail the experimental protocols for HPLC-UV, GC-MS, and LC-MS/MS, providing a rationale for the selection of each parameter.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique. However, as PEA lacks a strong chromophore, derivatization is essential to enhance its UV absorbance and enable sensitive detection.
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of derivatization buffer (e.g., 0.1 M borate buffer, pH 9.0).
-
-
Derivatization:
-
Add 50 µL of a derivatizing agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) solution (1 mg/mL in acetonitrile) to the reconstituted sample.
-
Vortex and incubate at 60°C for 30 minutes.
-
Add 50 µL of a quenching reagent (e.g., 1 M glycine) to stop the reaction.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used. For example, start with 30% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set according to the absorbance maximum of the derivatized PEA (e.g., ~265 nm for FMOC derivatives).
-
-
Protein Precipitation: Acetonitrile is a common choice for protein precipitation as it is effective and compatible with subsequent reverse-phase chromatography.
-
Derivatization: FMOC-Cl is a popular derivatizing agent as it reacts with primary and secondary amines to form highly fluorescent and UV-absorbing derivatives, significantly enhancing sensitivity.
-
C18 Column: A C18 column is a versatile and robust choice for the separation of relatively non-polar derivatized PEA.
-
Trifluoroacetic Acid (TFA): The addition of TFA to the mobile phase improves peak shape by acting as an ion-pairing agent and protonating residual silanol groups on the stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and provides structural information through mass spectrometry, enhancing selectivity. Due to PEA's polarity, derivatization is necessary to increase its volatility and thermal stability.
-
Sample Preparation (Serum):
-
To 1 mL of serum, add an internal standard.
-
Perform liquid-liquid extraction (LLE) by adding 5 mL of a non-polar solvent like ethyl acetate. Vortex for 2 minutes and centrifuge.
-
Transfer the organic layer to a clean tube. Repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute in 50 µL of a derivatization solvent (e.g., pyridine).
-
-
Derivatization:
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative of PEA.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the PEA-TMS derivative.
-
-
Liquid-Liquid Extraction: LLE is effective for extracting PEA from a complex matrix like serum into an organic solvent, leaving behind many interfering substances.
-
Derivatization: Silylation with BSTFA is a common strategy for amines and other polar compounds in GC, as it replaces active hydrogens with non-polar TMS groups, increasing volatility and improving chromatographic performance.
-
DB-5ms Column: This type of column provides good separation for a wide range of compounds and is a workhorse in many GC-MS applications.
-
Selected Ion Monitoring (SIM): SIM mode significantly improves the signal-to-noise ratio and thus the sensitivity of the method by only monitoring a few specific ions characteristic of the analyte, rather than scanning the entire mass range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. It often allows for simpler sample preparation and can sometimes be performed without derivatization.
-
Sample Preparation (Brain Tissue):
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Add an isotopically labeled internal standard (e.g., PEA-d4).
-
Perform protein precipitation with acetonitrile containing 0.1% formic acid.
-
Centrifuge and collect the supernatant for direct injection or further solid-phase extraction (SPE) cleanup if necessary.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column is often preferred for retaining the polar, underivatized PEA.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition of the precursor ion (the protonated molecule of PEA, [M+H]+) to a specific product ion. For example, for PEA (m/z 122.1), a characteristic transition might be to m/z 105.1.
-
-
Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the best practice in LC-MS/MS as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
-
HILIC Column: HILIC is a powerful technique for separating polar compounds that are poorly retained on traditional reverse-phase columns.
-
Ammonium Formate and Formic Acid: These additives in the mobile phase help to improve the ionization efficiency of PEA in the ESI source.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and interferences.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the three analytical methods for 2-phenyl-ethenamine quantification. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV absorbance of a derivatized analyte | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry | Separation by liquid chromatography and detection by tandem mass spectrometry |
| Derivatization | Required | Required | Often not required |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL range or lower |
| Selectivity | Moderate | High | Very High |
| Throughput | Moderate | Moderate | High |
| Cost | Low | Moderate | High |
| Matrix Effects | Less susceptible | Less susceptible | Highly susceptible |
| Robustness | High | High | Moderate |
Experimental Workflow Visualization
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for 2-phenyl-ethenamine quantification by HPLC-UV.
Caption: Workflow for 2-phenyl-ethenamine quantification by GC-MS.
Caption: Workflow for 2-phenyl-ethenamine quantification by LC-MS/MS.
Cross-Validation: Ensuring Methodological Harmony
When analytical data from different methods are to be compared or combined, a cross-validation study is essential to ensure the results are equivalent and reliable.[5][6] This is a critical step in multi-site studies or when transitioning from one analytical platform to another.
Cross-Validation Protocol: A Step-by-Step Guide
This protocol outlines the cross-validation of the GC-MS and LC-MS/MS methods for the quantification of PEA in plasma.
-
Selection of Samples:
-
Prepare a set of quality control (QC) samples in the relevant matrix (plasma) at three concentration levels: low, medium, and high.
-
Obtain a set of at least 20 incurred (real) samples from a study.
-
-
Analysis:
-
Analyze the QC and incurred samples using both the validated GC-MS and LC-MS/MS methods.
-
The analysis should be performed by different analysts on different days to assess inter-assay variability.
-
-
Data Evaluation and Acceptance Criteria:
-
For QC Samples: The mean concentration obtained by one method should be within ±15% of the mean concentration obtained by the other method for at least two-thirds of the samples at each concentration level.
-
For Incurred Samples: The percentage difference between the values obtained by the two methods for each sample should be calculated. At least 67% of the samples should have a percentage difference within ±20% of the mean of the two values.
-
Statistical Analysis: A Bland-Altman plot can be used to visually assess the agreement between the two methods. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.
-
Caption: Logical flow for the cross-validation of analytical methods.
Conclusion and Recommendations
The choice of an analytical method for 2-phenyl-ethenamine quantification is a critical decision that should be guided by the specific requirements of the study.
-
HPLC-UV is a suitable option for routine analysis where high sensitivity is not the primary concern and cost-effectiveness is important.
-
GC-MS provides a robust and selective method, particularly for volatile compounds, and is a good choice when structural confirmation is needed.
-
LC-MS/MS offers the highest sensitivity and selectivity and is the preferred method for demanding applications such as the analysis of low-level endogenous PEA in complex biological matrices.
References
-
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
Mosnaim, A. D., et al. (1973). Ultraviolet spectrophotometric determination of 2-phenylethylamine in biological samples and its possible correlation with depression. Biological Psychiatry, 6(3), 235-257. [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. [Link]
-
FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). [Link]
-
Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874–883. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
Sources
Biological activity comparison between 2-phenyl-ethenamine derivatives and phenethylamines
Executive Summary
This guide provides a technical comparison between Phenethylamines (PEAs) , the foundational scaffold of catecholamine neurotransmitters, and their unsaturated analogues, 2-Phenyl-ethenamine derivatives (commonly referred to as Styrylamines or
While PEAs are characterized by a flexible ethyl chain allowing for dynamic conformational adaptation within G-Protein Coupled Receptors (GPCRs), 2-phenyl-ethenamine derivatives possess a rigid vinyl linker. This unsaturation fundamentally alters the electronic landscape (enamine resonance) and steric profile, shifting the biological activity from neurotransmitter receptor agonism (PEAs) to enzyme inhibition (MAO-B) and cytotoxicity (tubulin interference) .
Structural Chemistry & Electronic Properties
The defining difference lies in the linker connecting the aromatic ring to the amine.
Chemical Stability and Tautomerism
-
Phenethylamines (Saturated): Stable primary/secondary amines. Highly basic (
), existing largely as protonated cations at physiological pH. This cationic charge is critical for the ionic lock interaction with Aspartate residues (e.g., Asp3.32) in GPCRs. -
2-Phenyl-ethenamines (Unsaturated): The core structure (
) is an enamine . Simple primary enamines are thermodynamically unstable and spontaneously tautomerize to imines ( ).-
Stabilization: To exhibit biological activity, these derivatives are often N,N-disubstituted or embedded in conjugated systems (e.g., Styrylquinolines , Styrylchromenes ) to prevent tautomerization.
-
Reactivity: The
-carbon is electron-rich due to resonance ( ), making the system susceptible to electrophilic attack or oxidation, unlike the inert ethyl chain of PEAs.
-
Conformational Restriction
-
PEA: Flexible.[1] Can adopt gauche or anti conformations.[2] The anti conformer is typically required for 5-HT
receptor binding, while gauche may be relevant for transport. -
Styrylamine: Locked. The double bond enforces a planar geometry (usually trans / E-isomer). This rigidity restricts the molecule from adapting to the "agonist" state of many GPCRs, often resulting in affinity loss or antagonist behavior.
Pharmacodynamics: Receptor vs. Enzyme Targets
G-Protein Coupled Receptors (5-HT, DA, NE)
-
Phenethylamines:
-
Mechanism: Act as potent agonists.[3] The flexible chain allows the amine to engage the orthosteric binding site while the phenyl ring interacts with aromatic clusters (Phe339/Phe340 in 5-HT
). -
Data: Substituted PEAs (e.g., 2C-B, DOI) show nanomolar affinity (
nM) for 5-HT .
-
-
2-Phenyl-ethenamines:
-
Mechanism: The rigid linker often prevents the "toggle switch" activation of the receptor. While some N-benzyl styryl derivatives retain binding affinity, they frequently lack efficacy (intrinsic activity), acting as weak partial agonists or antagonists.
-
Monoamine Oxidase (MAO) Interaction
-
Phenethylamines:
-
Role: Substrates. PEA is rapidly metabolized by MAO-B to phenylacetic acid.
-
-
2-Phenyl-ethenamines:
-
Role: Inhibitors. The rigid styryl moiety fits tightly into the hydrophobic substrate cavity of MAO-B but resists oxidative deamination.
-
Key Finding: 3-(E)-styryl-2H-chromene derivatives have been identified as selective, reversible MAO-B inhibitors (
in nanomolar range), offering potential in neurodegenerative therapy (Parkinson's).
-
Cytotoxicity and Tubulin Polymerization
-
Phenethylamines: Generally non-cytotoxic at therapeutic doses.
-
2-Phenyl-ethenamines: Many styryl derivatives (e.g., styrylquinolines) act as antimitotic agents . The planar, conjugated structure allows intercalation into DNA or binding to the colchicine site of tubulin, inhibiting polymerization and inducing apoptosis in tumor cells.
Comparative Data Analysis
The following table contrasts the activity profiles of a representative PEA (2C-B) and a bioactive Styrylamine derivative.
| Feature | Phenethylamine (e.g., 2C-B) | Styrylamine Derivative (e.g., Styrylchromene) |
| Linker Structure | ||
| Primary Target | 5-HT | MAO-B (Inhibitor) / Tubulin |
| Binding Affinity ( | 5-HT | 5-HT |
| Enzyme Activity ( | MAO-B: Substrate (High turnover) | MAO-B: ~10–50 nM (Potent Inhibition) |
| Cellular Effect | Neuronal Excitation / Signaling | Cell Cycle Arrest / Apoptosis |
| Toxicity Profile | Low Cytotoxicity | Moderate to High (Antitumor potential) |
Visualization of Mechanisms[4]
SAR Decision Tree: Linker Influence
This diagram illustrates how the saturation of the ethyl linker dictates the pharmacological fate of the molecule.
Caption: Divergent Structure-Activity Relationship (SAR) based on linker saturation.
Signaling vs. Inhibition Workflow
Comparison of the downstream effects in a biological system.
Caption: Mechanistic divergence: PEAs drive signal transduction, while Styrylamines preserve neurotransmitters via enzyme inhibition.
Experimental Protocols
To validate the activity differences described above, the following self-validating protocols are recommended.
Protocol A: MAO-B Inhibition Assay (Fluorometric)
Target: Quantify the inhibitory potency of Styryl derivatives compared to PEA substrates.
-
Reagent Prep: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4). Dissolve test compounds (Styryl derivative) in DMSO.
-
Enzyme Source: Use recombinant human MAO-B (5 µg/mL).
-
Substrate: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP) + Tyramine (substrate).
-
Reaction Logic: MAO-B oxidizes Tyramine
. HRP uses to oxidize Amplex Red Resorufin (Fluorescent). Inhibitors reduce fluorescence. -
Procedure:
-
Incubate Enzyme + Test Compound (0.1 nM – 10 µM) for 30 mins at 37°C.
-
Add Substrate Mix (200 µM Tyramine, 1 U/mL HRP, 50 µM Amplex Red).
-
Measure Fluorescence (
nm) kinetically for 20 mins.
-
-
Validation: Use Selegiline (known MAO-B inhibitor) as positive control. PEA should act as a competitive substrate (high background signal if used as substrate, or no inhibition if used as "inhibitor" against Tyramine).
Protocol B: Radioligand Binding Assay (5-HT )
Target: Demonstrate the high affinity of PEAs vs. the low affinity of Styryl derivatives.
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT
receptors. -
Radioligand:
-Ketanserin (Antagonist) or -DOI (Agonist). -
Competition:
-
Incubate membranes (20 µg protein) with Radioligand (1 nM) and increasing concentrations of Test Compound (
to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM
.
-
-
Filtration: Terminate after 60 mins by rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Count radioactivity (CPM). Plot % Specific Binding vs. Log[Concentration]. Calculate
using the Cheng-Prusoff equation. -
Expected Result: PEA derivatives (e.g., 2C-B) will displace the radioligand at low nM concentrations. Styryl derivatives will likely show little displacement (
) unless specifically optimized for this target.
References
-
Gao, C., et al. (2016). "Synthesis and biological evaluation of 3-(E)-styryl-2H-chromene derivatives as potent and selective monoamine oxidase B inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. Link
-
Parihar, S., et al. (2012). "Scientific basis of the therapeutic use of styrylquinolines." European Journal of Medicinal Chemistry. Link
-
Kroeze, W. K., et al. (2002).[4] "G-protein coupled receptors at a glance." Journal of Cell Science. Link
-
Ramsay, R. R., et al. (2011). "Monoamine oxidases: the biochemistry of the proteins as targets in medicinal chemistry and drug discovery." Current Topics in Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Phenylethylamine
A Note on Chemical Nomenclature: The query "Ethenamine, 2-phenyl-" can be ambiguous. This guide focuses on the widely used laboratory chemical 2-Phenylethylamine (CAS 64-04-0), also known as phenethylamine or β-phenylethylamine. This compound is an amine with a phenyl group attached to an ethyl chain.[1][2][3] It is important to distinguish this from less common isomers or related compounds to ensure the correct safety protocols are followed. Always verify the identity of a chemical with its CAS number before handling.
2-Phenylethylamine is a versatile building block in organic synthesis and a subject of interest in neurochemistry.[2] However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals to foster a culture of safety and precision in the laboratory.
Immediate Safety Concerns and Hazard Assessment
2-Phenylethylamine is a combustible liquid that is toxic if swallowed and causes severe skin burns and eye damage.[4][5][6] Inhalation of its vapors may cause respiratory irritation.[4] Understanding these hazards is the foundation of safe handling. The primary risks are associated with its corrosivity, toxicity, and potential for causing serious, irreversible damage upon contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-phenylethylamine. The following table summarizes the essential PPE, but a site-specific risk assessment should always be conducted to address the unique conditions of your experiment.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes that can cause severe eye damage.[4] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact, which can lead to severe burns.[4] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fire-retardant and chemical-spur proof lab coat, fully buttoned | Shields the body from accidental spills and splashes. Ensures clothing underneath is not contaminated. |
| Respiratory Protection | Work in a certified chemical fume hood | A fume hood is the primary engineering control to prevent the inhalation of harmful vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |
| Footwear | Closed-toe shoes, preferably with a rubber sole | Protects feet from spills and potential slips. |
Operational Plan: A Step-by-Step Guide to Handling 2-Phenylethylamine
A systematic approach to handling this chemical minimizes the risk of exposure and accidents. The following workflow diagram and detailed steps outline a safe handling protocol from preparation to temporary storage.
Caption: A workflow for the safe handling of 2-Phenylethylamine.
Experimental Protocol:
-
Designate and Prepare a Work Area:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest emergency shower and eyewash station and confirm they are accessible and operational.
-
-
Assemble and Inspect All Necessary PPE:
-
Gather all PPE as outlined in the table above.
-
Inspect gloves for any tears or pinholes.
-
Ensure safety goggles and face shield are clean and provide a clear field of vision.
-
-
Gather All Chemicals and Equipment:
-
Bring all necessary reagents and apparatus into the fume hood before introducing the 2-phenylethylamine. This minimizes the time the container is open.
-
-
Don All Required PPE:
-
Put on your lab coat, followed by safety goggles and face shield, and finally, your gloves.
-
-
Conduct All Work in a Fume Hood:
-
Perform all manipulations of 2-phenylethylamine inside a certified chemical fume hood to prevent the release of vapors into the laboratory.
-
-
Carefully Dispense the Chemical:
-
Use a clean, compatible pipette or syringe to transfer the liquid.
-
Avoid splashing by dispensing the liquid slowly against the inner wall of the receiving vessel.
-
-
Securely Seal the Primary Container:
-
Immediately after dispensing, tightly close the 2-phenylethylamine container.
-
-
Decontaminate Work Surfaces and Equipment:
-
Wipe down any surfaces that may have come into contact with the chemical using an appropriate decontaminating solution, followed by soap and water.
-
Rinse any reusable equipment thoroughly.
-
-
Properly Doff and Dispose of/Clean PPE:
-
Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin.
-
Dispose of single-use PPE in the designated hazardous waste container.
-
Clean and store reusable PPE according to your institution's guidelines.
-
-
Store 2-Phenylethylamine in a Designated Area:
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
-
Disposal Plan: Responsible Management of 2-Phenylethylamine Waste
Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and laboratory safety.
-
Waste Segregation: All materials contaminated with 2-phenylethylamine, including disposable gloves, pipette tips, and cleaning materials, must be collected in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and list "2-Phenylethylamine" as a constituent. The container must be kept closed except when adding waste.
-
Licensed Disposal: 2-Phenylethylamine and its contaminated waste must be disposed of through a licensed hazardous waste disposal company.[4] Do not pour this chemical down the drain or dispose of it with regular trash.
-
Surplus and Non-Recyclable Solutions: For larger quantities of unused or surplus 2-phenylethylamine, consult with your institution's environmental health and safety (EHS) office to arrange for proper disposal.[4]
By adhering to these detailed protocols, you contribute to a safer research environment for yourself and your colleagues. Always remember that a proactive approach to safety is paramount when working with hazardous chemicals.
References
-
2-Phenylethylamine. (2023, May 22). American Chemical Society. Retrieved from [Link]
-
Phenethylamine. (n.d.). PubChem. Retrieved from [Link]
-
2-phenylethenamine | CAS#:5694-20-2. (n.d.). Chemsrc. Retrieved from [Link]
-
2-phenylethylamine. (n.d.). Stenutz. Retrieved from [Link]
-
Phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. 2-PhenylethylaMine CAS 64-04-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. acs.org [acs.org]
- 3. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-Phenylethylamine | 64-04-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
